Cupric borate
Description
BenchChem offers high-quality Cupric borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cupric borate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tricopper;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTUBLRLRFEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3(BO3)2, B2Cu3O6 | |
| Record name | Copper(II) borate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39290-85-2 | |
| Record name | Cupric borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, copper salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cupric borate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Cupric Borate
Introduction
Cupric borate, an inorganic compound encompassing various stoichiometries such as copper metaborate (Cu(BO₂)₂) and copper orthoborate (Cu₃(BO₃)₂), has garnered significant attention within the scientific community.[1][2][3] These compounds are recognized for their diverse applications, including as pigments, dehydration catalysts, wood preservatives, and in advanced optical and magnetic devices.[1][4][5] Their unique crystallographic structures and resulting electrical and optical properties make them a compelling subject for materials science research.[5]
This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for cupric borate. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and workflow visualizations to facilitate a deeper understanding of the material's properties and fabrication.
Synthesis Methodologies
The fabrication of cupric borate can be achieved through several methods, each yielding materials with distinct characteristics in terms of crystallinity, particle size, and purity. Key methods include hydrothermal, sonochemical, and solid-state synthesis.
Hydrothermal Synthesis
Hydrothermal synthesis is a prevalent method for producing crystalline cupric borate at moderate temperatures and pressures.[6] This technique involves the reaction of copper and boron precursors in an aqueous solution within a sealed vessel (autoclave). Parameters such as temperature, reaction time, and precursor molar ratios significantly influence the final product's phase and morphology.[6][7]
Experimental Protocol: Hydrothermal Synthesis of Cu(BO₂)₂ [3][6][7]
-
Precursor Preparation: Prepare aqueous solutions of a copper source, such as copper (II) sulfate pentahydrate (CuSO₄·5H₂O), and a boron source, like sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) or a combination of boric acid (H₃BO₃) and sodium hydroxide (NaOH).[6][7]
-
Reaction: Transfer the precursor solutions into a Teflon-lined stainless steel autoclave. A typical molar ratio of Cu:Na:B might be 1:2:1.[5]
-
Heating: Seal the autoclave and heat it to a specified temperature, typically ranging from 40 °C to 100 °C, for a duration of 15 minutes to several hours.[6][7]
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing: Collect the resulting precipitate by filtration. Wash the product multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven, for instance, at 60 °C for 24 hours, to obtain the cupric borate powder.[3]
Sonochemical Synthesis
Sonochemical synthesis utilizes the energy of acoustic cavitation to initiate and promote chemical reactions. This method can significantly reduce reaction times and temperatures compared to traditional hydrothermal techniques, offering an energy-efficient route to cupric borate synthesis.[5][8]
Experimental Protocol: Sonochemical Synthesis of Cu(BO₂)₂ [5]
-
Precursor Preparation: Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O), sodium hydroxide (NaOH), and boric acid (H₃BO₃) in distilled water. An optimal molar ratio of Cu:Na:B has been identified as 1:2:1.[5]
-
Ultrasonic Reaction: Immerse an ultrasonic probe into the solution. Conduct the reaction under ultrasonic irradiation at a controlled temperature (e.g., 70 °C) for a short duration (e.g., 2.5 minutes).[5]
-
Product Collection: Once the reaction is complete, filter the solution to collect the precipitate.
-
Washing and Drying: Wash the collected powder thoroughly with distilled water and subsequently dry it in an incubator to yield the final product.[5]
Solid-State Synthesis
The solid-state reaction method involves heating a mixture of solid precursors at high temperatures to induce a chemical reaction. This technique is typically used to produce highly crystalline, thermodynamically stable phases of materials like Cu₃(BO₃)₂.[1][9]
Experimental Protocol: Solid-State Synthesis of Cu₃(BO₃)₂ [1][9]
-
Precursor Mixing: Intimately grind a stoichiometric mixture of copper (II) oxide (CuO) and diboron trioxide (B₂O₃) powders.[1][9]
-
Calcination: Place the mixed powder in a high-temperature furnace.
-
Heating: Heat the mixture to a high temperature, such as 900 °C, for an extended period, which can be up to two days, to ensure complete reaction.[3][6]
-
Cooling: After the heating cycle, allow the furnace to cool down to room temperature.
-
Product Collection: The resulting solid is the crystalline cupric borate product.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of synthesized cupric borate, providing insights into its crystal structure, chemical composition, morphology, and physical properties.
X-ray Diffraction (XRD)
XRD is the most critical technique for identifying the crystalline phases and determining the crystal structure of the synthesized material.[10] It provides information on phase purity, lattice parameters, and average crystallite size. The obtained diffraction pattern is typically compared to standard patterns from databases, such as the Powder Diffraction File (PDF). For Cu(BO₂)₂, the reference pattern is often PDF #00-001-0472.[5][11]
Experimental Protocol: XRD Analysis [5]
-
Sample Preparation: Prepare a flat, uniform powder sample of the synthesized cupric borate.
-
Data Acquisition: Place the sample in an X-ray diffractometer.
-
Scanning: Scan the sample over a 2θ range, typically from 10° to 70°, using a specific X-ray source (e.g., Cu Kα radiation).[3][5]
-
Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ) and intensities of the diffraction peaks. Compare these peaks with standard database patterns to confirm the phase and structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation.[12] For cupric borates, FTIR is particularly useful for confirming the presence of characteristic B-O bond vibrations from trigonal (BO₃) and tetrahedral (BO₄) units, which occur in the 1500-500 cm⁻¹ region.[5][13]
Experimental Protocol: FTIR Analysis [5]
-
Sample Preparation: Mix a small amount of the cupric borate powder with potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3]
-
Data Acquisition: Place the sample in an FTIR spectrometer.
-
Scanning: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).[14]
-
Data Analysis: Analyze the resulting spectrum to identify absorption bands corresponding to specific molecular vibrations, particularly those associated with B-O bonds.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface features of the synthesized powder.[15] SEM provides information about the shape and size distribution of particle agglomerates, while TEM offers higher resolution images of individual nanoparticles.[16]
Experimental Protocol: SEM Analysis [5]
-
Sample Preparation: Mount a small amount of the cupric borate powder onto an SEM stub using conductive adhesive tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Place the stub in the SEM chamber and acquire images at various magnifications to observe the particle morphology.
-
Elemental Analysis (Optional): Use an attached Energy-Dispersive X-ray Spectroscopy (EDX) detector to perform elemental analysis of the sample.[17]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of cupric borate. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of hydrated water.[18][19] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization.[20][21]
Experimental Protocol: TGA/DSC Analysis [18]
-
Sample Preparation: Place a small, accurately weighed amount of the cupric borate powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).
-
Analysis: Place the crucible in the TGA/DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 30 °C to 800 °C).[18]
-
Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.
Data Summary and Analysis
The following tables summarize quantitative data reported in the literature for the synthesis and characterization of various cupric borate compounds.
Table 1: Summary of Cupric Borate Synthesis Parameters
| Synthesis Method | Copper Source | Boron Source(s) | Temp. (°C) | Time | Yield (%) | Resulting Compound | Reference(s) |
|---|---|---|---|---|---|---|---|
| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·5H₂O | 80 | 60 min | 90.4 ± 0.84 | Cu(BO₂)₂ | [6][7] |
| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·10H₂O | 80 | 15 min | 96.9 ± 0.78 | Cu(BO₂)₂ | [6][7] |
| Hydrothermal | CuSO₄·5H₂O | NaOH, H₃BO₃ | 80 | 30 min | 78.9 ± 0.76 | Cu(BO₂)₂ | [6][7] |
| Sonochemical | CuSO₄·5H₂O | NaOH, H₃BO₃ | 70 | 2.5 min | 50 - 71.5 | Cu(BO₂)₂ | [5] |
| Solid-State | CuO | B₂O₃ | 900 | ~48 h | - | Cu₃(BO₃)₂ | [1][9] |
| Molten-Salt | - | - | High Temp | - | - | Cu₃(BO₃)₂ |[22][23] |
Table 2: Crystallographic and Spectroscopic Data for Cupric Borates
| Compound | Formula | PDF Number | Key XRD Peaks (2θ°) | Key FTIR Bands (cm⁻¹) | Optical Band Gap (eV) | Reference(s) |
|---|---|---|---|---|---|---|
| Copper Metaborate | Cu(BO₂)₂ | 00-001-0472 | 13.8, 16.7, 22.9, 28.1, 35.7 | 1090, 985, 872, 781, 731 | 3.76 | [5][11] |
| Copper Orthoborate | Cu₃(BO₃)₂ | - | - | - | - | [22][23] |
| - | - | - | a=4.46, b=5.40, c=8.30 Å | - | - | [22][23] |
| Copper Borate | CuB₂O₄ | - | - | < 800 (BO₄ bending) | 3.61 | [24] |
| Copper Boron Oxide | CuBO₂ | - | - | - | 4.24 |[16] |
Table 3: Morphological Properties of Synthesized Cupric Borates
| Synthesis Method | Compound | Morphology | Particle Size (nm) | Reference(s) |
|---|---|---|---|---|
| Hydrothermal (Set 1) | Cu(BO₂)₂ | Round particles | 75 - 106 | [3] |
| Hydrothermal (Set 2) | Cu(BO₂)₂ | Round and rectangular | 62 - 232 | [3] |
| Hydrothermal (Set 3) | Cu(BO₂)₂ | Rod-like | 83 - 378 | [3] |
| Hydrothermal | CuB₂O₄ | Flower-like superstructures | Micrometer-sized platelets | [24] |
| Supercritical Drying | Copper Borate | - | 10 - 20 |[8] |
Conclusion
The synthesis and characterization of cupric borate are highly dependent on the chosen methodology. Hydrothermal and sonochemical routes offer effective, low-temperature pathways to produce nanoparticulate Cu(BO₂)₂, with the sonochemical method providing significant advantages in terms of reaction speed. Solid-state synthesis, conversely, is suitable for producing highly crystalline bulk materials like Cu₃(BO₃)₂. A thorough characterization using a combination of XRD, FTIR, electron microscopy, and thermal analysis is crucial to fully elucidate the structural, chemical, and physical properties of the synthesized material. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to fabricate and understand this versatile class of inorganic compounds for various technological applications.
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry:Copper(II) borate - HandWiki [handwiki.org]
- 10. researchpublish.com [researchpublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. davidpublisher.com [davidpublisher.com]
- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 19. tainstruments.com [tainstruments.com]
- 20. researchgate.net [researchgate.net]
- 21. sciforum.net [sciforum.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
cupric borate crystal structure analysis
An In-depth Technical Guide to the Crystal Structure of Cupric Borate
This technical guide provides a comprehensive analysis of the crystal structure of cupric borate (Cu₃(BO₃)₂), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual representation of the experimental workflow.
Crystal Structure and Properties
Cupric borate, with the chemical formula Cu₃(BO₃)₂, is an inorganic compound that has garnered interest for its potential applications, including as a pigment and for its photocatalytic properties.[1] The crystal structure of Cu₃(BO₃)₂ has been primarily characterized as orthorhombic, although other polymorphs have been reported.[2]
The orthorhombic structure of Cu₃(BO₃)₂ features a three-dimensional framework. This framework is constructed from interconnected copper-oxygen (CuO₆) octahedra and boron-oxygen (BO₃) triangles, which are linked through corner- or edge-sharing oxygen atoms.[2][3][4] This arrangement results in a complex layered crystallographic structure.[2]
Crystallographic Data
The crystallographic data for the orthorhombic phase of Cu₃(BO₃)₂ has been determined through single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Cu₃(BO₃)₂ | [5] |
| Crystal System | Orthorhombic | [2][3][4] |
| Space Group | Pnnm | [2][3][4] |
| Cell Parameter a | 4.4607 (12) Å | [2][3][4] |
| Cell Parameter b | 5.4001 (15) Å | [2][3][4] |
| Cell Parameter c | 8.302 (2) Å | [2][3][4] |
| Density (calculated) | 5.12 g/cm³ | [2] |
Note: The structure solution was noted to be complicated by non-merohedral twinning of two components.[3][4] Other reported polymorphs include triclinic and monoclinic structures with calculated densities of 4.54 g/cm³ and 4.434 g/cm³, respectively.[2]
Experimental Protocols
The synthesis and structural characterization of cupric borate crystals involve specific and detailed experimental procedures. The following sections outline the methodologies cited in the literature.
Synthesis of Cupric Borate Single Crystals
Method: High-Temperature Molten-Salt Method[3][4]
This method is employed to grow single crystals of Cu₃(BO₃)₂. While specific reactant ratios and flux compositions are proprietary to the research, the general procedure involves:
-
Reactant Preparation: A stoichiometric mixture of copper(II) oxide (CuO) and diboron trioxide (B₂O₃) is prepared.[1] In some variations for other copper borates, materials like Li₂CO₃, CuO, and H₃BO₃ are used for solid-state synthesis.[6]
-
Heating: The mixture is heated in a suitable crucible to a high temperature, typically around 900 °C, to form a molten solution.[1]
-
Crystal Growth: The molten solution is then slowly cooled over a specific period to allow for the nucleation and growth of single crystals.
-
Isolation: Once cooled to room temperature, the single crystals of Cu₃(BO₃)₂ are mechanically separated from the solidified salt matrix.
Crystal Structure Determination
Method: Single-Crystal X-ray Diffraction (SC-XRD)[3][4]
The precise atomic arrangement of the synthesized cupric borate crystals is determined using single-crystal X-ray diffraction.
-
Crystal Selection: A suitable single crystal of Cu₃(BO₃)₂ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å) at room temperature (e.g., 293 K).[4] A CCD detector, such as a Smart APEX II, is used to collect the diffraction data.[4] Data is typically collected using a ω/2θ scan mode.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares fitting on F² using software packages like SHELX.[4] All atoms in the structure are typically refined using harmonic anisotropic atomic displacement parameters.[4]
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of cupric borate.
Caption: Experimental workflow for cupric borate synthesis and analysis.
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Copper (II) Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of copper (II) borate, with a focus on its two primary forms: copper (II) orthoborate (Cu₃(BO₃)₂) and copper (II) metaborate (Cu(BO₂)₂). This document details their synthesis, characterization, and potential applications, particularly in the realm of drug development, supported by experimental protocols and visual diagrams.
Introduction to Copper (II) Borates
Copper (II) borates are inorganic compounds that have garnered significant interest due to their diverse applications, ranging from pigments and catalysts to their emerging role in biomedicine.[1][2] The specific properties and applications of copper (II) borate are highly dependent on its anionic borate structure, with the orthoborate and metaborate forms being the most common. Understanding the distinct characteristics of each form is crucial for their effective application in scientific research and development.
Quantitative Physical and Chemical Properties
The fundamental physical and chemical properties of copper (II) orthoborate and copper (II) metaborate are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Copper (II) Orthoborate
| Property | Value | References |
| Chemical Formula | Cu₃(BO₃)₂ | [1] |
| Molecular Weight | 308.25 g/mol | [1][3] |
| Appearance | Dark green solid | [1] |
| Density | 4.54 g/cm³ | [1] |
| Crystal Structure | Triclinic | [1] |
| Orthorhombic | [4][5] | |
| Solubility in water | Insoluble | [1] |
Table 2: Physical and Chemical Properties of Copper (II) Metaborate
| Property | Value | References |
| Chemical Formula | Cu(BO₂)₂ | [6] |
| Molecular Weight | 149.16 g/mol | [6][7] |
| Appearance | Bluish-green powder | [6][8] |
| Density | 3.895 g/cm³ | [2] |
| Crystal Structure | Tetragonal | [9] |
| Solubility in water | Insoluble | [2] |
| Solubility in other solvents | Soluble in dilute nitric acid | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of copper (II) borates are essential for reproducible research.
Synthesis of Copper (II) Orthoborate (Cu₃(BO₃)₂) via Molten-Salt Method
This method involves a high-temperature solid-state reaction.[1][4]
Materials:
-
Copper (II) oxide (CuO)
-
Diboron trioxide (B₂O₃) or Boric Acid (H₃BO₃)
-
Alumina crucible
Procedure:
-
Accurately weigh stoichiometric amounts of CuO and B₂O₃ in a 3:1 molar ratio.
-
Thoroughly grind the reactants in an agate mortar to ensure a homogeneous mixture.
-
Transfer the mixture to an alumina crucible.
-
Heat the crucible in a furnace to 900 °C and maintain this temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.[1]
-
Allow the furnace to cool down slowly to room temperature.
-
The resulting dark green solid is copper (II) orthoborate.
Synthesis of Copper (II) Metaborate (Cu(BO₂)₂) Nanoparticles via Sonochemical Method
This method utilizes ultrasonic irradiation to facilitate the reaction in an aqueous medium at moderate temperatures.[10][11]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Distilled water
-
Ultrasonic probe
Procedure:
-
Prepare aqueous solutions of CuSO₄·5H₂O, NaOH, and H₃BO₃ of desired concentrations.
-
In a typical experiment, dissolve NaOH and H₃BO₃ in distilled water in a reaction vessel.
-
Introduce the CuSO₄·5H₂O solution to the reaction mixture while stirring. A common molar ratio of Cu:Na:B is 1:2:1.[10]
-
Immerse the ultrasonic probe into the solution and apply ultrasonic irradiation (e.g., 20 kHz) for a specific duration (e.g., 2.5 to 15 minutes) at a controlled temperature (e.g., 70 °C).[10][11]
-
After the reaction, collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water and ethanol to remove any unreacted reagents and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).
Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized copper (II) borate.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the B-O stretching and bending vibrations, which differ between orthoborates and metaborates.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition behavior of the compounds.
Experimental Workflow and Signaling Pathways
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of copper (II) borate nanoparticles.
Caption: Workflow for sonochemical synthesis and characterization of copper (II) borate.
Signaling Pathway of Copper Complex-Induced Apoptosis in Cancer Cells
Copper complexes have shown significant potential in cancer therapy by inducing apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial apoptotic pathway.[12][13][14]
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. webqc.org [webqc.org]
- 8. testbook.com [testbook.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Sonochemical Synthesis of Copper Borates: Effect of Reaction Conditions on the Characteristic Properties [dergipark.org.tr]
- 12. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Cupric Borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of cupric borate. While specific literature focusing exclusively on the thermal degradation of compounds such as cupric metaborate (Cu(BO₂)₂) or copper tetraborate (CuB₄O₇) is not extensively detailed, this document synthesizes information from analogous compounds, including other metal borates and copper salts, to present a probable decomposition pathway and the analytical methods used for its characterization. This guide is intended for researchers and professionals in materials science and drug development who require a foundational understanding of the thermal stability and decomposition mechanisms of inorganic borate compounds. The methodologies for key analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are detailed herein.
Introduction
Cupric borates are inorganic compounds that find applications in various fields, including as pigments, in the manufacturing of glass and ceramics, and as potential catalysts. Their thermal stability is a critical parameter for high-temperature applications. The thermal decomposition of these materials involves a series of chemical and physical transformations that result in the evolution of volatile components and the formation of new solid phases. Understanding this process is crucial for controlling material properties and ensuring safe handling and application.
This guide will explore the expected thermal decomposition behavior of cupric borate, drawing parallels from the well-documented thermal analysis of other borate compounds like borax and various metal boracites. The primary analytical techniques employed in these studies are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), which provide quantitative data on mass changes and thermal events as a function of temperature.
Proposed Thermal Decomposition Pathway
The thermal decomposition of a generic anhydrous cupric borate is hypothesized to proceed through a multi-step process, likely involving the formation of copper oxides and boron trioxide. The exact nature of the intermediate and final products can be influenced by the composition of the starting material and the atmospheric conditions during heating.
A plausible decomposition pathway is as follows:
-
Initial Degradation: At elevated temperatures, the cupric borate structure will begin to break down.
-
Formation of Copper Oxides and Boron Trioxide: The decomposition is expected to yield a mixture of copper(II) oxide (CuO) or copper(I) oxide (Cu₂O) and boron trioxide (B₂O₃). The final oxidation state of copper may depend on the temperature and the presence of oxidizing or reducing gases.
-
Vaporization of Boron Trioxide: At very high temperatures (above 1000 °C), boron trioxide may start to vaporize.
The overall reaction can be generalized as:
Cu(BO₂)₂ (s) → CuO (s) + B₂O₃ (l/g)
or
2CuB₄O₇ (s) → 2CuO (s) + 4B₂O₃ (l/g)
The logical progression of this proposed decomposition is illustrated in the diagram below.
Caption: A proposed logical workflow for the thermal decomposition of cupric borate.
Experimental Protocols
The characterization of the thermal decomposition of cupric borate would involve standard thermal analysis techniques. The following protocols are representative of the methodologies found in the literature for the analysis of related borate compounds.
Thermogravimetric/Differential Thermal Analysis (TG/DTA)
This is the primary technique for studying thermal decomposition. It involves monitoring the change in mass (TGA) and the difference in temperature between a sample and a reference material (DTA) as a function of temperature.
-
Instrumentation: A simultaneous TG/DTA instrument (e.g., Mettler TA 1, Netzsch STA 409, or similar).
-
Sample Preparation: Approximately 10-20 mg of finely ground cupric borate powder is used for each analysis.
-
Crucible: Platinum or alumina crucibles are typically used.
-
Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as flowing argon or nitrogen (e.g., at a flow rate of 5 L/h or 200 mL/min), to prevent unwanted side reactions like oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate, typically between 4 and 10 °C/min.
The generalized workflow for such a thermal analysis experiment is depicted below.
Caption: A generalized workflow for conducting the thermal analysis of cupric borate.
Product Analysis
To identify the solid and gaseous products of decomposition, the following techniques are often coupled with thermal analysis:
-
X-ray Diffraction (XRD): The solid residue after the TGA experiment is analyzed by XRD to identify its crystalline phases.
-
Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR): The gases evolved during the decomposition can be analyzed by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer.
Quantitative Data Presentation
Table 1: Summary of Thermal Events from DTA
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Event |
| 1 | T_onset1 | T_peak1 | Endothermic/Exothermic |
| 2 | T_onset2 | T_peak2 | Endothermic/Exothermic |
| ... | ... | ... | ... |
Table 2: Mass Loss Data from TGA
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction |
| 1 | T_initial1 - T_final1 | Δm₁ | Initial degradation |
| 2 | T_initial2 - T_final2 | Δm₂ | Formation of final products |
| ... | ... | ... | ... |
| Total | T_initial1 - T_final_n | Δm_total | Overall decomposition |
Conclusion
The thermal decomposition of cupric borate is anticipated to be a complex process involving the breakdown of the borate network and the formation of copper oxides and boron trioxide at elevated temperatures. A comprehensive understanding of this process requires systematic investigation using thermal analysis techniques such as TG/DTA, coupled with product analysis methods like XRD and MS. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and interpreting such studies. Further research is needed to fully elucidate the specific decomposition pathways and kinetics for various cupric borate compounds.
solubility of cupric borate in various solvents
An In-depth Technical Guide to the Solubility of Cupric Borate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, factors influencing solubility, and standardized experimental protocols for determining solubility.
Introduction to Cupric Borate
Cupric borate, also known as copper(II) borate, is an inorganic compound with various forms, most commonly represented by the formulas Cu₃(BO₃)₂ and Cu(BO₂)₂. It typically appears as a blue or green crystalline powder. The study of its solubility is crucial for its application in various fields, including as a pigment, a wood preservative, a fire retardant, and potentially in the development of new materials and catalysts. Understanding its behavior in different solvent systems is fundamental for formulation, synthesis, and environmental fate assessment.
Qualitative Solubility Profile
The solubility of cupric borate is significantly dependent on the nature of the solvent. Generally, it is considered a sparingly soluble salt in aqueous solutions.
-
Water : Cupric borate is reported to be insoluble in water. This low solubility is a key characteristic, making it suitable for applications where leaching in neutral aqueous environments is undesirable.
-
Acids : Cupric borate is soluble in acidic solutions. For instance, it is soluble in dilute nitric acid. The borate anion is the conjugate base of a weak acid, boric acid. In the presence of a strong acid, the borate ions in solution are protonated, shifting the dissolution equilibrium towards the formation of soluble copper(II) ions and boric acid.
-
Bases : The solubility of cupric borate in alkaline solutions is not well-documented in the available literature. However, based on general chemical principles, its solubility in strong bases without complexing agents is expected to be low. In the presence of complexing agents like ammonia, copper(II) ions are known to form soluble ammine complexes, which would likely increase the solubility of cupric borate.
Quantitative Solubility Data
A comprehensive search of scientific literature did not yield specific quantitative solubility data, such as the solubility product constant (Ksp) or solubility values in g/100 mL, for cupric borate in various solvents. The table below reflects this lack of available data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) |
| Water | 25 | Not Reported | Not Reported | Not Reported |
| Dilute Nitric Acid | 25 | Soluble (Value not reported) | Not Reported | Not Applicable |
| Aqueous Ammonia | 25 | Soluble (Value not reported) | Not Reported | Not Applicable |
| Ethanol | 25 | Not Reported | Not Reported | Not Reported |
| Acetone | 25 | Not Reported | Not Reported | Not Reported |
Note on the Absence of Ksp: The solubility product constant (Ksp) is typically determined for sparingly soluble salts in water. The lack of a reported Ksp value for cupric borate in major chemical databases and literature suggests that its solubility in water is very low and has not been a focus of extensive quantitative study.
Factors Influencing Solubility
Several factors can influence the solubility of cupric borate:
-
pH : As indicated by its solubility in acids, the pH of the solution is a critical factor. Lowering the pH will significantly increase the solubility of cupric borate due to the protonation of the borate anion.
-
Temperature : While specific data is unavailable for cupric borate, the dissolution of most ionic compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature.
-
Complexing Agents : The presence of ligands that can form stable complexes with copper(II) ions, such as ammonia, will increase the solubility of cupric borate. The formation of these complexes removes Cu²⁺ ions from the solution, shifting the dissolution equilibrium to the right.
-
Common Ion Effect : The presence of a common ion, such as adding a soluble copper salt or a soluble borate salt to the solution, would decrease the solubility of cupric borate, as predicted by Le Châtelier's principle.
Experimental Protocols for Solubility Determination
The following section outlines a general experimental methodology for determining the solubility of a sparingly soluble salt like cupric borate. This protocol is based on standard analytical chemistry techniques.
Preparation of a Saturated Solution
-
Solid and Solvent Addition : Add an excess amount of cupric borate powder to a known volume of the desired solvent (e.g., deionized water, acidic buffer, or organic solvent) in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration : Stir or agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure that the dissolution equilibrium is reached.
-
Phase Separation : Allow the undissolved solid to settle. To separate the saturated solution from the solid phase, use centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step is critical to prevent solid particles from contaminating the solution to be analyzed.
Analysis of Dissolved Copper Concentration
The concentration of dissolved copper(II) ions in the saturated solution can be determined using various analytical techniques:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : These are highly sensitive methods for determining the concentration of metal ions in a solution. The saturated solution would be appropriately diluted and analyzed to determine the copper concentration.
-
UV-Visible Spectrophotometry : Copper(II) ions can form colored complexes with specific reagents (e.g., ammonia to form the deep blue tetraamminecopper(II) complex). The absorbance of this complex at a specific wavelength can be measured and compared to a calibration curve prepared with known concentrations of copper(II) ions.
Calculation of Solubility
Once the molar concentration of copper(II) ions ([Cu²⁺]) in the saturated solution is determined, the molar solubility (S) of cupric borate can be calculated based on the stoichiometry of the dissolution reaction.
For Cu₃(BO₃)₂: Cu₃(BO₃)₂(s) ⇌ 3Cu²⁺(aq) + 2BO₃³⁻(aq) S = [Cu²⁺] / 3
The solubility product constant (Ksp) can then be calculated as: Ksp = [Cu²⁺]³[BO₃³⁻]² = (3S)³(2S)² = 108S⁵
Visualizations
Dissolution Pathway in Acidic Solution
Caption: Dissolution of Cupric Borate in Acid.
Experimental Workflow for Solubility Determination
Caption: Experimental Workflow for Solubility.
Conclusion
While cupric borate is generally classified as insoluble in water, it exhibits solubility in acidic solutions due to the basic nature of the borate anion. There is a notable absence of specific quantitative solubility data (e.g., Ksp) in the scientific literature, which highlights an area for future research. The solubility of cupric borate is influenced by factors such as pH, temperature, and the presence of complexing agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine the of interest, thereby enabling a more comprehensive understanding of its chemical behavior for a range of scientific and industrial applications.
Unveiling the Thermal Landscape: A Technical Guide to the Copper-Boron-Oxygen Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binary Subsystems
A foundational understanding of the ternary Cu-B-O system necessitates a review of its constituent binary phase diagrams: Cu-O, Cu-B, and B-O.
The Copper-Oxygen (Cu-O) System
The Cu-O system is characterized by the presence of two stable copper oxides: cuprous oxide (Cu₂O) and cupric oxide (CuO). The phase relationships are primarily dependent on temperature and oxygen partial pressure. Key features include a eutectic reaction between Cu and Cu₂O and the peritectic decomposition of CuO to Cu₂O and oxygen at elevated temperatures.
The Copper-Boron (Cu-B) System
The Cu-B system is a simple eutectic system with limited mutual solubility in the solid state. No stable intermediate copper boride compounds are reported in the equilibrium phase diagram. The eutectic reaction involves the liquid phase and the terminal solid solutions of boron in copper and copper in boron.
The Boron-Oxygen (B-O) System
The B-O system is dominated by the highly stable boron trioxide (B₂O₃), which can exist in both crystalline and amorphous (glassy) forms. The high melting point of boron and the volatility of B₂O₃ at high temperatures present experimental challenges in determining the phase diagram with high precision.
Ternary Copper-Boron-Oxygen (Cu-B-O) System
The phase equilibria in the ternary Cu-B-O system are complex due to the strong affinity of boron for oxygen, leading to the formation of various stable copper borate compounds. While a complete, experimentally validated ternary phase diagram is not available, thermodynamic modeling using the CALPHAD method provides a valuable predictive tool.
Known Copper Borate Compounds
Several copper borate compounds have been synthesized and characterized, representing stable solid phases within the Cu-B-O system. Their crystallographic data are summarized in the table below.
| Compound | Formula | Crystal System | Space Group |
| Copper Metaborate | Cu(BO₂)₂ | Tetragonal | I-42d |
| Copper Pyroborate | Cu₂B₂O₅ | Triclinic | P-1 |
| Copper Orthoborate | Cu₃(BO₃)₂ | Triclinic | P-1 |
Calculated Liquidus Projection
The liquidus projection of a ternary phase diagram illustrates the primary phase fields that crystallize from the liquid phase upon cooling. The following is a calculated liquidus projection for the Cu-B-O system, based on thermodynamic modeling principles. It delineates the primary crystallization fields for the pure components and the stable copper borate compounds. The arrows on the univariant lines indicate the direction of decreasing temperature.
Caption: Calculated liquidus projection of the Cu-B-O system.
Experimental Protocols
The experimental determination of a complex ternary phase diagram like Cu-B-O is a meticulous process involving sample preparation, high-temperature equilibration, and phase analysis. The following protocols are representative of the methods employed.
Sample Preparation
-
Raw Materials: High-purity powders of copper(II) oxide (CuO), boric acid (H₃BO₃) or boron trioxide (B₂O₃), and elemental copper (Cu) are used as starting materials.
-
Mixing and Grinding: The raw materials are precisely weighed in the desired molar ratios to achieve specific compositions within the ternary phase diagram. The powders are then intimately mixed and ground, typically in an agate mortar and pestle under a solvent like acetone or ethanol to ensure homogeneity.
-
Calcination: The mixed powders are calcined in a furnace to decompose the boric acid to boron trioxide and to initiate solid-state reactions. The calcination temperature and duration depend on the specific composition and are typically in the range of 600-800°C.
-
Pelletizing: After calcination, the powder is reground and pressed into pellets under high pressure (e.g., 100-200 MPa) to promote intimate contact between the particles for subsequent high-temperature equilibration.
High-Temperature Equilibration
-
Furnace: A high-temperature furnace with precise temperature control (e.g., a resistance-heated or induction furnace) is used.
-
Atmosphere Control: To control the oxygen partial pressure, which is a critical variable in the Cu-O system, the experiments are conducted under a controlled atmosphere (e.g., flowing argon, nitrogen, or a specific mixture of oxygen and an inert gas).
-
Equilibration: The pellets are placed in inert crucibles (e.g., alumina or platinum) and heated to the desired temperature for a prolonged period (from several hours to days) to allow the system to reach thermodynamic equilibrium.
-
Quenching: After equilibration, the samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase assemblage. This can be achieved by dropping the sample into water, liquid nitrogen, or onto a cooled copper block.
Phase Analysis
-
X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phases present in the quenched samples. The diffraction patterns are compared with standard diffraction data from databases like the Powder Diffraction File (PDF).
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): DTA and DSC are used to determine the temperatures of phase transitions, such as solidus, liquidus, eutectic, and peritectic reactions. The sample is heated and cooled at a controlled rate, and the thermal events are detected as endothermic or exothermic peaks.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM is used to observe the microstructure of the equilibrated samples, including the morphology and distribution of the different phases. EDS provides semi-quantitative elemental analysis of the individual phases, helping to determine their compositions and construct tie-lines in two-phase regions and tie-triangles in three-phase regions.
Signaling Pathways and Experimental Workflows
The logical workflow for the experimental determination and thermodynamic modeling of the Cu-B-O phase diagram can be visualized as follows:
Caption: Workflow for Cu-B-O phase diagram determination.
Conclusion
The copper-boron-oxygen system presents a rich and complex phase chemistry. While a complete experimental phase diagram remains a subject for further research, the combination of available data on binary subsystems, known ternary compounds, and the powerful predictive capabilities of the CALPHAD methodology provides a robust framework for understanding and navigating this important ternary system. The experimental protocols and workflows detailed in this guide offer a clear pathway for future investigations aimed at refining and validating the calculated phase diagram, ultimately enabling the precise synthesis and design of advanced materials within the Cu-B-O landscape.
Spectroscopic Analysis of Cupric Borate: A Technical Guide to FTIR and XRD Techniques
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cupric borate compounds are inorganic materials with diverse applications, including as lubricant additives, wood preservatives, and fire retardants.[1] A thorough characterization of their structural and chemical properties is essential for quality control and new material development. This technical guide provides an in-depth overview of two primary analytical techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). FTIR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups and coordination of boron atoms, while XRD reveals the crystalline structure and phase composition of the material. This document details the experimental protocols for both methods, presents key quantitative data for analysis, and illustrates the analytical workflow.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique used to identify the chemical composition and molecular structure of materials.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecules.[2] For inorganic compounds like cupric borate, FTIR is particularly useful for identifying the coordination of boron atoms (trigonal BO₃ and tetrahedral BO₄ units) and the presence of hydroxyl (-OH) groups or water of hydration.[3][4]
Experimental Protocol: FTIR-ATR Analysis
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid powders with minimal sample preparation.[5]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory crystal (commonly diamond or germanium) are clean.
-
Run a background spectrum scan without any sample present. This is crucial to subtract the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[6]
-
-
Sample Preparation:
-
Data Acquisition:
-
Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample powder and the ATR crystal.[5][6]
-
Acquire the sample spectrum. Typical settings for inorganic material analysis are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[6]
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary to account for any shifts in the baseline.[2]
-
Data Presentation: Characteristic FTIR Bands for Copper Borate
The FTIR spectrum of a borate compound is typically divided into three main regions. The interpretation of these bands allows for the structural elucidation of the borate network.[7] A study on sonochemically synthesized copper borate, identified as Cu(BO₂)₂, reported the following specific absorption peaks.[8]
| Wavenumber (cm⁻¹) | Assignment & Interpretation[8] | General Borate Region[7][9] |
| 1090 - 985 | Asymmetrical stretching of B-O bonds in four-coordinate boron (BO₄) units. | 800 - 1200 cm⁻¹ |
| 872 | Symmetrical stretching of B-O bonds in three-coordinate boron (BO₃) units. | 1200 - 1600 cm⁻¹ |
| 781 - 731 | Symmetrical stretching of B-O bonds in four-coordinate boron (BO₄) units. | ~700 cm⁻¹ (B-O-B linkages) |
Note: The region between 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (O-H) groups from absorbed water or structural hydration.[2][10]
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary non-destructive technique for analyzing crystalline materials.[11] It provides detailed information on the crystal structure, phase composition, and crystallite size.[11] The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes in a sample, producing a unique diffraction pattern that serves as a fingerprint for the material.
Experimental Protocol: Powder XRD Analysis
-
Sample Preparation:
-
The cupric borate sample must be a fine, homogeneous powder.[12] This can be achieved by grinding the material in an agate mortar and pestle.
-
Carefully load the powder into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.[13] A glass slide can be used to gently press and flatten the surface.[13]
-
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Set the X-ray generator to the appropriate voltage and current, typically 40 kV and 40 mA for standard data collection.[13]
-
-
Data Acquisition:
-
Define the scanning range for 2θ (e.g., 10° to 70°).[8]
-
Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).
-
Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed.
-
The positions (2θ values) and relative intensities of the diffraction peaks are compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s).
-
Data Presentation: XRD Peaks for Copper Borate
Several studies have identified the synthesized copper borate compound as Cu(BO₂)₂. This phase corresponds to the Powder Diffraction File number "00-001-0472".[8][14] The characteristic diffraction peaks for this phase are listed below.
| 2θ (degrees)[8] | d-spacing (Å) | (hkl) Miller Indices | Relative Intensity |
| 13.82 | 6.40 | - | - |
| 16.71 | 5.30 | - | - |
| 22.90 | 3.88 | - | - |
| 28.13 | 3.17 | - | - |
| 33.67 | 2.66 | - | - |
| 35.74 | 2.51 | (411)[14] | High[14] |
| 52.89 | 1.73 | - | - |
Note: The d-spacing values are calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-ray source (commonly Cu Kα, λ = 1.54 Å). The Miller indices and relative intensities provide further detail for structural confirmation. A study identified the peak at a d-spacing of 2.501 Å as having high intensity and corresponding to the (411) crystal plane.[14]
Integrated Spectroscopic Workflow
FTIR and XRD are complementary techniques. While XRD identifies the long-range order and crystalline structure of cupric borate, FTIR provides information on the short-range order, identifying the specific chemical bonds and functional groups present. An integrated analysis provides a comprehensive characterization of the material's identity, purity, and structural arrangement.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. worldscientific.com [worldscientific.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. infinitalab.com [infinitalab.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. mcgill.ca [mcgill.ca]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Formula and Molar Mass of Cupric Borate
Introduction
Cupric borate, also known as copper(II) borate, is an inorganic compound with applications ranging from a pigment in paints and ceramics to a catalyst in chemical reactions.[1][2] A precise understanding of its fundamental chemical properties, including its molecular formula and molar mass, is critical for researchers in materials science, chemistry, and drug development. This guide provides a detailed analysis of these properties, addressing the chemical ambiguity of the term "cupric borate" and outlining both theoretical calculations and experimental methodologies for verification.
Elucidation of the Molecular Formula
The term "cupric borate" can be ambiguous because the borate anion can exist in several forms. The final molecular formula depends on the specific borate anion combining with the cupric cation (Cu²⁺). The two most prevalent forms are derived from the metaborate and orthoborate anions.
-
Copper(II) Metaborate : This form results from the combination of one cupric cation (Cu²⁺) with two metaborate anions (BO₂⁻). To achieve charge neutrality, two singly charged metaborate anions are required to balance the 2+ charge of the copper ion. This results in the molecular formula Cu(BO₂)₂ .[1][3][4]
-
Copper(II) Orthoborate : This form consists of cupric cations (Cu²⁺) and orthoborate anions (BO₃³⁻). To balance the charges, three cupric cations (total charge of +6) combine with two orthoborate anions (total charge of -6). This leads to the molecular formula Cu₃(BO₃)₂ .[5][6]
The specific form synthesized depends on the reaction conditions, such as pH, temperature, and the starting reagents used.[7]
Molar Mass Calculation
The molar mass (M) of a compound is the sum of the standard atomic weights of its constituent atoms. Below are the detailed calculations for the two primary forms of cupric borate, based on standard atomic weights (Cu: 63.546 g/mol ; B: 10.811 g/mol ; O: 15.999 g/mol ).
Table 1: Molar Mass Calculation for Copper(II) Metaborate (Cu(BO₂)₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Mass ( g/mol ) |
|---|---|---|---|---|
| Copper | Cu | 63.546 | 1 | 63.546 |
| Boron | B | 10.811 | 2 | 21.622 |
| Oxygen | O | 15.999 | 4 | 63.996 |
| Total | | | | 149.164 |
The calculated molar mass for Copper(II) Metaborate is 149.16 g/mol .[3][8]
Table 2: Molar Mass Calculation for Copper(II) Orthoborate (Cu₃(BO₃)₂)
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Mass ( g/mol ) |
|---|---|---|---|---|
| Copper | Cu | 63.546 | 3 | 190.638 |
| Boron | B | 10.811 | 2 | 21.622 |
| Oxygen | O | 15.999 | 6 | 95.994 |
| Total | | | | 308.254 |
The calculated molar mass for Copper(II) Orthoborate is 308.26 g/mol .[5][9]
Experimental Protocol for Molar Mass Determination
While theoretical calculations provide expected values, experimental verification is essential for confirming the molecular identity of a synthesized compound. Mass spectrometry is the definitive technique for determining the molar mass of a molecule.[10][11]
Generalized Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the key steps for determining the molar mass of a cupric borate sample.
-
Sample Preparation : A small quantity of the cupric borate sample is dissolved in a suitable solvent system. The choice of solvent is critical to ensure solubility and compatibility with the ESI-MS instrument.
-
Ionization : The sample solution is introduced into the mass spectrometer through a capillary needle at a high electrical potential. This process, known as electrospray ionization, nebulizes the sample and creates charged molecular ions in the gas phase.
-
Mass Analysis : The generated ions are guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z) by applying electric and/or magnetic fields.[12]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[13]
-
Data Interpretation : The output is a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the intact molecule (the molecular ion) provides a highly accurate measurement of the molecular mass, which can be used to confirm the molar mass and, by extension, the molecular formula of the compound.[13]
The molecular formula and molar mass of cupric borate are dependent on its specific chemical structure, most commonly presenting as Copper(II) Metaborate, Cu(BO₂)₂, or Copper(II) Orthoborate, Cu₃(BO₃)₂. Accurate identification and characterization, employing techniques such as mass spectrometry, are fundamental prerequisites for any research, development, or application involving this compound. Researchers must clearly specify the form of cupric borate being studied to ensure reproducibility and clarity in the scientific literature.
References
- 1. Copper Metaborate 's chemicals dictionary [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Molecular weight of Cu(BO2)2 [convertunits.com]
- 4. Copper(II) BorateCAS #: 39290-85-2 [eforu-chemical.com]
- 5. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 7. davidpublisher.com [davidpublisher.com]
- 8. translatorscafe.com [translatorscafe.com]
- 9. webqc.org [webqc.org]
- 10. Molar mass - Wikipedia [en.wikipedia.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
Methodological & Application
Synthesis of Cupric Borate Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and potential biomedical applications of cupric borate nanoparticles. While research into the specific biological activities of cupric borate nanoparticles is an emerging field, this guide offers foundational methodologies based on established synthesis techniques and the known properties of copper-containing nanomaterials.
Introduction to Cupric Borate Nanoparticles
Cupric borate (Cu(BO₂)₂) nanoparticles are inorganic nanomaterials that have garnered interest due to their potential applications in various fields, including as catalysts and in optical devices.[1] In the biomedical realm, copper-based nanoparticles are recognized for their potent antimicrobial and anticancer properties, which are often attributed to the release of copper ions and the generation of reactive oxygen species (ROS).[2][3] Boron-containing compounds are also being explored for their therapeutic potential. The unique combination of copper and borate in a nanoparticle formulation suggests promising, yet largely unexplored, opportunities for drug development.
Synthesis Protocols for Cupric Borate Nanoparticles
Two common and effective methods for the synthesis of cupric borate nanoparticles are the sonochemical and hydrothermal methods. These techniques allow for the control of particle size and morphology.[1][4]
Sonochemical Synthesis Protocol
This method utilizes ultrasonic waves to drive the chemical reaction, often resulting in shorter reaction times and increased crystallinity.[1]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ultrasonic probe
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of copper (II) sulfate pentahydrate, boric acid, and sodium hydroxide. A typical molar ratio of Cu:Na:B is 1:2:1.[1]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the sodium hydroxide in distilled water.
-
Add the boric acid solution to the sodium hydroxide solution under stirring.
-
Subsequently, add the copper (II) sulfate solution to the mixture.
-
-
Sonication:
-
Immerse the ultrasonic probe into the reaction mixture.
-
Apply ultrasonic irradiation (e.g., 20 kHz, 750 W) to the solution.
-
Maintain the reaction temperature at approximately 70°C for a short duration, typically around 2.5 minutes, as this has been shown to be effective.[1]
-
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Wash the resulting precipitate multiple times with distilled water to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the nanoparticles from the supernatant.
-
-
Drying:
-
Dry the purified cupric borate nanoparticles in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.
-
Experimental Workflow for Sonochemical Synthesis
Caption: Workflow for sonochemical synthesis of cupric borate nanoparticles.
Hydrothermal Synthesis Protocol
This method involves a chemical reaction in a sealed vessel at elevated temperature and pressure.[4]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) or Boric Acid (H₃BO₃) and Sodium Hydroxide (NaOH)
-
Distilled water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of the copper and boron precursors. For example, using CuSO₄·5H₂O and a combination of H₃BO₃ and NaOH.[4]
-
-
Reaction Setup:
-
Mix the precursor solutions in the Teflon liner of the autoclave.
-
Seal the autoclave to prevent any leakage.
-
-
Hydrothermal Reaction:
-
Place the autoclave in an oven and heat to the desired reaction temperature (e.g., 60-100°C) for a specific duration (e.g., 15-240 minutes).[4]
-
-
Cooling and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate and wash it thoroughly with distilled water and ethanol to remove impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven.
-
Characterization of Cupric Borate Nanoparticles
Thorough characterization is essential to confirm the synthesis of cupric borate nanoparticles and to understand their physicochemical properties.
| Characterization Technique | Parameter Measured | Typical Results for Cupric Borate Nanoparticles |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Characteristic diffraction peaks corresponding to the Cu(BO₂)₂ crystal structure (PDF# 00-001-0472).[1][5] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional groups and chemical bonds | Absorption bands indicating B-O stretching vibrations in BO₃ and BO₄ units.[1] |
| Scanning Electron Microscopy (SEM) | Morphology, size, and agglomeration | Images revealing the shape (e.g., multi-angular, rod-like) and size distribution of the nanoparticles.[1][4] |
| Transmission Electron Microscopy (TEM) | Internal structure, size, and morphology | High-resolution images to determine the precise size, shape, and crystalline nature of individual nanoparticles. |
Table 1: Key Characterization Techniques for Cupric Borate Nanoparticles.
Potential Biomedical Applications and Experimental Protocols
While specific studies on the biomedical applications of cupric borate nanoparticles are limited, their potential can be inferred from the known properties of copper-based nanomaterials. The primary proposed mechanism of action is the release of Cu²⁺ ions and the generation of reactive oxygen species (ROS), leading to cellular damage.[2][3]
Antimicrobial Activity
Hypothesized Mechanism: Cupric borate nanoparticles are expected to exhibit broad-spectrum antimicrobial activity. The released copper ions can disrupt bacterial cell membranes, denature essential proteins, and interfere with DNA replication. The generation of ROS can lead to oxidative stress, causing further cellular damage.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Nanoparticle Suspension: Disperse sterilized cupric borate nanoparticles in a suitable sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to create a stock solution.
-
Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) according to CLSI guidelines.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the nanoparticle suspension to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of nanoparticles that visually inhibits the growth of the microorganism.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable colonies.
Anticancer Activity
Hypothesized Mechanism: Similar to other copper-based nanoparticles, cupric borate nanoparticles may induce cytotoxicity in cancer cells through the generation of intracellular ROS, leading to oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, apoptosis or other forms of cell death.[2]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with various concentrations of cupric borate nanoparticles dispersed in the culture medium. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth) can be determined.
Proposed Signaling Pathway for Copper-Induced Cytotoxicity
Caption: Proposed mechanism of copper-induced cytotoxicity.
Drug Delivery Applications
The porous structure and surface chemistry of cupric borate nanoparticles could potentially be exploited for drug delivery applications. The nanoparticles could be loaded with therapeutic agents and targeted to specific sites of action.
Conceptual Drug Delivery Workflow:
-
Surface Functionalization: Modify the surface of cupric borate nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance specificity for cancer cells or microbial pathogens.
-
Drug Loading: Load the functionalized nanoparticles with a therapeutic agent (e.g., chemotherapy drug, antibiotic) through physical adsorption or chemical conjugation.
-
In Vitro/In Vivo Administration: Introduce the drug-loaded nanoparticles to cell cultures or animal models.
-
Targeted Delivery and Release: The nanoparticles would ideally accumulate at the target site, and the drug would be released in a controlled manner, potentially triggered by the local microenvironment (e.g., lower pH in tumors).
Logical Flow for Drug Delivery System Development
Caption: Development workflow for a cupric borate nanoparticle-based drug delivery system.
Conclusion
Cupric borate nanoparticles represent a promising area for research in nanomedicine. The synthesis protocols provided herein offer a solid foundation for producing these materials. While direct experimental evidence for their biomedical applications is currently scarce, the established antimicrobial and anticancer properties of copper-based nanomaterials provide a strong rationale for their investigation. The experimental protocols outlined in this document can serve as a starting point for researchers to explore the therapeutic potential of cupric borate nanoparticles. Further research is warranted to elucidate their specific mechanisms of action and to evaluate their efficacy and safety in preclinical models.
References
Application Notes and Protocols for Cupric Borate as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric borate (Cu(BO₂)₂) is an inorganic compound that holds promise as a flame retardant additive for various polymer systems.[1] Similar to the more commonly used zinc borate, cupric borate functions as a flame retardant through a combination of condensed-phase and gas-phase mechanisms. It promotes the formation of a protective char layer, releases water upon decomposition, and can act synergistically with other flame retardant additives to enhance the overall fire resistance of the polymer composite.[2][3]
These application notes provide an overview of the mechanisms, applications, and synergistic effects of cupric borate as a flame retardant in polymers. Due to the limited availability of comprehensive quantitative data specifically for cupric borate in the public domain, data for zinc borate, a closely related and well-studied borate flame retardant, is presented as a comparable analogue. This information is intended to guide researchers in the formulation and evaluation of polymer composites with enhanced flame retardancy.
Mechanism of Action
The flame retardant action of cupric borate in polymers is multifaceted, involving both chemical and physical processes that occur during combustion.
Condensed-Phase Action:
-
Char Promotion: Upon heating, cupric borate promotes the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable, insulating char layer.[2] This char acts as a physical barrier, limiting the evolution of flammable volatile gases and hindering the transfer of heat to the underlying polymer, thus slowing down pyrolysis.[3]
-
Glassy Layer Formation: At higher temperatures, the boric oxide component of cupric borate can form a glassy, non-volatile layer that coats and strengthens the char, further enhancing its barrier properties.
Gas-Phase Action:
-
Release of Water: Hydrated forms of cupric borate release water molecules upon thermal decomposition. This endothermic process cools the polymer surface and dilutes the concentration of flammable gases and oxygen in the gas phase, thereby inhibiting combustion.[2]
The following diagram illustrates the proposed flame retardant mechanism of cupric borate in polymers.
Synergistic Effects
Cupric borate can exhibit synergistic effects when combined with other flame retardants, leading to an enhanced overall performance that is greater than the sum of the individual components. A notable example is its synergy with aluminum trihydrate (ATH).[4][5]
The workflow for evaluating this synergistic effect is outlined below.
Applications in Polymer Systems
Cupric borate and its analogues are versatile flame retardants that can be incorporated into a wide range of polymer systems, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP)[6]
-
Polyvinyl Chloride (PVC): Both rigid and flexible formulations[7][8]
-
Polyesters
-
Polyamides
-
Elastomers
Data Presentation
The following tables summarize representative quantitative data for the flame retardant performance and mechanical properties of polymers incorporating zinc borate, a close analogue of cupric borate.
Table 1: Flame Retardant Properties of Polymer Composites with Zinc Borate
| Polymer Matrix | Additive(s) | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy | Neat | 0 | 18.0 | Failed | [9] |
| Epoxy | APP | 10 | 23.3 | V-1 | [9] |
| Epoxy | APP / Zinc Borate | 10 / 5 | 28.0 | V-0 | [9] |
| Epoxy | APP / Zinc Borate / ZrO₂ | 10 / 5 / 2 | 29.1 | V-0 | [9] |
| LLDPE | IFR / Zinc Borate | 20 / 5 | 29.5 | V-0 | [10] |
| Rigid PVC | Zinc Borate / ATH | 5 / 5 | 45.0 | - | [11] |
LOI: Limiting Oxygen Index; APP: Ammonium Polyphosphate; IFR: Intumescent Flame Retardant; ATH: Aluminum Trihydrate; LLDPE: Linear Low-Density Polyethylene.
Table 2: Cone Calorimetry Data for Epoxy Composites with Zinc Borate and ATH
| Formulation (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Neat Epoxy | 1020 | 118 | 15.4 | [4][5] |
| Epoxy + 20% Zinc Borate | 580 | 95 | 28.1 | [4][5] |
| Epoxy + 20% ATH | 650 | 105 | 25.3 | [4][5] |
| Epoxy + 10% Zinc Borate + 10% ATH | 490 | 90 | 30.5 | [4][5] |
pHRR: Peak Heat Release Rate; THR: Total Heat Release.
Table 3: Mechanical Properties of Polymer Composites with Boron-based Additives
| Polymer Matrix | Additive(s) | Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| HDPE | Neat | 0 | 22.5 | 850 | [6] |
| HDPE | Zinc Borate | 10 | 21.8 | 750 | [6] |
| Polyester | Neat | 0 | 45 | 3.5 | [12] |
| Polyester | Borax | 20 | 55 | 2.8 | [12] |
| Epoxy/Benzoxazine | Neat | 0 | 36.2 | 2.5 | [13] |
| Epoxy/Benzoxazine | ATH | 20 | 11.4 | 1.2 | [13] |
HDPE: High-Density Polyethylene.
Experimental Protocols
Detailed methodologies for key flammability and mechanical tests are provided below.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters and control valves for oxygen and nitrogen
-
Ignition source (e.g., propane torch)
Procedure:
-
Prepare test specimens of the polymer composite, typically in the form of a bar with dimensions of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.
-
Mount the specimen vertically in the center of the glass chimney using the holder.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top edge of the specimen with the ignition source and immediately remove it.
-
Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a specified duration or before a certain length of the specimen is consumed.
-
Systematically vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a percentage.
UL-94 Vertical Burn Test
Standard: UL-94
Objective: To evaluate the burning characteristics of a vertically oriented polymer specimen after exposure to a flame ignition source.
Apparatus:
-
Test chamber free from drafts
-
Bunsen burner with a specified barrel diameter
-
Specimen clamp and stand
-
Timing device
-
Surgical cotton
Procedure:
-
Prepare rectangular bar specimens of the polymer composite with dimensions of 125 mm x 13 mm and a specified thickness.
-
Clamp the specimen at its upper end in a vertical position.
-
Place a layer of dry surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.
-
Apply a calibrated blue flame of 20 mm height to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t₂) and afterglow time.
-
Observe whether any flaming drips from the specimen ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior according to the criteria in the UL-94 standard.
Cone Calorimetry
Standard: ASTM E1354
Objective: To measure the heat release rate and other flammability characteristics of a material when exposed to a controlled level of radiant heat.
Apparatus:
-
Cone calorimeter, consisting of a conical radiant heater, a load cell, an ignition system, and an exhaust gas analysis system.
Procedure:
-
Prepare square specimens of the polymer composite, typically 100 mm x 100 mm, with a thickness representative of the end-use application.
-
Wrap the back and sides of the specimen in aluminum foil and place it in the specimen holder on the load cell.
-
Expose the top surface of the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is positioned above the specimen to ignite the evolved flammable gases.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.
-
From these measurements, calculate key parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR).
Mechanical Properties Testing
Standards: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties)
Objective: To determine the effect of cupric borate addition on the mechanical performance of the polymer.
Apparatus:
-
Universal testing machine equipped with appropriate grips and fixtures.
-
Extensometer for strain measurement.
Procedure (Tensile Test):
-
Prepare dumbbell-shaped specimens of the polymer composite according to the dimensions specified in ASTM D638.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Procedure (Flexural Test):
-
Prepare rectangular bar specimens of the polymer composite as specified in ASTM D790.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus.
Synthesis of Cupric Borate
Cupric borate can be synthesized via various methods, including a sonochemical approach.[1]
Materials:
-
Copper sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Distilled water
Procedure:
-
Dissolve stoichiometric amounts of copper sulfate pentahydrate, sodium hydroxide, and boric acid in distilled water. A molar ratio of Cu:Na:B of 1:2:1 has been shown to be effective.[1]
-
Subject the solution to ultrasonic treatment at a controlled temperature (e.g., 70-90 °C) for a specific duration (e.g., 2.5-15 minutes).[1]
-
The resulting precipitate is cupric borate.
-
Filter, wash, and dry the product.
-
Characterize the synthesized cupric borate using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its identity and purity.[1][14]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Borates in polymers and coatings: Improving fire retardancy | U.S. Borax [borax.com]
- 3. Recent progress in additive inorganic flame retardants polymer composites: Degradation mechanisms, modeling and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imast.biz [imast.biz]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application of Cupric Borate in Wood Preservation: A Detailed Guide for Researchers
Application Notes and Protocols
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Cupric borate wood preservatives are a significant class of biocides valued for their dual efficacy against both fungal decay and insect attack. These formulations leverage the synergistic relationship between copper, a potent fungicide, and boron, a broad-spectrum insecticide and fungicide. This document provides a comprehensive overview of the application of cupric borate in wood preservation, detailing its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation.
Copper-based preservatives are mainstays in the wood protection industry, primarily for wood in ground contact or exposed to the elements.[1][2] Borates, on the other hand, are lauded for their low mammalian toxicity and effectiveness as both fungicides and insecticides.[1][3] However, their high water solubility can lead to leaching in moist environments, limiting their use in standalone applications.[4][5] The combination of copper and borate in various formulations aims to mitigate the limitations of each component while capitalizing on their combined strengths.[1] Copper and borates can form complexes that are more fungitoxic than either component alone, and the copper component can reduce the leaching of borate to some extent.[1]
Cupric borate systems are generally categorized into three groups:
-
Remedial/Supplemental Treatments: Pastes or rods containing both copper and borate compounds for application to in-service wood.[1]
-
Dual Treatments: A two-step process where wood is first treated with a borate solution and subsequently with an oil-borne copper preservative like copper naphthenate.[1]
-
Single-Formulation Treatments: Preservatives containing both copper and borate in a single solution, such as ammoniacal copper borate (ACB).[1]
Mechanism of Action
The protective mechanism of cupric borate is multifaceted, stemming from the distinct and synergistic actions of its components.
-
Copper's Role: Copper is primarily effective against a wide range of decay fungi.[6] Its fungicidal action is believed to involve the denaturation of enzymes and other critical proteins within the fungal cells.[7] The copper ions (Cu²⁺) can react with wood components, leading to their fixation within the wood structure.[8][9] However, some fungi have developed a tolerance to copper, often by producing oxalic acid which precipitates the copper as inactive copper oxalate.[2]
-
Boron's Role: Borates are effective against a broad spectrum of wood-destroying organisms, including most decay fungi and a wide range of insects like termites and powderpost beetles.[1][3] The exact mode of action is not fully understood but is thought to involve the disruption of cellular enzyme production, hindering the organism's ability to extract nutrients from the wood.[3] In insects, it is believed to disrupt their digestive processes by killing the symbiotic bacteria necessary for cellulose digestion.[3] Notably, no basidiomycete (a major group of wood-decay fungi) has shown tolerance to borates.[1]
-
Synergy and Fixation: The combination of copper and borate creates a more robust preservative system. The presence of copper can enhance the efficacy against soft-rot fungi, a weakness of borates alone.[1] Furthermore, there is evidence that copper and borate can form complexes within the wood that are more resistant to leaching than borates alone and exhibit enhanced fungitoxicity.[1] This partial fixation of boron by copper is a key advantage of these combined treatments.
Caption: Mechanism of Cupric Borate Wood Preservation.
Quantitative Efficacy Data
The effectiveness of wood preservatives is determined by the retention of the active ingredient in the wood and its ability to inhibit fungal decay and insect attack, often measured as a toxic threshold.
Fungicidal Efficacy
The following table summarizes the toxic thresholds of borates against various decay fungi. The presence of copper in the formulation generally enhances the performance, particularly against copper-tolerant fungi.
| Fungal Species | Preservative Component | Toxic Threshold ( kg/m ³) | Toxic Threshold (pcf) | Notes |
| General Decay Fungi | Borates (BAE) | 1.5 | 0.09 | Required to inhibit decay.[1] |
| Brown Rot Fungi | Borates (BAE) | 2.58 | 0.16 | Protection threshold.[1] |
| Gloeophyllum trabeum | Ammoniacal Copper Borate (ACB) | Comparable to ACA | Comparable to ACA | Unleached blocks showed higher resistance than ACA.[1] |
| Poria placenta (copper-tolerant) | Ammoniacal Copper Borate (ACB) | Comparable to ACA | Comparable to ACA | Equally effective as ACA after leaching.[1] |
*BAE: Boric Acid Equivalent
Insecticidal Efficacy
Borates are highly effective against a variety of wood-destroying insects. The required retention levels vary depending on the target insect species.
| Insect Species | Preservative Component | Toxic Threshold ( kg/m ³) | Toxic Threshold (pcf) | Notes |
| Hylotrupes bajulus (larvae) | Boric Acid | 0.3 - 0.4 | 0.02 - 0.025 | Toxic threshold.[1] |
| Anobium punctatum (larvae) | Borates (BAE) | ~0.22 | ~0.014 | Achieves 100% extermination.[1] |
| Reticulitermes species (termites) | Borates (BAE) | ~1.54 | ~0.096 | Protects pine from significant damage.[1] |
| Coptotermes formosanus (termites) | Borates (BAE) | >2.77 | >0.173 | Required for protection.[1] |
| General Insect Protection | Borates (BAE) | 3.2 | 0.2 | Protects from both decay fungi and insects.[1] |
*BAE: Boric Acid Equivalent
Experimental Protocols
The evaluation of wood preservatives typically follows standardized procedures to ensure reproducibility and comparability of results. The American Wood Protection Association (AWPA) Standard E10 is a widely accepted method for testing the efficacy of wood preservatives against fungal decay in a laboratory setting.
AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This protocol is designed to determine the minimum amount of preservative that is effective in preventing decay of a selected wood species by a selected fungus under controlled laboratory conditions.
Objective: To determine the toxic threshold of a wood preservative.
Materials:
-
Wood blocks (e.g., Southern Yellow Pine) of a specified size (e.g., 19 mm cubes).
-
Test fungi cultures (e.g., Gloeophyllum trabeum, Postia placenta).
-
Soil culture bottles.
-
Preservative solution of varying concentrations.
-
Incubator.
Procedure:
-
Wood Block Preparation:
-
Select wood blocks free of defects and with a specific ring orientation.
-
Number each block and determine its initial weight.
-
Condition the blocks to a constant weight in a controlled environment.
-
-
Preservative Treatment:
-
Impregnate the blocks with the cupric borate preservative solution using a vacuum-pressure process.
-
Include a range of preservative concentrations to bracket the expected toxic threshold.
-
Calculate the retention of the preservative in each block based on the weight gain and the concentration of the solution.
-
-
Post-Treatment Conditioning and Leaching (Optional but Recommended):
-
After treatment, allow the blocks to air-dry.
-
For preservatives intended for outdoor use, subject a set of treated blocks to a standardized leaching procedure (e.g., AWPA E11) to assess the permanence of the preservative.
-
-
Soil-Block Culture Assembly:
-
Prepare soil culture bottles with a feeder strip of the same wood species.
-
Sterilize the bottles and introduce the test fungus.
-
Once the fungus has covered the feeder strip, place the conditioned and weighed treated wood blocks onto the feeder strip.
-
-
Incubation:
-
Incubate the bottles at a controlled temperature and humidity for a specified period (e.g., 12 weeks).
-
-
Data Collection and Analysis:
-
At the end of the incubation period, remove the blocks, carefully clean off the fungal mycelium, and determine their final conditioned weight.
-
Calculate the percentage of weight loss for each block.
-
The toxic threshold is determined as the range of retentions at which the average weight loss is below a specified level (e.g., 3%).
-
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. scispace.com [scispace.com]
- 3. Borate Wood Preservation | AMERICAN BORATE COMPANY [americanborate.com]
- 4. specialtytimbers.nz [specialtytimbers.nz]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. anl.gov [anl.gov]
- 9. woodpreservation.ca [woodpreservation.ca]
Application Notes and Protocols: Cupric Borate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of cupric borate as a catalyst in organic synthesis, focusing on its application in C-N and C-O bond-forming reactions. While direct literature on cupric borate as a catalyst for these transformations is emerging, its role can be inferred from the extensive research on copper-catalyzed reactions involving organoboron compounds. This document outlines the synthesis of cupric borate and provides detailed protocols for analogous, well-established copper-catalyzed reactions, such as the Chan-Lam and Ullmann couplings, where cupric borate could be a viable, cost-effective catalyst.
Introduction to Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-heteroatom bonds.[1] These reactions are particularly valuable in the pharmaceutical industry for the synthesis of complex molecules. Compared to palladium-catalyzed methods, copper catalysis offers the advantages of lower cost and toxicity.[2] Key reactions in this class include the Chan-Lam coupling for the formation of aryl-nitrogen and aryl-oxygen bonds from boronic acids, and the Ullmann condensation for the synthesis of diaryl ethers.[3]
Organoboron compounds, such as boronic acids and their derivatives, are essential reagents in these transformations due to their stability, low toxicity, and functional group tolerance.[4][5] The synergy between copper catalysts and organoboron reagents has led to the development of mild and efficient synthetic methodologies.[6]
Synthesis of Cupric Borate
Cupric borate can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of a copper(II) salt with a borate source.
Protocol: Sonochemical Synthesis of Copper(II) Borate (Cu(BO₂)₂) [7]
This protocol describes a rapid and efficient method for synthesizing copper(II) borate using ultrasonic treatment.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Distilled water
-
Ultrasonic probe
Procedure:
-
Prepare aqueous solutions of CuSO₄·5H₂O, NaOH, and H₃BO₃.
-
In a reaction vessel, combine the solutions with a molar ratio of Cu:Na:B of 1:2:1.
-
Subject the mixture to ultrasonic irradiation using an ultrasonic probe.
-
Maintain the reaction temperature at 70°C for 2.5 minutes.
-
After the reaction is complete, the copper borate precipitate is collected by filtration, washed with distilled water, and dried.
This method has been reported to yield copper borate (Cu(BO₂)₂) with a yield of up to 71.5%.[7] The resulting powder can be characterized by FT-IR, XRD, and SEM analysis.[7]
Application in C-N Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction between an aryl boronic acid and an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether.[3] This reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups.
Proposed Catalytic Cycle:
The mechanism of the Chan-Lam coupling is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The following diagram illustrates a plausible pathway.
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol provides a general starting point for the N-arylation of amines with arylboronic acids, where cupric borate can be screened as the catalyst.
Materials:
-
Arylboronic acid
-
Amine
-
Cupric borate (or other copper catalyst, e.g., Cu(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like pyridine)
-
Solvent (e.g., CH₂Cl₂, THF, or MeOH)
-
Molecular sieves (optional, but can improve yields)
Procedure:
-
To a reaction flask, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), the copper catalyst (5-10 mol%), and the base (2.0 mmol).
-
If using, add activated 4 Å molecular sieves.
-
Add the solvent (5-10 mL).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) under an atmosphere of air or oxygen.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Examples of Chan-Lam N-Arylation
The following table summarizes typical reaction conditions for the Chan-Lam N-arylation using a standard copper catalyst. These conditions can be adapted for screening cupric borate.
| Entry | Amine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | 85 |
| 2 | Imidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | THF | 50 | 12 | 92 |
| 3 | Piperidine | 3-Chlorophenylboronic acid | CuCl₂ (5) | K₂CO₃ | MeOH | RT | 48 | 78 |
| 4 | Benzamide | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | 65 |
Application in C-O Bond Formation: Diaryl Ether Synthesis
Cupric borate can also be explored as a catalyst for the synthesis of diaryl ethers, a reaction that traditionally falls under the categories of Ullmann condensation or Chan-Lam O-arylation.
Experimental Workflow for Catalyst Screening:
The following workflow can be used to evaluate the efficacy of cupric borate in diaryl ether synthesis.
Caption: Workflow for optimizing a copper-catalyzed diaryl ether synthesis.
Experimental Protocol: General Procedure for Copper-Catalyzed O-Arylation of Phenols
This protocol is adapted from established methods for the synthesis of diaryl ethers and can be used to test cupric borate as a catalyst.[8]
Materials:
-
Phenol
-
Arylboronic acid or aryl halide
-
Cupric borate (or other copper catalyst)
-
Base (e.g., Cs₂CO₃)
-
Ligand (optional, e.g., a diamine or phenanthroline derivative)
-
Solvent (e.g., N-methylpyrrolidone (NMP), toluene)
Procedure:
-
In an oven-dried Schlenk tube, combine the phenol (1.0 mmol), arylboronic acid (1.5 mmol), cupric borate (5-10 mol%), and base (2.0 mmol).
-
If a ligand is used, add it at this stage (10-20 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the diaryl ether.
Data Presentation: Representative Examples of Copper-Catalyzed Diaryl Ether Synthesis
The following table provides examples of diaryl ether synthesis using established copper catalysts, which can serve as a benchmark for evaluating cupric borate.
| Entry | Phenol | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 90 |
| 2 | 4-Methoxyphenol | 4-Tolylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 48 | 88 |
| 3 | 2-Naphthol | Phenylboronic acid | Cu(OAc)₂ (10) | DMAP | CH₂Cl₂ | RT | 48 | 95 |
| 4 | 4-Chlorophenol | 1-Bromonaphthalene | CuI (10) | Cs₂CO₃ | NMP | 110 | 24 | 82 |
Conclusion
Cupric borate presents an interesting and potentially cost-effective alternative to commonly used copper catalysts in organic synthesis. While direct applications in key cross-coupling reactions are not yet extensively documented, the protocols and data presented for analogous copper-catalyzed C-N and C-O bond-forming reactions provide a solid foundation for researchers to explore its catalytic activity. The synthesis of cupric borate is straightforward, and its performance can be systematically evaluated using the provided experimental workflows. Further research into the catalytic potential of cupric borate is warranted and could lead to the development of novel and more sustainable synthetic methodologies.
References
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-boryl mediated organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Cupric Borate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cupric borate. The protocols outlined below cover several analytical techniques suitable for determining the copper and borate content in a given sample.
Overview of Analytical Methods
The quantification of cupric borate can be approached by analyzing its constituent elements, copper and boron, separately. The primary methods for this include:
-
Atomic Absorption Spectroscopy (AAS): A robust and widely available technique for the determination of copper concentration.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A sensitive method capable of simultaneous determination of both copper and boron.
-
Titrimetric Methods: Classical chemical methods that offer a cost-effective way to determine copper (via complexometric titration with EDTA) and borate (via acid-base titration with mannitol).
-
UV-Visible Spectrophotometry: A colorimetric method that can be used for the quantification of copper after the formation of a colored complex.
Sample Preparation: Dissolution of Cupric Borate
A critical first step for the analysis of solid cupric borate by AAS, ICP-OES, and titrimetric methods is the complete dissolution of the sample to bring the copper and borate into an aqueous solution.
Protocol for Acid Digestion:
-
Accurately weigh approximately 0.1 g of the finely powdered cupric borate sample into a clean, dry beaker.
-
Add 10 mL of concentrated nitric acid (HNO₃) to the beaker in a fume hood.
-
Gently heat the beaker on a hot plate until the sample is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. This solution is now ready for analysis by AAS or ICP-OES, or for titration. Further dilutions may be necessary depending on the specific technique and instrument calibration range.
For UV-Visible spectrophotometry, a similar dissolution can be performed using concentrated hydrochloric acid (HCl), followed by pH adjustment as required by the specific colorimetric reagent.[1]
Atomic Absorption Spectroscopy (AAS) for Copper Quantification
AAS is a highly selective and sensitive method for determining the concentration of copper in a sample.
Application Note:
This method is suitable for the determination of the total copper content in cupric borate. The sample is first dissolved in acid, and the resulting solution is aspirated into a flame, where the copper atoms absorb light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of copper in the sample.
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution as described in the acid digestion protocol.
-
Instrument Setup:
-
Calibration:
-
Prepare a series of copper standard solutions (e.g., 1, 2, 5, 10, and 20 mg/L) from a certified stock solution.
-
Aspirate the standards and a blank (deionized water with the same acid concentration as the sample) to generate a calibration curve.
-
-
Sample Analysis:
-
Aspirate the prepared sample solution into the AAS.
-
Record the absorbance reading.
-
If the absorbance is outside the linear range of the calibration curve, dilute the sample solution accordingly and re-analyze.
-
-
Calculation:
-
Determine the concentration of copper in the sample solution from the calibration curve.
-
Calculate the percentage of copper in the original cupric borate sample using the following formula:
Where:
-
C = Concentration of copper from the calibration curve (mg/L)
-
V = Final volume of the prepared sample solution (L)
-
D = Dilution factor (if any)
-
W = Weight of the original cupric borate sample (g)
-
Quantitative Data:
| Parameter | Value |
| Wavelength | 324.7 nm[2] |
| Flame | Air-Acetylene[2] |
| Slit Width | 0.5 nm[2] |
| Lamp Current | 3.5 mA[2] |
| Linear Range | Typically 0.1 - 20 mg/L |
| Detection Limit | ~0.01 mg/L |
Experimental Workflow for AAS Analysis of Copper in Cupric Borate
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES allows for the simultaneous determination of multiple elements, making it an efficient method for quantifying both copper and boron in cupric borate.
Application Note:
This technique is highly sensitive and has a wide linear dynamic range. The acid-digested sample is introduced into an argon plasma, which excites the copper and boron atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of each element.
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution using the acid digestion protocol. For refractory samples, a borate fusion method may be employed, where the sample is fused with a flux like lithium metaborate.[3][4][5][6]
-
Instrument Setup:
-
Select the appropriate analytical wavelengths for copper (e.g., 324.754 nm) and boron (e.g., 249.773 nm).
-
Optimize plasma conditions (e.g., RF power, gas flow rates) and viewing position (axial or radial).
-
-
Calibration:
-
Prepare multi-element standards containing known concentrations of copper and boron.
-
Generate a calibration curve for each element.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the ICP-OES.
-
Measure the emission intensities for copper and boron.
-
-
Calculation:
-
Determine the concentrations of copper and boron in the sample solution from their respective calibration curves.
-
Calculate the percentage of copper and boron in the original cupric borate sample.
-
Quantitative Data:
| Parameter | Copper | Boron |
| Wavelength (nm) | 324.754 | 249.773 |
| Plasma View | Axial | Axial |
| RF Power (W) | 1150-1500 | 1150-1500 |
| Nebulizer Flow (L/min) | 0.5-1.0 | 0.5-1.0 |
| Auxiliary Gas Flow (L/min) | 0.5-1.5 | 0.5-1.5 |
| Plasma Gas Flow (L/min) | 10-15 | 10-15 |
Experimental Workflow for ICP-OES Analysis of Cupric Borate
Titrimetric Methods
A. Complexometric Titration for Copper Quantification
Application Note:
This method relies on the reaction of copper(II) ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).[7][8] A metal indicator, such as murexide, is used to signal the endpoint of the titration.[7][8][9] This method is cost-effective but may be subject to interference from other metal ions that can also form complexes with EDTA.
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution as described in the acid digestion protocol.
-
Titration Setup:
-
Pipette a known volume (e.g., 25.00 mL) of the prepared sample solution into an Erlenmeyer flask.
-
Add deionized water to bring the volume to approximately 100 mL.
-
Add a few drops of murexide indicator.[9] The solution should turn a yellowish-green color.
-
-
Titration:
-
Calculation:
-
Calculate the moles of EDTA used in the titration.
-
Since the stoichiometry of the Cu²⁺-EDTA reaction is 1:1, the moles of copper are equal to the moles of EDTA.
-
Calculate the percentage of copper in the original sample.
-
Quantitative Data:
| Parameter | Value |
| Titrant | Standardized EDTA solution |
| Indicator | Murexide[7][8][9] |
| pH | ~9-10 (adjusted with ammonia solution)[9][10] |
| Endpoint Color Change | Yellowish-green to Purple[7][9] |
| Stoichiometry (Cu²⁺:EDTA) | 1:1[7][8] |
B. Acid-Base Titration for Borate Quantification
Application Note:
Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, in the presence of a polyol, such as mannitol, it forms a stronger complex acid that can be accurately titrated with sodium hydroxide.[11][12][13][14][15]
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution as described in the acid digestion protocol. Neutralize the excess acid carefully with NaOH solution to a pH of approximately 7.
-
Titration Setup:
-
Pipette a known volume of the neutralized sample solution into a beaker.
-
Add a sufficient amount of mannitol (e.g., 1-2 g).
-
Insert a calibrated pH electrode connected to a pH meter.
-
-
Titration:
-
Titrate the solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Record the pH and the volume of NaOH added.
-
The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of NaOH).
-
-
Calculation:
-
Determine the volume of NaOH used to reach the endpoint.
-
Calculate the moles of NaOH, which are equivalent to the moles of boric acid.
-
Calculate the percentage of boron in the original sample.
-
Quantitative Data:
| Parameter | Value |
| Titrant | Standardized NaOH solution |
| Complexing Agent | Mannitol[11][12][13][14][15] |
| Endpoint Detection | Potentiometric (pH meter) |
| Stoichiometry (H₃BO₃:NaOH) | 1:1 |
Experimental Workflow for Titrimetric Analysis of Cupric Borate
UV-Visible Spectrophotometry for Copper Quantification
Application Note:
This method involves the reaction of copper(II) ions with a colorimetric reagent to form a colored complex. The absorbance of this complex at a specific wavelength is measured, which is proportional to the copper concentration. This method can be rapid and simple but is susceptible to interferences from other species that may absorb at the same wavelength or react with the colorimetric reagent.
Experimental Protocol:
-
Sample Preparation: Dissolve the cupric borate sample in an appropriate acid (e.g., concentrated HCl) and dilute to a known volume.[1]
-
Complex Formation:
-
Take an aliquot of the sample solution.
-
Adjust the pH to the optimal range for the chosen colorimetric reagent.
-
Add the colorimetric reagent (e.g., neocuproine for Cu(I) after reduction, or other specific reagents for Cu(II)).[1]
-
Allow time for the color to develop fully.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) for the copper complex using a UV-Visible spectrophotometer.
-
-
Calibration and Calculation:
-
Prepare a series of standards with known copper concentrations and develop the color in the same way as the sample.
-
Create a calibration curve of absorbance versus concentration.
-
Determine the copper concentration in the sample from the calibration curve and calculate the percentage of copper in the original sample.
-
Quantitative Data:
| Parameter | Value |
| Principle | Formation of a colored complex |
| Instrument | UV-Visible Spectrophotometer |
| Measurement | Absorbance at λ_max |
| Calibration | External standard calibration curve |
Experimental Workflow for UV-Visible Spectrophotometric Analysis of Copper
References
- 1. researchgate.net [researchgate.net]
- 2. Copper- Determination by AAS | OIV [oiv.int]
- 3. azom.com [azom.com]
- 4. Sample preparation by borate fusion of catalysts and high silica samples for ICP-OES analysis: method development and results. | Malvern Panalytical [malvernpanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ulm.edu [ulm.edu]
- 8. ulm.edu [ulm.edu]
- 9. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 10. metrohm.com [metrohm.com]
- 11. at.hach.com [at.hach.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Cupric Borate Solutions and Suspensions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric borate, an inorganic compound consisting of copper in its +2 oxidation state and borate anions, is typically a bluish-green or dark green solid.[1][2] Common forms include copper metaborate (Cu(BO₂)₂) and copper orthoborate (Cu₃(BO₃)₂).[3] A key characteristic of cupric borate is its insolubility in water, which dictates the methods for its preparation and application.[1][2][4] Consequently, "solutions" of cupric borate are not typically prepared; rather, the focus is on the synthesis of the solid compound, which can then be formulated into stable suspensions.
The synthesis of cupric borate, particularly as nanoparticles, is of significant interest due to its potential applications as a lubricant additive, wood preservative, fire retardant, and pigment.[2][5] For drug development professionals, while cupric borate itself is not a mainstream therapeutic, the individual components—copper and boron—are highly relevant. Copper compounds exhibit a wide range of biological activities, including anti-proliferative and biocidal effects, while boron-containing compounds are an emerging class of pharmaceuticals.[6][7] Furthermore, copper-doped borate bioactive glasses are being investigated for tissue engineering and wound healing, highlighting the biomedical potential of copper-boron systems.[8][9]
These notes provide detailed protocols for the synthesis of cupric borate particles and their formulation into suspensions.
Application Notes
Cupric borate and related materials have several established and emerging applications:
-
Advanced Materials: As an additive to lubricating oils, cupric borate nanoparticles have been shown to significantly reduce the friction coefficient.[5] They are also used as fire retardants and wood preservatives.[2]
-
Catalysis: The compound has been studied for its photocatalytic properties, particularly for water splitting.[1]
-
Biomedical Potential: While direct applications in drug development are still exploratory, the components of cupric borate are significant.
-
Antibacterial Agents: Copper ions are known for their potent antimicrobial properties.[7] Copper-doped borate materials have demonstrated the ability to reduce the viability of bacteria such as Pseudomonas aeruginosa.[9] This suggests potential use in antimicrobial coatings or as an additive to medical materials.
-
Tissue Engineering: Copper- and zinc-doped mesoporous borate bioactive glasses are being developed for wound healing applications.[8][9] Copper is known to promote angiogenesis (the formation of new blood vessels), a critical process in tissue regeneration.[10]
-
Drug Delivery: The unique properties of boron, including its ability to capture neutrons, are leveraged in Boron Neutron Capture Therapy (BNCT) for cancer.[6] While not a direct application of cupric borate, the development of boron-containing nanoparticles is a key area of research.
-
Quantitative Data Summary
The synthesis of cupric borate is highly dependent on reaction parameters. The following table summarizes quantitative data from various aqueous precipitation methods.
Table 1: Summary of Aqueous Synthesis Parameters for Cupric Borate
| Parameter | Value Range / Examples | Reactants | Notes | Source(s) |
|---|---|---|---|---|
| Copper Source | Copper(II) Nitrate (Cu(NO₃)₂) Copper(II) Sulfate (CuSO₄·5H₂O) | Cu(NO₃)₂, Borax CuSO₄, Borax CuSO₄, H₃BO₃, NaOH | Copper nitrate was used in place of sulfate in some studies to produce nanoparticles. | [5][11] |
| Boron Source | Borax Decahydrate (Na₂B₄O₇·10H₂O) Boric Acid (H₃BO₃) | As above | Borax solutions are basic, while boric acid is very weak. NaOH is often required with boric acid. | [3][5][11] |
| Reactant Conc. | 0.1 - 2.5 mol·dm⁻³ (Copper Nitrate) 0.1 - 1.0 mol·dm⁻³ (Borax) | Cu(NO₃)₂, Borax | Dilute solutions were used to obtain nano-sized particles. | [5] |
| Molar Ratios | Cu:Na:B = 1:2:1 (Optimal for Sonochem.) | CuSO₄, NaOH, H₃BO₃ | This ratio was found to be optimal for a specific sonochemical synthesis method. | [12] |
| Reaction Temp. | 25 °C - 100 °C | Various | Lower temperatures (25°C) can prevent particle agglomeration. Higher temperatures (70-90°C) are common for faster reactions. | [5][11][12] |
| Reaction Time | 2.5 minutes - 240 minutes | Various | Sonochemical methods can drastically reduce reaction time to a few minutes. | [11][12] |
| Final pH | 3.7, 8.2, 10.1, 10.2 | Cu(NO₃)₂, Borax, NaOH | The final pH is critical and determines the composition of the precipitate. A pH of 8.2 was achieved by mixing equimolar 0.1 M solutions of Cu(NO₃)₂ and borax. | [5] |
| Stirring Speed | 450 rpm | Cu(NO₃)₂, Borax | Mechanical stirring is necessary to ensure homogeneous mixing of reactants. | [5] |
| Additives | Sorbitan monostearate (Span 60) | Cu(NO₃)₂, Borax | A surface-active agent used to control particle size and prevent agglomeration. |[5] |
Experimental Protocols
Protocol 1: Aqueous Precipitation of Cupric Borate Nanoparticles
This protocol describes a method for synthesizing cupric borate nanoparticles by reacting copper nitrate and borax solutions at room temperature to limit particle agglomeration.[5]
Materials:
-
Copper(II) nitrate, Cu(NO₃)₂·2.5H₂O
-
Borax decahydrate, Na₂B₄O₇·10H₂O
-
Sodium hydroxide (NaOH) (for pH adjustment, if needed)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of Cu(NO₃)₂ by dissolving the appropriate amount of copper(II) nitrate in deionized water.
-
Prepare a 0.1 M solution of borax by dissolving the appropriate amount of borax decahydrate in deionized water.
-
-
Precipitation:
-
Place a beaker containing the 0.1 M borax solution on a magnetic stirrer and begin stirring at approximately 450 rpm.
-
Slowly add the 0.1 M Cu(NO₃)₂ solution drop-by-drop to the stirring borax solution. A bluish-green precipitate will form.
-
Continue stirring the mixture at room temperature (25°C) for a set period (e.g., 60 minutes) to ensure the reaction is complete.
-
-
pH Measurement and Adjustment:
-
Isolation and Washing:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the collected precipitate with deionized water twice to remove any unreacted salts and impurities.
-
-
Drying:
-
Transfer the washed precipitate to a watch glass or petri dish.
-
Dry the powder in an oven at 60°C for 2 hours or until a constant weight is achieved.[5] The resulting product is a fine powder of cupric borate nanoparticles.
-
Protocol 2: Rapid Sonochemical Synthesis of Cupric Borate
This protocol utilizes ultrasound to accelerate the synthesis process, achieving high yields in a significantly shorter time.[12]
Materials:
-
Copper(II) sulfate pentahydrate, CuSO₄·5H₂O
-
Boric acid, H₃BO₃
-
Sodium hydroxide, NaOH
-
Deionized water
-
Ultrasonic probe or bath
-
Heated magnetic stirrer
-
Filtration apparatus and drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare aqueous solutions of CuSO₄·5H₂O, NaOH, and H₃BO₃. The optimal molar ratio of Cu:Na:B is 1:2:1.[12]
-
-
Sonochemical Reaction:
-
Combine the reactant solutions in a reaction vessel.
-
Place the vessel in a heated water bath on a magnetic stirrer, or use a reaction setup with a heating mantle.
-
Immerse an ultrasonic probe into the solution.
-
Heat the mixture to 70°C while stirring.
-
Apply ultrasound for 2.5 minutes.[12]
-
-
Isolation and Purification:
-
After the reaction is complete, turn off the ultrasound and heat.
-
Filter the resulting solution to collect the precipitate.
-
Wash the product thoroughly with deionized water to remove soluble byproducts.
-
-
Drying:
-
Dry the final powder in an incubator or oven at a moderate temperature (e.g., 60-80°C) until dry.
-
Protocol 3: Preparation of a Stabilized Cupric Borate Suspension
This protocol describes how to disperse the synthesized cupric borate powder into a liquid medium to form a stable suspension.
Materials:
-
Synthesized cupric borate powder (from Protocol 1 or 2)
-
Dispersion medium (e.g., deionized water, mineral oil)
-
Surfactant/Dispersing agent (e.g., Sorbitan monostearate (Span 60))[5]
-
High-shear mixer or ultrasonic bath/probe
Procedure:
-
Select Components:
-
Choose a liquid medium appropriate for the intended application (e.g., water for aqueous formulations, oil for lubricants).
-
Select a suitable surfactant. For non-aqueous media like oil, Span 60 is an option.[5]
-
-
Formulation:
-
Add the dispersion medium to a beaker.
-
If using a surfactant, dissolve it in the medium. Gentle heating may be required.
-
Slowly add the desired amount of cupric borate powder to the liquid while stirring with a magnetic stirrer. This creates a preliminary, coarse dispersion.
-
-
Homogenization:
-
For optimal stability, the particle agglomerates must be broken down.
-
Use a high-energy method such as an ultrasonic probe or a high-shear mixer to process the coarse dispersion.
-
Apply sonication or shear for 15-30 minutes, or until a visually uniform and stable suspension is achieved. Monitor the temperature to prevent overheating, using an ice bath if necessary.
-
-
Stability Assessment:
-
Allow the suspension to stand undisturbed for 24 hours.
-
Observe for any signs of significant sedimentation or separation. A stable suspension will show minimal settling.
-
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Sciencemadness Discussion Board - Copper Borate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Copper(II) BorateCAS #: 39290-85-2 [eforu-chemical.com]
- 5. davidpublisher.com [davidpublisher.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Cupric Borate in Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric borate in the formulation of agricultural fungicides. This document details the synergistic antifungal action of copper and boron, provides protocols for the preparation and application of cupric borate fungicides, and presents efficacy data against various plant pathogens.
Introduction
Cupric borate combines the fungicidal properties of copper with the complementary action of boron, offering a broad-spectrum and potentially more durable solution for managing fungal diseases in agricultural settings. Copper, a long-established fungicide, exhibits multi-site inhibitory action against a wide range of fungal pathogens.[1][2] Boron, an essential plant micronutrient, contributes to the structural integrity of plant cell walls and, at higher concentrations, displays its own antifungal properties by interfering with fungal metabolic processes. The combination of these two elements can provide a synergistic effect, enhancing efficacy and potentially mitigating the development of fungicide resistance.
Mechanism of Action
The antifungal activity of cupric borate is a result of the distinct yet complementary mechanisms of its two active components: copper (Cu²⁺) and borate (B(OH)₄⁻).
Copper (Cu²⁺): A Multi-Site Inhibitor
The primary mode of action of copper is its ability to denature proteins and enzymes within fungal cells.[2] As a divalent cation, Cu²⁺ can bind to various functional groups in proteins, particularly sulfhydryl groups, leading to a loss of their three-dimensional structure and, consequently, their function. This non-specific action affects numerous metabolic pathways simultaneously, making it difficult for fungi to develop resistance.
Key actions of copper include:
-
Enzyme Inhibition: Copper ions can inactivate a wide range of enzymes essential for fungal metabolism and respiration.[1]
-
Cell Membrane Disruption: Copper can interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents.
-
Oxidative Stress: Copper can catalyze the formation of reactive oxygen species (ROS), which cause damage to lipids, proteins, and DNA.
Boron: Disruptor of Cell Wall Synthesis and Metabolism
Boron, in the form of boric acid or borates, has a more targeted, yet still multifaceted, mechanism of action against fungi.
-
Inhibition of Cell Wall Synthesis: Boric acid has been shown to interfere with the synthesis of β-glucans, essential structural components of the fungal cell wall. This disruption leads to a weakened cell wall that is unable to withstand osmotic pressure, ultimately causing cell lysis.
-
Metabolic Interference: Borates can form esters with the cis-diol groups of various biomolecules, including sugars and nucleotides. This interaction can disrupt key metabolic pathways, such as glycolysis and the pentose phosphate pathway, by sequestering essential co-factors like NAD⁺.
The synergistic effect of copper and boron lies in their ability to attack the fungal pathogen through different mechanisms. While copper acts as a broad-spectrum, external contact fungicide, boron can interfere with fundamental internal processes, providing a more comprehensive and robust antifungal effect.
Data Presentation: Efficacy of Copper and Boron Fungicides
The following tables summarize quantitative data from studies evaluating the efficacy of copper and boron, applied individually or in combination, for the control of various plant diseases.
Table 1: Efficacy of Copper and Boron Foliar Spray on Rice (Cultivar MR219)
| Treatment (Concentration) | Disease Incidence Reduction (%) | Yield (t/ha) |
| Control (T1) | 0 | 5.75 |
| 10 ppm Cu + 10 ppm B (T6) | Not specified | 7.06 |
| 10 ppm Cu + 20 ppm B (T7) | Not specified | 7.53 |
| 20 ppm Cu + 10 ppm B (T8) | Not specified | 7.28 |
| 20 ppm Cu + 20 ppm B (T9) | 5 | 7.33 |
Table 2: In Vitro Mycelial Growth Inhibition of Alternaria solani by Copper Sulfate
| Copper Sulfate Concentration (ppm) | Mycelial Growth Inhibition (%) |
| 250 | 16.15 |
| 500 | 25.38 |
| 1000 | 49.72 |
| 1500 | 63.76 |
Table 3: Efficacy of Copper-Based Fungicides against Potato Late Blight (Phytophthora infestans)
| Fungicide | Application Method | Infection Level Inhibition (%) |
| Copper Nordox® | Dipping | 56.62 |
| Copper Nordox® | Spraying | Not specified (less effective than dipping) |
Table 4: In Vitro Efficacy of Copper Compounds against Botrytis cinerea
| Copper Compound | Concentration for 50% Mycelial Growth Inhibition (IC50) |
| Copper (II) | 2.87 mM |
Experimental Protocols
Preparation of a Laboratory-Scale Cupric Borate Fungicide Solution
This protocol describes the preparation of a cupric borate solution suitable for laboratory and small-scale greenhouse trials. This method is based on the principles of Bordeaux mixture preparation, adapted for the creation of a cupric borate suspension.
Materials:
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Borate (Borax) (Na₂B₄O⁷·10H₂O)
-
Hydrated Lime (Calcium Hydroxide, Ca(OH)₂)
-
Distilled water
-
Two non-metallic containers (e.g., plastic buckets)
-
Stirring rod (non-metallic)
-
pH meter or pH indicator strips
-
Spray bottle
Procedure:
-
Prepare Copper Sulfate Solution: In the first container, dissolve 10 grams of copper sulfate pentahydrate in 500 mL of distilled water. Stir thoroughly until all crystals are dissolved. This will create a 2% copper sulfate solution.
-
Prepare Borax and Lime Suspension: In the second container, dissolve 10 grams of sodium borate (borax) in 500 mL of distilled water. Once the borax is dissolved, slowly add 10 grams of hydrated lime while stirring continuously. The lime acts as a stabilizer and helps to neutralize the acidity of the copper sulfate.
-
Combine the Solutions: While continuously stirring the borax and lime suspension, slowly pour the copper sulfate solution into it. Crucially, always add the copper solution to the lime/borax suspension, not the other way around. This order of mixing is essential to form a fine, stable precipitate of cupric borate and copper hydroxide.
-
Check the pH: After mixing, check the pH of the final solution. The ideal pH should be near neutral (6.5-7.5) to minimize the risk of phytotoxicity to plants. If the solution is too acidic, a small amount of additional hydrated lime suspension can be added until the desired pH is reached.
-
Application: The resulting suspension is a 1% cupric borate fungicide. It should be used immediately after preparation for optimal efficacy. Agitate the solution frequently during application to ensure the suspension remains uniform.
In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)
This protocol outlines a method to assess the efficacy of a cupric borate fungicide against a specific fungal pathogen in a laboratory setting.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Alternaria solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cupric borate fungicide solution (prepared as in 4.1) at various concentrations
-
Sterile distilled water (for control)
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. To create different fungicide concentrations, add the appropriate volume of the stock cupric borate solution to the molten PDA. For example, to make a 100 ppm solution, add 1 mL of a 1% (10,000 ppm) stock solution to 99 mL of PDA. Prepare a control set of plates with PDA and sterile distilled water only. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control).
-
Incubation: Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate Inhibition: The percentage of mycelial growth inhibition can be calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
-
Visualizations
Caption: Workflow for the laboratory preparation of a cupric borate fungicide suspension.
Caption: Multi-site inhibitory action of copper ions on a fungal cell.
Caption: Boron's interference with fungal cell wall synthesis and metabolism.
References
Application Notes and Protocols: Cupric Borate as a Pigment in Ceramics and Glasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric borate as a pigment in the formulation of ceramics and glasses. This document details the synthesis of cupric borate, its application in glazes, and the resulting chromatic characteristics. Experimental protocols and quantitative data are presented to facilitate reproducible research and development.
Introduction
Cupric borate is an inorganic compound valued in the ceramics and glass industry for its ability to produce a range of green and blue-green hues. Historically, copper compounds have been essential colorants, with their final appearance being highly dependent on the firing atmosphere and the chemical composition of the glaze or glass matrix.[1] Borates, in addition to contributing to color, act as a flux, reducing the melting temperature of glazes and improving their overall appearance and durability.[2] The use of cupric borate as a pigment offers a method to introduce both the chromophore (copper) and a fluxing agent (boron) into a ceramic system.
Synthesis of Cupric Borate Pigment
Multiple forms of copper borate exist, including copper(II) metaborate (Cu(BO₂)₂) and copper(II) orthoborate (Cu₃(BO₃)₂).[3] A common method for synthesizing copper borate powder for pigment applications is through a sonochemical-assisted liquid-state reaction, which allows for synthesis under moderate conditions.[3]
Experimental Protocol: Sonochemical Synthesis of Copper(II) Metaborate (Cu(BO₂)₂)
This protocol is adapted from the work of Şenberber Dumanli et al.[3]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Distilled water
-
Ultrasonic probe
Procedure:
-
Solution Preparation: Prepare aqueous solutions of copper(II) sulfate, sodium hydroxide, and boric acid. The recommended molar ratio of Copper:Sodium:Boron is 1:2:1.[3]
-
Reaction Setup: In a reaction vessel, dissolve the starting materials in distilled water.
-
Sonochemical Reaction: Immerse an ultrasonic probe into the solution. Apply ultrasonic treatment at a controlled temperature of 70°C for approximately 2.5 minutes.[3]
-
Precipitation and Recovery: A precipitate of copper borate will form. After the reaction is complete, filter the solution to collect the precipitate.
-
Washing and Drying: Wash the collected powder with distilled water to remove any soluble impurities. Dry the washed powder in an incubator at 60°C for 24 hours.[4]
-
Characterization: The resulting powder can be characterized using X-ray diffraction (XRD) to confirm the formation of Cu(BO₂)₂.[3]
Application in Ceramic Glazes
The synthesized cupric borate pigment can be incorporated into various glaze formulations. The final color and surface characteristics of the glaze are influenced by the base glaze composition, the concentration of the cupric borate, and the firing conditions.
Experimental Protocol: Preparation and Application of a Cupric Borate Glaze
This protocol provides a general procedure for preparing and applying a ceramic glaze containing cupric borate.
Materials:
-
Cupric borate pigment (synthesized as per protocol 2.1)
-
Base glaze components (e.g., Gerstley Borate, Nepheline Syenite, silica, kaolin)
-
Distilled water
-
Mortar and pestle or ball mill
-
Sieve (80 mesh)
-
Bisqued ceramic test tiles
-
Glazing tongs
-
Kiln
Procedure:
-
Glaze Formulation: A sample base glaze recipe suitable for cone 09 firing is provided in Table 2.[5] The cupric borate can be added as a percentage of the total dry weight of the base glaze. A starting concentration of 2-5% is recommended.
-
Dry Mixing: Weigh the dry ingredients of the base glaze and the cupric borate pigment. Thoroughly mix the dry powders to ensure a homogenous distribution of the pigment.
-
Wet Mixing: Slowly add distilled water to the dry mixture while stirring continuously until a cream-like consistency is achieved.[6]
-
Sieving: Pass the wet glaze mixture through an 80-mesh sieve to break up any agglomerates and ensure a smooth, uniform suspension.[6]
-
Glaze Application:
-
Ensure the bisqued ceramic test tiles are clean and dry.
-
Using glazing tongs, dip a test tile into the glaze slurry for approximately 3 seconds.[6]
-
Allow the glaze to dry completely on the tile. For analytical purposes, a thicker coat can be applied to a portion of the tile by dipping a corner for an additional 10 seconds.[6]
-
-
Firing:
-
Place the glazed tiles in a kiln.
-
Fire the tiles to the desired temperature. The firing temperature will depend on the specific glaze formulation. For the example glaze in Table 2, a firing temperature corresponding to cone 09 is appropriate.[5]
-
The firing atmosphere (oxidizing or reducing) will significantly impact the final color. An oxidizing atmosphere is recommended for achieving green and blue-green hues with cupric borate.[1]
-
Data Presentation
The chromaticity of glazes containing copper is highly dependent on the concentration of the copper-containing pigment and the firing conditions. The CIE Lab* color space is a standard method for quantifying color, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.
| Glaze Composition | Firing Atmosphere | CuO Concentration (%) | CIE L | CIE a | CIE b* | Observed Color |
| Lime Barium Glaze | Oxidizing | 6 | 45.69 | -0.98 | 20.38 | Green |
| Base Glaze | Oxidizing | 1 | - | - | - | Green |
| Base Glaze | Oxidizing | 3 | - | - | - | Green-Yellow |
| Base Glaze | Reducing | - | 30.07 | 13.65 | 3.72 | Dark Graish Red |
Table 1: Colorimetric data for various copper-containing glazes. Data for the lime barium glaze is from a study on Cr-doped pigments with a copper-containing glaze.[7] Data for the base glaze under different CuO concentrations and firing atmospheres are from a study on the chromatic characteristics of copper glaze.[8]
| Ingredient | Amount |
| Gerstley Borate | 80.00 |
| Nepheline Syenite | 20.00 |
| Addition | |
| Cupric Borate (or Copper Carbonate) | 2.00 - 10.00 |
Table 2: A sample base glaze recipe for cone 09 firing. The amount of cupric borate can be varied to achieve different color intensities.[5]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of cupric borate pigment and its application in a ceramic glaze.
Chemical Transformations During Firing
Caption: Simplified pathway of cupric borate transformation in a ceramic glaze during firing.
Safety and Handling
-
When handling dry powders, wear appropriate personal protective equipment (PPE), including a respirator, to avoid inhalation of fine particles.
-
Copper compounds can be toxic if ingested. Glazes intended for functional ware that will come into contact with food should be tested for leaching of heavy metals.
-
Follow all safety protocols associated with the operation of high-temperature kilns.
Conclusion
Cupric borate is a versatile pigment for achieving green and blue-green colors in ceramic and glass applications. The synthesis of cupric borate via sonochemical methods offers a controlled route to producing the pigment powder. The final color of the glaze is a result of complex interactions between the copper ions, the glaze chemistry, and the firing conditions. The protocols and data presented in these notes provide a foundation for further research and development in the use of cupric borate as a ceramic pigment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Copper Glaze [ceramicartsnetwork.org]
- 6. duncanshearer.co.nz [duncanshearer.co.nz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Electrochemical Applications of Copper Borate Electrodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of copper borate electrodes in various electrochemical applications. The information is tailored for researchers in materials science, electrochemistry, and drug development, offering insights into the synthesis, characterization, and application of these promising electrode materials.
Application in High-Performance Supercapacitors
Copper borate nanosheets grown directly on a conductive substrate, such as nickel foam, have demonstrated exceptional performance as binder-free electrodes for hybrid supercapacitors. The hierarchical nanostructure provides a large surface area and efficient ion transport pathways, leading to high specific capacitance and excellent cycling stability.
Quantitative Performance Data
| Electrode Material | Synthesis Method | Specific Capacitance (Cs) | Current Density | Cycling Stability | Energy Density | Power Density | Reference |
| Crystalline Copper Borate (Cu-Bi) Nanosheets on Ni Foam | Successive Ionic Layer Adsorption and Reaction (SILAR) | 2002 F/g | 1 A/g | 85% retention after 10,000 cycles | 52.2 Wh/kg | 2622.4 W/kg | [1] |
Experimental Protocols
Protocol 1: Synthesis of Crystalline Copper Borate Nanosheets on Nickel Foam via SILAR
This protocol describes the fabrication of a binder-free copper borate electrode on a nickel foam substrate using the Successive Ionic Layer Adsorption and Reaction (SILAR) method.[1]
Materials:
-
Nickel foam (NF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam into desired dimensions (e.g., 1x2 cm).
-
Clean the NF ultrasonically in 3M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol and dry in an oven.
-
-
SILAR Process (1 cycle):
-
Cationic Precursor Solution: Prepare a 0.1 M aqueous solution of CuSO₄.
-
Anionic Precursor Solution: Prepare a 0.4 M aqueous solution of NaBH₄.
-
Immerse the cleaned NF into the CuSO₄ solution for 60 seconds.
-
Rinse the NF with DI water to remove excess ions.
-
Immerse the NF into the NaBH₄ solution for 60 seconds.
-
Rinse the NF thoroughly with DI water and dry.
-
-
Repeat Cycles: Repeat the SILAR cycle (step 2) for a desired number of cycles (e.g., 50 cycles) to achieve the optimal loading of copper borate nanosheets.
-
Annealing: Anneal the prepared electrode in a tube furnace at 300°C for 2 hours in an argon atmosphere to enhance crystallinity.
Protocol 2: Electrochemical Testing of Copper Borate Supercapacitor Electrode
This protocol outlines the procedure for evaluating the electrochemical performance of the prepared copper borate electrode in a three-electrode setup.
Materials:
-
Prepared copper borate on Ni foam (Working Electrode)
-
Platinum foil or wire (Counter Electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode)
-
2 M KOH aqueous solution (Electrolyte)
-
Potentiostat/Galvanostat
Procedure:
-
Cell Assembly: Assemble the three-electrode system in a beaker containing the 2 M KOH electrolyte.
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. SCE).
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g) within the same potential window as CV.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
-
Cycling Stability Test:
-
Perform continuous GCD cycling at a high current density (e.g., 10 A/g) for a large number of cycles (e.g., 10,000 cycles) to evaluate the long-term stability.
-
Visualizations
Application in Electrocatalysis: Water Oxidation
Copper-based materials in a borate buffer have been shown to be effective electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting. The borate not only acts as a buffer but can also play a structural and functional role in the catalytic process.
Quantitative Performance Data
| Catalyst | Electrolyte | pH | Onset Potential (V vs. NHE) | Current Density at 1.3 V (vs. NHE) | Stability | Reference |
| Electrodeposited Copper Oxide Film | 0.1 M Potassium Borate | 9 | ~1.1 | 1.2 mA/cm² | Stable for at least 10 hours |
Experimental Protocols
Protocol 3: Electrodeposition of Copper Borate Catalyst for OER
This protocol details the in-situ formation of a copper oxide/borate catalytic thin film on a conductive substrate.
Materials:
-
Indium Tin Oxide (ITO) coated glass or Fluorine-doped Tin Oxide (FTO) glass (Substrate)
-
Copper(II) sulfate (CuSO₄)
-
Boric acid (H₃BO₃)
-
Potassium hydroxide (KOH)
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning:
-
Clean the conductive glass substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each, then dry under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M potassium borate buffer solution by dissolving boric acid in DI water and adjusting the pH to 9.0 with KOH.
-
Add 0.5 mM CuSO₄ to the borate buffer. Stir until fully dissolved.
-
-
Electrodeposition:
-
Use a three-electrode setup with the cleaned substrate as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the prepared electrolyte.
-
Apply a constant potential of 1.3 V (vs. Ag/AgCl) for a duration of 1-2 hours to deposit the catalytic film.
-
-
Post-treatment:
-
Gently rinse the electrode with DI water and allow it to air dry.
-
Protocol 4: Evaluation of OER Electrocatalytic Activity
This protocol describes the electrochemical evaluation of the prepared copper borate catalyst for water oxidation.
Materials:
-
Prepared copper borate electrode (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl (Reference Electrode)
-
0.1 M Potassium Borate buffer (pH 9.0) (Electrolyte)
-
Potentiostat/Galvanostat
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared catalyst in the fresh, copper-free 0.1 M potassium borate buffer (pH 9.0).
-
Linear Sweep Voltammetry (LSV):
-
Perform LSV scans at a slow scan rate (e.g., 5 mV/s) in the potential range of 0.8 V to 1.6 V (vs. Ag/AgCl) to determine the onset potential and current density.
-
-
Chronoamperometry:
-
Apply a constant potential (e.g., 1.3 V vs. Ag/AgCl) for an extended period (e.g., 10 hours) to assess the long-term stability of the catalyst.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log J) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.
-
Visualizations
Application in Electrochemical Sensing
While specific research on copper borate for drug sensing is emerging, copper-based nanomaterials have shown significant promise in the electrochemical detection of various analytes, including pharmaceuticals and neurotransmitters. The catalytic properties of copper are often leveraged for these applications. The protocols below are adapted from methodologies for copper-based sensors and can serve as a starting point for developing copper borate-based sensors.
Potential Analytes of Interest for Drug Development
-
Neurotransmitters: Dopamine, serotonin, etc.
-
Biomolecules: Glutathione, glucose, etc.
-
Pharmaceuticals: Antibiotics, anti-inflammatory drugs, etc.
Experimental Protocols
Protocol 5: Fabrication of a Copper Borate Modified Electrode for Sensing
This protocol outlines a general method for modifying a glassy carbon electrode (GCE) with pre-synthesized copper borate nanoparticles.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Copper borate nanoparticles (synthesized separately, e.g., via a wet chemical method)
-
Nafion solution (0.5 wt%)
-
Ethanol
-
Deionized (DI) water
-
Alumina slurry (for polishing)
Procedure:
-
GCE Polishing:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Sonicate the polished GCE in ethanol and DI water for 5 minutes each and allow it to dry.
-
-
Nanoparticle Ink Preparation:
-
Disperse a small amount (e.g., 1 mg) of copper borate nanoparticles in a solvent mixture (e.g., 1 mL of ethanol/water) containing a small volume of Nafion solution (e.g., 20 µL).
-
Sonicate the mixture for 30 minutes to form a homogeneous ink.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the prepared ink onto the polished GCE surface.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of the copper borate/Nafion composite on the electrode.
-
Protocol 6: Amperometric Detection of Dopamine
This protocol describes the use of the modified electrode for the sensitive detection of dopamine.
Materials:
-
Copper borate modified GCE (Working Electrode)
-
Platinum wire (Counter Electrode)
-
Ag/AgCl (Reference Electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Dopamine stock solution
-
Potentiostat/Galvanostat
Procedure:
-
Electrochemical Pre-treatment (Activation):
-
In PBS, cycle the potential of the modified electrode between -0.2 V and 0.8 V (vs. Ag/AgCl) at 50 mV/s for several cycles until a stable cyclic voltammogram is obtained.
-
-
Cyclic Voltammetry for Dopamine Detection:
-
Record the CV of the modified electrode in PBS.
-
Add a known concentration of dopamine to the PBS and record the CV again to observe the oxidation peak of dopamine.
-
-
Amperometric Measurement:
-
Set the working potential to the oxidation peak potential of dopamine (determined from the CV).
-
While stirring the PBS, make successive additions of dopamine from the stock solution at regular intervals.
-
Record the corresponding change in current.
-
-
Calibration Plot:
-
Plot the steady-state current response versus the concentration of dopamine to obtain a calibration curve.
-
Visualizations
References
Copper Borate as a High-Performance Lubricant Additive: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives is paramount. Copper borate has emerged as a promising candidate in the field of tribology, demonstrating significant potential in reducing friction and wear in lubricating systems. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of copper borate as a lubricant additive. The information is intended to guide researchers and scientists in their exploration of this novel material.
The unique properties of copper borate, particularly in nanoparticle form, are attributed to its ability to form a protective tribofilm on interacting metal surfaces. This film mitigates direct metal-to-metal contact, thereby reducing friction and protecting against wear under various operating conditions. The subsequent sections will delve into the synthesis of copper borate, its incorporation into lubricating oils, and standardized methods for assessing its performance.
Synthesis of Copper Borate Nanoparticles
A common and effective method for synthesizing copper borate nanoparticles is through a precipitation reaction between a copper salt and a borate salt in an aqueous solution. The following protocol outlines a typical procedure.
Experimental Protocol: Synthesis of Copper Borate Nanoparticles
Materials:
-
Copper (II) Nitrate (Cu(NO₃)₂)
-
Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)
-
Deionized Water
-
Ethanol
-
Magnetic Stirrer with Hotplate
-
Beakers and other standard laboratory glassware
-
Centrifuge
-
Drying Oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of Copper (II) Nitrate by dissolving the appropriate amount of Cu(NO₃)₂ in deionized water.
-
Prepare a 0.05 M solution of Borax by dissolving the appropriate amount of Na₂B₄O₇·10H₂O in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.
-
-
Precipitation Reaction:
-
Place a beaker containing the Borax solution on a magnetic stirrer with a hotplate and heat to 70°C while stirring at approximately 450 rpm.
-
Slowly add the Copper (II) Nitrate solution dropwise to the heated Borax solution. A precipitate will begin to form.
-
Continue stirring the mixture at 70°C for 2 hours to allow for complete reaction and particle growth.
-
-
Isolation and Purification:
-
Allow the solution to cool to room temperature.
-
Separate the copper borate precipitate from the solution by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifuge and decant the supernatant after each wash.
-
-
Drying:
-
Dry the purified copper borate nanoparticles in a drying oven at 80°C for 12 hours or until a constant weight is achieved.
-
-
Characterization:
-
The synthesized nanoparticles can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of borate groups.
-
Preparation of Lubricant Formulations
To evaluate the effectiveness of copper borate as a lubricant additive, it must be properly dispersed in a base oil.
Experimental Protocol: Preparation of Copper Borate Lubricant Formulation
Materials:
-
Synthesized Copper Borate Nanoparticles
-
Base Oil (e.g., Poly-alpha-olefin (PAO), mineral oil)
-
Surfactant/Dispersant (optional, to improve stability)
-
Ultrasonic Bath/Homogenizer
Procedure:
-
Weighing:
-
Weigh the desired amount of copper borate nanoparticles to achieve the target concentration in the base oil (e.g., 0.1 wt%, 0.5 wt%, 1.0 wt%).
-
-
Dispersion:
-
Add the weighed nanoparticles to a predetermined volume of the base oil.
-
If a surfactant is used, add it to the mixture.
-
Disperse the nanoparticles in the oil using an ultrasonic bath or a high-shear homogenizer for a sufficient period (e.g., 30-60 minutes) to ensure a stable and uniform suspension.
-
Tribological Performance Evaluation
The tribological properties of the prepared lubricant formulations are typically evaluated using standardized tests that measure friction, wear, and extreme pressure capabilities. The four-ball tribometer is a commonly used instrument for this purpose.
Experimental Protocol: Four-Ball Tribological Testing
Apparatus:
-
Four-Ball Tribometer
Standards:
-
Wear Preventive Characteristics: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Extreme Pressure Properties: ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method).
Procedure (based on ASTM D4172):
-
Preparation:
-
Thoroughly clean the four steel balls with a suitable solvent and dry them.
-
Assemble the four-ball test configuration with three balls clamped together in a pot and the fourth ball held in a chuck.
-
Fill the pot with the lubricant sample to be tested, ensuring the three lower balls are fully immersed.
-
-
Test Conditions:
-
Set the test parameters according to the standard or the specific research requirements. Typical conditions are:
-
Load: 392 N (40 kgf)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
-
Execution:
-
Start the test and allow it to run for the specified duration while monitoring the friction torque.
-
-
Analysis:
-
After the test, disassemble the ball pot and clean the three lower balls.
-
Measure the wear scar diameter (WSD) on each of the three lower balls using a microscope.
-
Calculate the average WSD. A smaller WSD indicates better anti-wear performance.
-
The friction coefficient can be calculated from the recorded friction torque.
-
Quantitative Data Summary
The following tables summarize representative data on the tribological performance of copper borate and other borate-based lubricant additives from various studies.
| Additive | Base Oil | Concentration (wt%) | Test Method | Load (N) | Speed (rpm) | Temperature (°C) | Friction Coefficient Reduction (%) | Wear Scar Diameter Reduction (%) | Reference |
| Copper Borate (pH 10.1) | Spindle Oil | 1.0 | Four-Ball | 392 | - | 75 | 28 | - | [1] |
| Copper Borate (pH 8.2) | Spindle Oil | 1.0 | Four-Ball | 392 | - | 75 | 65 | - | [1] |
| CB/CAL Nanocomposite | PAO | 0.6 | Four-Ball | 490 | - | - | 48.7 | 25.9 | [2] |
| Additive | Base Oil | Concentration (wt%) | Test Method | Weld Load (kg) | Last Non-Seizure Load (kg) | Reference |
| Boron-containing additive | Bio-based lubricating oil | 0.01 | Four-Ball (ASTM D2783) | 400 | 40 | [3] |
Mechanism of Action and Visualization
The lubricating mechanism of copper borate additives is believed to involve the in-situ formation of a protective tribochemical film on the rubbing surfaces. Under the high pressure and temperature generated at the contact points, the copper borate nanoparticles decompose and react with the metal surface. This process is thought to involve the deposition of a copper-containing layer and the formation of a glassy borate film, which collectively reduce friction and wear.
Caption: Lubrication mechanism of copper borate additives.
The following diagram illustrates a typical experimental workflow for evaluating copper borate as a lubricant additive.
Caption: Experimental workflow for copper borate lubricant additive evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Impurities in Cupric Borate Synthesis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common impurities encountered during the synthesis of cupric borate.
Frequently Asked Questions (FAQs)
Q1: My final cupric borate product has a greenish tint instead of the expected blue or dark green color. What is the likely impurity?
A greenish hue often indicates the presence of copper hydroxide (Cu(OH)₂) or basic copper salts like copper hydroxy nitrate. These can form due to localized high pH or incomplete reaction. Basic borate solutions, in particular, can lead to the formation of copper hydroxy nitrates.[1]
Q2: What are common sources of sodium (Na⁺) or sulfate (SO₄²⁻) impurities in my product?
These impurities typically originate from the starting materials. For instance, using copper sulfate (CuSO₄·5H₂O) as the copper source can introduce sulfate ions, while using borax (Na₂B₄O₇·10H₂O) or sodium hydroxide (NaOH) can introduce sodium ions.[2][3] If not thoroughly washed, these soluble salts can remain in the final product.
Q3: I've detected unreacted boric acid (H₃BO₃) in my final product. How can this be removed?
Unreacted boric acid is a common impurity, especially when it is used in excess to drive the reaction. Since boric acid has significantly higher solubility in hot water compared to cold water, a purification technique called recrystallization is highly effective.[4] By dissolving the crude product in a minimum amount of hot water and allowing it to cool slowly, the less soluble cupric borate will crystallize out, leaving the majority of the boric acid in the solution.[4]
Q4: The yield of my reaction is consistently low. Could impurities be the cause?
Yes, the formation of unintended byproducts can consume reactants and lower the yield of the desired cupric borate.[3] Reaction conditions such as pH, temperature, and reactant molar ratios play a critical role. For example, incorrect pH can favor the precipitation of copper hydroxide over copper borate.[1][5] Optimizing these parameters is crucial for maximizing yield and purity.[3]
Q5: What analytical techniques are recommended for identifying impurities in cupric borate?
A combination of techniques is often best for comprehensive characterization:
-
X-Ray Diffraction (XRD): Ideal for identifying the crystalline phases present in the sample. It can distinguish between different copper borate compounds and identify crystalline impurities like unreacted starting materials or copper hydroxide.[2][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and confirming the presence of borate and hydroxyl groups. Specific peaks can help differentiate between desired products and impurities.[3]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized product, which can sometimes give clues about purity.[2][3]
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): These are excellent for quantifying elemental impurities, such as residual sodium or other metal contaminants.
Troubleshooting Impurity Sources and Solutions
The following table summarizes common impurities, their likely sources, and recommended troubleshooting actions.
| Impurity Detected | Potential Source(s) | Recommended Action(s) |
| Copper Hydroxide (Cu(OH)₂) / Basic Copper Salts | Reaction pH is too high; Inhomogeneous mixing leading to localized high pH.[1] | Adjust and maintain the reaction pH within the optimal range for cupric borate formation. Improve stirring/agitation for better homogeneity. |
| Unreacted Starting Materials (e.g., Boric Acid, Copper Sulfate) | Incorrect stoichiometry; Insufficient reaction time or temperature.[3] | Optimize the molar ratio of reactants. Increase reaction time or temperature according to established protocols. Purify the product via recrystallization.[4][6] |
| Sodium Salts (e.g., Na₂SO₄) | Use of sodium-containing precursors (Borax, NaOH).[2][3] | Perform thorough washing of the final product with deionized water to remove soluble salts. |
| Other Metal Cations (e.g., Ca²⁺, Mg²⁺) | Impurities present in the raw boron minerals used to produce boric acid.[7] | Use high-purity starting materials. If necessary, purify the boric acid precursor by recrystallization before synthesis.[4] |
| Amorphous Phases | Reaction conditions (e.g., reactant ratio, temperature) are not optimal for crystallization.[3] | Systematically vary reaction parameters such as temperature, time, and molar ratios to find the optimal conditions for crystalline product formation.[3] |
Experimental Protocols
Protocol 1: Purification of Cupric Borate by Recrystallization
This protocol is designed to remove soluble impurities like unreacted boric acid and residual sodium salts.
-
Dissolution: Place the impure cupric borate powder into an Erlenmeyer flask. Add a minimum amount of deionized water. Heat the mixture on a hot plate while stirring continuously until the solution begins to boil.[6]
-
Saturation: Continue adding small amounts of boiling deionized water until all the cupric borate has just dissolved, creating a saturated or near-saturated solution. Avoid adding excessive water, as this will reduce the recovery yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by pouring the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask. This step removes insoluble contaminants.[8]
-
Crystallization: Cover the flask and allow the solution to cool down slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or freezer.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any remaining soluble impurities on the crystal surface.[4]
-
Drying: Dry the purified cupric borate crystals in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Sample Preparation for XRD Analysis
-
Sample Grinding: Take a representative sample (approx. 100-200 mg) of the dried cupric borate powder.
-
Homogenization: Gently grind the sample using an agate mortar and pestle to ensure a fine, homogeneous powder with a consistent particle size. This minimizes preferred orientation effects.
-
Mounting: Pack the fine powder tightly into an XRD sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
Analysis: Place the sample holder into the X-ray diffractometer and analyze using an appropriate 2θ range (e.g., 10-90°) to capture all characteristic diffraction peaks of cupric borate and potential impurities.[2]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for addressing common issues in cupric borate synthesis.
Caption: Troubleshooting workflow for identifying and resolving impurities.
Caption: Logical flow of the recrystallization purification process.
References
Technical Support Center: Cupric Borate Production
Welcome to the technical support center for cupric borate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up cupric borate. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cupric borate?
A1: Cupric borate can be synthesized through various methods, including:
-
Precipitation: This is a common laboratory method involving the reaction of an aqueous solution of a copper salt (like copper sulfate or copper nitrate) with a borate source (like borax or boric acid).[1][2][3][4]
-
Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures.[2][4]
-
Sonochemical Synthesis: This technique utilizes ultrasonic waves to facilitate the chemical reaction, which can lead to shorter reaction times and increased yields.[2]
-
Solid-State Reaction: This involves heating solid precursors, such as cupric oxide and boric acid, at high temperatures (e.g., 700°C) and pressures.[1][5]
Q2: Which factors are most critical in controlling the purity and properties of the final cupric borate product?
A2: Several parameters critically influence the outcome of the synthesis:
-
pH: The pH of the reaction mixture is a dominant factor. Acidic conditions (e.g., pH ~3.7) may lead to the formation of copper hydroxy nitrate with borate ion substitution, while alkaline conditions (e.g., pH > 8) are more favorable for forming different copper borate species.[1]
-
Reactant Ratio: The molar ratio of the copper source to the borate source affects the final pH and the stoichiometry of the product.[1][2]
-
Temperature and Reaction Time: These parameters influence the reaction kinetics, crystal growth, and phase purity.[2][4] Optimized conditions can reduce reaction times significantly, for example, from hours to minutes.[2][4]
-
Mixing and Stirring Speed: Adequate mixing is crucial for ensuring a homogeneous reaction mixture, which becomes more challenging during scale-up.[6]
-
Precursors: The choice of copper salt (e.g., nitrate vs. sulfate) and borate source can impact the reaction and introduce different potential impurities.[1]
Q3: What are the common impurities encountered during cupric borate synthesis?
A3: The most significant impurity is often copper hydroxy nitrate, which can form as a byproduct, particularly when using copper nitrate as a precursor in basic solutions.[1] Other potential impurities can include unreacted starting materials or different phases of copper borate.[1][3] The presence of other metal ions in the reactants can also lead to contamination.[7]
Q4: What are the primary applications of cupric borate?
A4: Cupric borate is utilized in a variety of industrial and technical applications, including as a lubricant additive, wood preservative, fire retardant, and as a component in optical devices.[1][2][8]
Q5: How can I characterize the final cupric borate product to confirm its identity and purity?
A5: A combination of analytical techniques is typically used:
-
X-Ray Diffraction (XRD): To identify the crystalline phase and confirm the formation of the desired copper borate structure.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, particularly the B-O stretches characteristic of borate structures.[1][2]
-
Scanning Electron Microscopy (SEM): To examine the morphology and particle size of the product.[1][2]
-
Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition of the material.[1]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and scale-up of cupric borate production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to non-optimal pH, temperature, or time.[2][4] 2. Loss of product during filtration or washing steps.[9] 3. Unfavorable reactant stoichiometry.[1][2] | 1. Optimize reaction parameters. For sonochemical synthesis, yields increased from 50% to 71.5% with optimized conditions.[2] 2. Use a fine filter medium. Minimize washing volume or use a volatile electrolyte in the rinse solution to prevent peptization.[9] 3. Adjust the molar ratio of copper to borate source; for example, a Cu:Na:B ratio of 1:2:1 was found to be optimal in one study.[2] |
| Product is Off-Color (e.g., too green or light blue instead of dark blue/green) | 1. Incorrect pH leading to the formation of byproducts like copper hydroxide or copper hydroxy nitrate.[1][3] 2. Presence of unreacted copper sulfate/nitrate.[3] | 1. Carefully control and measure the final pH of the reaction mixture. Alkaline conditions tend to produce darker precipitates.[2] 2. Ensure thorough washing of the precipitate with distilled water to remove residual soluble salts.[3] Test the filtrate for residual ions.[9] |
| XRD pattern shows peaks for impurities (e.g., Cu₂(OH)₃NO₃) | 1. Reaction pH is not in the optimal range for pure cupric borate formation.[1] 2. Use of copper nitrate as a precursor in basic solutions can promote copper hydroxy nitrate formation.[1] | 1. Adjust the final pH of the mixture. A study showed that at pH 3.7, the primary product was Cu₂(OH)₃NO₃ with borate substitution, whereas at pH 10.2, a copper borate species was formed.[1] 2. Consider using an alternative copper source, such as copper sulfate, which may reduce the formation of nitrate-based impurities.[1][3] |
| Poor Filtration Characteristics (Slow filtration, clogged filter) | 1. Formation of very fine or gelatinous particles. 2. Insufficient particle agglomeration. | 1. Adjust reaction conditions (e.g., temperature, reactant addition rate) to promote crystal growth. 2. The use of a surface-active agent (surfactant) may influence particle size and morphology.[1] Allowing the precipitate to digest (age) in the mother liquor may also help. |
| Inconsistent Results Upon Scale-Up | 1. Inefficient mixing and poor heat transfer in a larger reactor.[6] 2. Localized variations in pH or concentration. | 1. Ensure the reactor is equipped with an appropriate stirring mechanism (e.g., baffles) to maintain homogeneity.[6] Monitor and control the temperature throughout the reactor. 2. Control the rate of addition of reactants to prevent localized high concentrations. |
Data & Experimental Protocols
Summary of Reaction Parameters
The following table summarizes key experimental parameters from literature for the synthesis of copper borate via precipitation/hydrothermal methods.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Copper Source | Cu(NO₃)₂·2.5H₂O | CuSO₄·5H₂O | CuSO₄·5H₂O | [1],[2],[4] |
| Boron Source | Na₂B₄O₇·10H₂O | H₃BO₃ (+ NaOH) | Na₂B₄O₇·10H₂O | [1],[2],[4] |
| Final pH | 3.7 | 8.2 | 10.2 | [1] |
| Temperature | 70 °C | 25 °C | 70 °C | [1],[2] |
| Reaction Time | 4 hours | 2.5 minutes (sonochemical) | Not specified | [1],[2] |
| Key Outcome | Cu₂(OH)₃NO₃ with borate substitution | Nanoparticles of Cu(BO₂)₁.₅(H₂O)₆ | Cu(BO₂)₁.₅(OH)₀.₇₄·(H₂O)₀.₁₅ | [1] |
Experimental Protocol: General Precipitation Method
This protocol provides a generalized procedure for the laboratory synthesis of cupric borate based on common precipitation methods.[1][2][4]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate (Cu(NO₃)₂·2.5H₂O)
-
Sodium tetraborate decahydrate (Borax, Na₂B₄O₇·10H₂O) or Boric Acid (H₃BO₃)
-
Sodium hydroxide (NaOH) (if using boric acid)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the copper salt (e.g., 0.1 M CuSO₄).
-
Prepare an aqueous solution of the borate source (e.g., 0.1 M Na₂B₄O₇). If using boric acid, it will need to be dissolved in a stoichiometric amount of NaOH solution to form sodium borate in situ.
-
-
Reaction:
-
Place the borate solution in the reaction vessel on a magnetic stirrer.
-
While stirring vigorously (e.g., 450 rpm), slowly add the copper salt solution dropwise to the borate solution.[1] A precipitate will form immediately.
-
Control the temperature of the reaction mixture as required by your specific protocol (e.g., 25°C to 80°C).[1][4]
-
-
pH Adjustment and Aging:
-
After mixing, measure the final pH of the slurry. If necessary, adjust the pH by adding a dilute acid or base to reach the target for the desired copper borate phase.[1]
-
Continue stirring the mixture for the specified reaction time (can range from minutes to hours) to allow the reaction to complete and the precipitate to age.[1][2]
-
-
Isolation and Washing:
-
Drying:
-
Characterization:
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate key processes and relationships in cupric borate production.
Caption: General experimental workflow for cupric borate synthesis.
Caption: Troubleshooting decision tree for scaling up production.
Caption: Influence of reaction pH on final product composition.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Sciencemadness Discussion Board - Copper Borate Synthesis and Reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. americanelements.com [americanelements.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantitative Chemistry Gravimetric Analysis: PRECIPITATE - 911Metallurgist [911metallurgist.com]
Technical Support Center: Enhancing the Thermal Stability of Cupric Borate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the thermal stability of cupric borate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and thermal analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of cupric borate?
A1: The thermal stability of cupric borate can vary depending on its specific composition and crystalline form. For instance, hierarchical flower-like CuB₂O₄ superstructures synthesized via a low-temperature hydrothermal method have been shown to be thermally stable up to 600 °C[1][2]. However, the decomposition temperature can be influenced by factors such as impurities, particle size, and the presence of hydroxyl groups.
Q2: How can I improve the thermal stability of my synthesized cupric borate?
A2: Improving the thermal stability of cupric borate often involves optimizing the synthesis process to achieve a highly crystalline and pure product. Strategies include:
-
Optimizing Synthesis Parameters: Factors such as reaction temperature, time, and pH can significantly impact the crystallinity and purity of the final product[3].
-
Doping: Introducing dopants into the crystal lattice can enhance thermal stability. While specific research on doping cupric borate for this purpose is limited, studies on other borate systems have shown that doping can increase thermal stability[4][5].
-
Post-Synthesis Annealing: Controlled heat treatment after the initial synthesis can help to improve crystallinity and remove residual impurities, potentially leading to a more thermally stable product.
Q3: What are the common challenges in synthesizing cupric borate with high thermal stability?
A3: Researchers may encounter several challenges, including:
-
Formation of Impurities: The synthesis of cupric borate can sometimes result in the formation of unintended byproducts, such as copper hydroxides or other copper borate phases, which can lower the overall thermal stability[6].
-
Low Crystallinity: Amorphous or poorly crystalline products tend to have lower thermal stability compared to their highly crystalline counterparts[7]. Achieving high crystallinity can be challenging and often requires careful control over synthesis conditions[3][8].
-
Agglomeration of Particles: During synthesis, nanoparticles of cupric borate may agglomerate, which can affect the material's properties, including its thermal behavior[3].
Troubleshooting Guide
Problem 1: My cupric borate sample shows a lower than expected decomposition temperature in TGA analysis.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities: Residual starting materials, byproducts (e.g., copper hydroxide), or solvent can lower the decomposition temperature. | 1. Purification: Wash the synthesized powder thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove soluble impurities. 2. Recrystallization: If feasible for your specific cupric borate phase, attempt recrystallization to obtain a purer product. 3. Characterization: Use techniques like XRD and FT-IR to identify any crystalline or molecular impurities. |
| Amorphous or Poorly Crystalline Product: Amorphous materials lack the long-range order of crystalline solids and often have lower thermal stability.[7] | 1. Optimize Synthesis: Adjust synthesis parameters such as temperature, reaction time, and pH to promote crystal growth. Higher temperatures and longer reaction times often favor higher crystallinity.[3][8] 2. Annealing: Perform post-synthesis annealing at a temperature below the decomposition point to improve crystallinity. |
| Incorrect TGA Parameters: The heating rate and atmosphere used during TGA can influence the observed decomposition temperature. | 1. Standardize Heating Rate: Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all measurements to ensure comparability. 2. Control Atmosphere: Run the TGA analysis under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, unless that is the specific process being studied. |
Problem 2: I am observing multiple weight loss steps in the TGA curve of my cupric borate.
| Possible Cause | Troubleshooting Step |
| Dehydration: The sample may contain adsorbed or coordinated water molecules that are lost at lower temperatures. | 1. Drying: Dry the sample thoroughly in a vacuum oven at a moderate temperature (e.g., 80-100 °C) before TGA analysis to remove adsorbed water. 2. Identify Hydrates: The presence of distinct, low-temperature weight loss steps may indicate the formation of a hydrated cupric borate species. |
| Decomposition of Multiple Phases: The sample may be a mixture of different cupric borate compounds or contain impurities that decompose at different temperatures. | 1. Phase Identification: Use XRD to determine if multiple crystalline phases are present in your sample. 2. Refine Synthesis: Adjust the stoichiometry of your reactants and control the reaction conditions to favor the formation of a single, desired phase. |
| Complex Decomposition Pathway: The cupric borate itself may undergo a multi-step decomposition process. | 1. Evolved Gas Analysis (EGA): Couple your TGA with a mass spectrometer (TGA-MS) or an FT-IR spectrometer (TGA-IR) to identify the gaseous products evolved at each decomposition step.[9][10][11] This can help elucidate the decomposition mechanism. |
Quantitative Data on Cupric Borate Thermal Stability
| Cupric Borate Phase | Synthesis Method | Decomposition/Stability Temperature (°C) | Reference |
| CuB₂O₄ | Hydrothermal | Stable up to 600 | [1][2] |
| CuB₂O₄ | Solid-state | Sintering at 940, Melting at 1000 | [12] |
| Cu₃B₂O₆ | Solid-state | Sintering at 930, Melting at 1040 | [12] |
Experimental Protocols
Hydrothermal Synthesis of Thermally Stable CuB₂O₄
This protocol is adapted from a method reported to produce CuB₂O₄ with high thermal stability[1][2].
Materials:
-
Copper precursor (e.g., copper(II) acetate)
-
Boron precursor (e.g., boric acid, B₂O₃)
-
Acetic acid
-
Deionized water
Procedure:
-
In a typical synthesis, mix the desired quantities of the copper and boron precursors in deionized water. A common molar ratio of Cu:B to start with is 1:2[1].
-
Adjust the pH of the solution to approximately 4 using acetic acid[1].
-
Transfer the resulting suspension into a Teflon-lined autoclave. The fill factor of the autoclave should be between 10% and 30%[1].
-
Heat the autoclave to a temperature in the range of 150-250 °C for a duration of 12-60 hours[1].
-
Allow the autoclave to cool down to room temperature naturally.
-
Separate the precipitate by filtration.
-
Wash the product with deionized water.
-
Dry the final product at 80 °C for 1 hour[1].
Solid-State Synthesis of CuB₂O₄
This protocol is based on a solid-state reaction method for synthesizing CuB₂O₄[13].
Materials:
-
Copper oxide (CuO)
-
Boric acid (H₃BO₃) or Boron oxide (B₂O₃)
Procedure:
-
Thoroughly grind a stoichiometric mixture of CuO and H₃BO₃ (or B₂O₃). A Cu:B ratio of 1:5 has been reported to be optimal in some studies[13].
-
Place the powder mixture in a suitable crucible (e.g., alumina).
-
Heat the mixture in a furnace under an argon atmosphere to 950 °C[13].
-
Maintain the temperature for 240 minutes[13].
-
Allow the furnace to cool down to room temperature.
-
The resulting product is CuB₂O₄.
Diagrams
Caption: Troubleshooting workflow for addressing low thermal stability in cupric borate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Study of the Relative Variations of the Thermal Properties and Crystallinity of Blends (PP/EPR)/Calcium Carbonate [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cupric Borate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cupric borate in aqueous environments.
Troubleshooting Unstable Cupric Borate Suspensions
Users may encounter several issues when working with cupric borate in aqueous media. This guide addresses the most common problems in a question-and-answer format.
Question 1: I tried to dissolve cupric borate in water to make a solution, but it formed a precipitate. Why?
Answer: Cupric borate is generally considered insoluble in water.[1] Attempts to dissolve it will result in a suspension or slurry, not a true solution. The solid you are observing is the undissolved cupric borate.
Question 2: The color of my cupric borate precipitate changed after adding it to water. What is happening?
Answer: A color change often indicates a change in the chemical composition of the solid material. This is typically due to the pH of the aqueous medium. The composition of copper-borate precipitates is highly dependent on pH. For instance, precipitates formed at a lower pH (e.g., 3.7) may appear as a different shade of blue compared to those formed at a higher pH (e.g., 10.1), which might be darker and less blue.[2] This is because at different pH values, various species of copper hydroxides and borates are formed and can co-precipitate.
Question 3: I've synthesized cupric borate, but my analytical results (e.g., elemental analysis, XRD) are inconsistent with the expected formula. Why?
Answer: The synthesis of pure cupric borate in an aqueous medium is challenging. The final product is often a complex mixture rather than a simple salt. Depending on the pH, starting materials, and temperature, your precipitate could be a mix of:
-
Different copper borate forms (e.g., Cu(BO₂)₂, Cu₃(BO₃)₂)[3]
-
Copper hydroxides (e.g., Cu(OH)₂)
-
Basic copper salts (if other anions like nitrate or sulfate are present)[2]
It is crucial to control the pH during synthesis to obtain a more consistent product.[2][3]
Question 4: My cupric borate suspension seems to be changing over time (e.g., color, particle size, pH of the supernatant). How can I assess its stability?
Answer: You can assess the stability of your cupric borate suspension by performing a slurry stability test. A detailed protocol for this is provided in the "Experimental Protocols" section of this document. This test involves monitoring the pH and the concentration of dissolved copper and boron in the supernatant over a set period.
Frequently Asked Questions (FAQs)
What is the solubility of cupric borate in water? Cupric borate is generally reported as insoluble in water.[1] A specific solubility product (Ksp) is not well-documented, likely because its interaction with water is complex and involves hydrolysis and the formation of various copper-hydroxy-borate species rather than simple dissolution.
How does pH affect the stability of cupric borate in water? pH is the most critical factor affecting the stability and composition of cupric borate in aqueous systems. Both copper (II) ions and borate ions exist as different species depending on the pH. At neutral to alkaline pH, copper (II) ions readily hydrolyze to form copper hydroxides.[4] Similarly, the borate species in solution changes from boric acid to various polyborate ions as the pH increases.[5][6][7] This interplay of pH-dependent equilibria determines the composition of the solid phase.
What are the expected products when mixing a copper salt and a borate salt in an aqueous solution? The product is highly dependent on the final pH of the mixture.
-
At a low pH (around 3.7), you may form copper hydroxy nitrate with some borate substitution.[2]
-
At a moderately alkaline pH (around 8.2), you can obtain nanoparticles of hydrated copper borate.[2]
-
At a higher pH (around 10.2), a mixed copper borate-hydroxide compound is likely to form.[2]
Data Presentation
The composition of precipitates formed from aqueous solutions of copper salts and borates is highly sensitive to the final pH of the mixture. The following table summarizes findings from studies on this system.
| Final pH of Mixture | Observed Precipitate Composition | Reference |
| 3.7 | Copper hydroxy nitrate with partial borate substitution (Cu₂(OH)₃NO₃ with borate ions) | [2] |
| 8.2 | Nanoparticles of hydrated copper borate (Cu(BO₂)₁.₅(H₂O)₆ with some nitrate) | [2] |
| 10.2 | Copper borate-hydroxide (Cu(BO₂)₁.₅(OH)₀.₇₄·(H₂O)₀.₁₅ with some nitrate) | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Cupric Borate Precipitate at a Controlled pH
This protocol provides a general method for synthesizing a cupric borate precipitate where the final pH is controlled, which is crucial for reproducibility.
Materials:
-
Copper (II) salt solution (e.g., 0.1 M CuSO₄ or Cu(NO₃)₂)
-
Borate solution (e.g., 0.1 M Sodium Tetraborate, Na₂B₄O₇)
-
pH meter
-
Stir plate and stir bar
-
Burette or dropping funnel
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Place a known volume of the copper salt solution in a beaker with a stir bar and begin stirring.
-
Calibrate the pH meter and place the probe in the copper salt solution.
-
Slowly add the borate solution from a burette or dropping funnel to the copper salt solution.
-
Monitor the pH of the mixture continuously. If a specific pH is desired, have a dilute acid (e.g., 0.1 M HNO₃) and a dilute base (e.g., 0.1 M NaOH) on hand to make adjustments.
-
Once the desired amount of borate solution has been added and the target pH is stable, continue stirring for a set period (e.g., 1 hour) to allow the precipitate to age.
-
Turn off the stirrer and allow the precipitate to settle.
-
Filter the precipitate using the filtration apparatus.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) to a constant weight.
-
Characterize the dried precipitate using appropriate analytical methods (e.g., XRD, FTIR, elemental analysis) to determine its composition.
Protocol 2: Aqueous Slurry Stability Test for Cupric Borate
This protocol is designed to assess the stability of a pre-synthesized cupric borate solid when suspended in water over time.
Materials:
-
Pre-synthesized cupric borate powder
-
Deionized water
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Shaker or orbital mixer
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
ICP-OES or other suitable instrument for trace metal analysis
Procedure:
-
Prepare a series of identical suspensions by adding a known mass of cupric borate powder to a known volume of deionized water in the sealed containers (e.g., 1 g in 100 mL).
-
Measure and record the initial pH of each suspension.
-
Place the containers on a shaker or mixer to ensure the solid remains suspended.
-
At predetermined time points (e.g., 1, 6, 24, 48, and 72 hours), remove one container from the shaker.
-
Allow the solid to settle briefly, then measure and record the pH of the supernatant.
-
Take an aliquot of the supernatant and centrifuge it to pellet the remaining suspended particles.
-
Filter the centrifuged supernatant through a syringe filter to remove any remaining fine particles.
-
Analyze the filtered supernatant for dissolved copper and boron concentrations using ICP-OES or a similar technique.[8][9][10][11][12]
-
Plot the pH and the concentrations of dissolved copper and boron as a function of time. A stable system will show minimal changes in these parameters over the course of the experiment.
Visualizations
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. davidpublisher.com [davidpublisher.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. teledynelabs.com [teledynelabs.com]
- 9. agilent.com [agilent.com]
- 10. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publish.illinois.edu [publish.illinois.edu]
- 12. borax.com [borax.com]
Technical Support Center: Refining the Purification Process of Cupric Borate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of cupric borate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of cupric borate, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| CB-P-01 | Why is my cupric borate precipitate not forming or the yield unexpectedly low? | - Incorrect stoichiometry of reactants. - Suboptimal pH of the reaction mixture. - Insufficient reaction time or temperature. - Starting materials not fully dissolved. | - Carefully check and recalculate the molar ratios of copper salts and borate sources.[1] - Adjust the pH of the solution. The formation of copper-containing precipitates is highly pH-dependent.[2] - Increase the reaction time or temperature according to established protocols.[1][3] - Ensure all reactants are completely dissolved before initiating the precipitation. |
| CB-P-02 | The color of my precipitated cupric borate is off (e.g., too light, brownish, or has a greenish tint). What does this indicate? | - Presence of unreacted starting materials (e.g., greenish tint from residual copper salts). - Co-precipitation of copper hydroxide or basic copper salts.[4] - Incorrect pH during precipitation.[2] - Contamination with other metal ions. | - Wash the precipitate thoroughly with deionized water to remove soluble impurities.[5] - Control the pH carefully during precipitation; a basic environment can favor the formation of hydroxides.[4] - Use high-purity starting materials to avoid contamination from other metals. |
| CB-P-03 | My final cupric borate product shows poor crystallinity in XRD analysis. | - Precipitation occurred too rapidly. - Insufficient aging time for the precipitate. - Low reaction temperature. | - Slow down the addition of the precipitating agent while stirring continuously. - Allow the precipitate to age in the mother liquor for a longer period before filtration. - Increase the reaction temperature to promote the formation of more ordered crystalline structures.[3] |
| CB-P-04 | How can I remove unreacted copper sulfate/nitrate from my cupric borate product? | - Incomplete reaction. - Inadequate washing of the precipitate. | - Cupric borate is largely insoluble in water, while copper sulfate and nitrate are highly soluble. Wash the precipitate multiple times with hot deionized water.[6] - After washing, filter and dry the product. Test the filtrate for the presence of copper ions to ensure complete removal. |
| CB-P-05 | How do I eliminate unreacted boric acid or borax from the final product? | - Excess boric acid/borax used in the synthesis. - Insufficient washing. | - Boric acid has higher solubility in hot water than in cold water.[7] Wash the cupric borate precipitate with hot deionized water to dissolve and remove residual boric acid or borax. - Perform multiple washing and filtration steps. |
| CB-P-06 | My cupric borate seems to be contaminated with sodium salts (e.g., from borax or pH adjustment). How can I purify it? | - Trapping of soluble sodium salts within the precipitate. | - Thoroughly wash the precipitate with ample amounts of hot deionized water. - Resuspend the precipitate in hot deionized water, stir for an extended period, and then filter. Repeat this process several times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying precipitated cupric borate?
A1: The most common and direct method for purifying precipitated cupric borate is thorough washing. Since cupric borate is insoluble in water, washing with deionized water effectively removes most soluble impurities, such as unreacted starting materials (e.g., copper sulfate, boric acid, borax) and soluble byproducts (e.g., sodium sulfate).[6] For enhanced purification, washing with hot water can be more effective for removing certain impurities like boric acid, which has increased solubility at higher temperatures.[7]
Q2: Is recrystallization a viable method for purifying cupric borate?
A2: Standard recrystallization is challenging for cupric borate due to its very low solubility in water and common organic solvents.[6] A successful recrystallization requires a solvent that can dissolve the compound at a higher temperature and from which the compound crystallizes upon cooling. For cupric borate, this would likely involve dissolving it in an acidic or basic solution where it has some solubility, followed by neutralization to re-precipitate the purified product. This process is more accurately described as re-precipitation.
Q3: What is the ideal pH for precipitating and washing cupric borate?
A3: The optimal pH for precipitation depends on the specific copper borate phase desired and the starting materials used. Generally, the precipitation of copper compounds is highly pH-sensitive.[2] To avoid the co-precipitation of copper hydroxide, it is crucial to maintain the pH within a specific range, which may need to be determined empirically for your specific reaction conditions. For washing, using neutral deionized water is recommended to prevent the dissolution of the cupric borate product.
Q4: How can I confirm the purity of my final cupric borate product?
A4: Several analytical techniques can be used to assess the purity and identity of your cupric borate:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the cupric borate and to identify any crystalline impurities.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the borate and copper-oxygen bonds and to detect impurities with distinct IR spectra.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the crystals, which can be indicative of purity and crystallinity.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify the elemental composition and detect trace metal impurities.
Q5: What are the common impurities I should be aware of when synthesizing cupric borate?
A5: Common impurities include:
-
Unreacted starting materials such as copper sulfate, copper nitrate, boric acid, or borax.
-
Side products like basic copper salts (e.g., copper hydroxy nitrate) if the pH is not well-controlled.[2]
-
Other metal borates if the starting materials are not of high purity.
-
Soluble salts like sodium sulfate or sodium nitrate, which can be trapped in the precipitate.
Experimental Protocols
Protocol 1: Purification of Precipitated Cupric Borate by Washing
This protocol describes a standard procedure for washing freshly precipitated cupric borate to remove soluble impurities.
-
Initial Separation: After precipitation, separate the crude cupric borate from the mother liquor by filtration using a Buchner funnel and appropriate filter paper.
-
First Wash: Transfer the filter cake to a beaker and add a volume of hot (60-80 °C) deionized water approximately 5-10 times the volume of the precipitate.
-
Resuspension: Stir the slurry vigorously for 15-20 minutes to ensure thorough mixing and dissolution of soluble impurities.
-
Second Filtration: Filter the washed precipitate again.
-
Repeat Washing: Repeat steps 2-4 at least two more times. For high-purity requirements, additional washes may be necessary.
-
Final Rinse: For the final wash, use room temperature deionized water to cool the product, followed by a rinse with a small amount of acetone or ethanol to facilitate drying.
-
Drying: Dry the purified cupric borate in an oven at a suitable temperature (e.g., 60-100 °C) until a constant weight is achieved.
Protocol 2: General Guideline for Purification by Re-precipitation
As direct recrystallization is often not feasible, this protocol provides a general approach for purification via dissolution in an acidic medium followed by re-precipitation. Note: The optimal conditions (acid concentration, pH for precipitation) may need to be determined experimentally.
-
Dissolution: In a fume hood, carefully add a dilute acid (e.g., 0.1 M nitric acid or sulfuric acid) dropwise to the crude cupric borate with constant stirring until the solid completely dissolves. Use the minimum amount of acid necessary.
-
Impurity Removal (Optional): If insoluble impurities are present, filter the acidic solution to remove them.
-
Re-precipitation: Slowly add a dilute base (e.g., 0.1 M NaOH or NH₄OH) to the clear acidic solution with vigorous stirring until the cupric borate precipitate begins to form. Monitor the pH closely.
-
pH Adjustment: Continue adding the base until the desired pH for complete precipitation is reached, avoiding an excessively high pH that could cause the formation of copper hydroxide.
-
Aging: Allow the precipitate to age in the solution for 1-2 hours to improve crystallinity.
-
Purification: Follow the washing and drying procedure described in Protocol 1.
Data Presentation
Table 1: Influence of Reaction Parameters on Cupric Borate Purity
| Parameter | Effect on Purity | Recommendations for High Purity |
| pH | Strongly influences the composition of the precipitate. High pH can lead to co-precipitation of copper hydroxides.[2][4] | Maintain a controlled pH throughout the reaction. The optimal pH should be determined experimentally for the specific desired copper borate phase. |
| Temperature | Affects crystallinity and reaction rate.[1] | Higher temperatures (e.g., 70-90 °C) can promote the formation of more crystalline products.[1] |
| Reactant Molar Ratio | An excess of one reactant can lead to its presence as an impurity in the final product. | Use stoichiometric amounts of reactants or a slight excess of the borate source, followed by thorough washing. |
| Washing Procedure | Crucial for removing soluble impurities. | Multiple washes with hot deionized water are recommended to remove unreacted starting materials and soluble byproducts.[7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of cupric borate.
Caption: Troubleshooting decision tree for common cupric borate purification issues.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Copper Borate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. data.epo.org [data.epo.org]
- 6. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of Cupric Borate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and morphological control of cupric borate crystals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of cupric borate, helping you to diagnose and resolve issues to achieve desired crystal morphologies.
Q1: Why am I obtaining an amorphous precipitate instead of crystalline cupric borate?
A1: Amorphous product formation is a common issue and can be attributed to several factors:
-
Incorrect Precursor Ratio: An improper stoichiometric ratio of copper to boron precursors can lead to incomplete reaction or the formation of amorphous byproducts. For instance, in sonochemical synthesis, a Cu:Na:B mole ratio of 1:2:1 was found to be optimal for crystalline Cu(BO₂)₂ formation, while higher boron ratios (e.g., 1:2:4) resulted in an amorphous sample.[1]
-
Suboptimal pH: The pH of the reaction solution is critical for crystal nucleation and growth. For many borate precipitation reactions, an alkaline environment is necessary. Precipitation can begin at a pH as low as 4.5, but for complete precipitation of some metal borates, a pH range of 6.0 to 9.5 is often required.[2][3]
-
Low Temperature: The reaction temperature may be insufficient to overcome the activation energy for crystallization. While some methods are designed for low temperatures, others may require heating to facilitate the formation of a well-defined crystal lattice.[1][4]
Q2: My cupric borate crystals are agglomerated. How can I obtain more discrete particles?
A2: Agglomeration of particles is often observed in precipitation and sonochemical methods.[1] To minimize this:
-
Ultrasonic Treatment: The application of ultrasound, as used in sonochemical synthesis, can help to increase the homogeneity of the reaction mixture and may reduce agglomeration compared to traditional liquid-state synthesis.[1]
-
Use of Modifying Agents: The introduction of capping agents or surfactants can control particle growth and prevent individual crystals from sticking together.
-
Control of Supersaturation: A very high rate of precipitation can lead to rapid nucleation and subsequent agglomeration. Controlling the rate of addition of precursors or adjusting the pH more slowly can promote the growth of individual, well-defined crystals.
Q3: How can I control the morphology of my cupric borate crystals to achieve a specific shape, such as flower-like superstructures?
A3: The morphology of cupric borate is highly sensitive to the synthesis conditions. To achieve hierarchical, flower-like superstructures, a low-temperature hydrothermal method has been shown to be effective.[4][5] The key parameter to control in this synthesis is the pH of the hydrothermal solution . By adjusting the pH to be acidic (e.g., pH = 4 using acetic acid), the oriented attachment and self-assembly of micrometer-sized platelets into these complex structures can be guided.[4][5]
Q4: What is the impact of reaction time and temperature on the yield and crystallinity of cupric borate?
A4: Both reaction time and temperature play a significant role in the synthesis of cupric borate.
-
Temperature: In sonochemical synthesis, increasing the temperature from 70°C to 90°C has been shown to lead to a minor increase in reaction yield.[1] For hydrothermal synthesis, temperatures around 120°C have been used to successfully fabricate tetragonal CuBi₂O₄ within 0.5 hours.[6]
-
Reaction Time: In sonochemical synthesis, a very short reaction time of 2.5 minutes at 70°C was sufficient to produce cupric borate.[1] Longer reaction times can lead to higher yields, with the highest yield of 71.5% being achieved at 90°C and 15 minutes.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of cupric borate with controlled morphology.
Protocol 1: Hydrothermal Synthesis of Flower-Like CuB₂O₄ Superstructures
This protocol is adapted from a method for fabricating hierarchical CuB₂O₄ superstructures.[4]
1. Precursor Preparation:
- Prepare aqueous solutions of a copper precursor (e.g., copper nitrate) and a boron precursor (e.g., boric acid or B₂O₃).
- The molar ratio of Cu:B should be varied to optimize results, with ratios from 1:2 to 1:10 being a good starting range.[4]
2. pH Adjustment:
- Mix the precursor solutions.
- Adjust the pH of the mixture to approximately 4.0 using acetic acid. This is a critical step for achieving the flower-like morphology.[4][5]
3. Hydrothermal Reaction:
- Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to a desired temperature (e.g., 120°C) for a specific duration (e.g., 30 minutes to several hours).[6]
4. Product Recovery and Cleaning:
- Allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by filtration.
- Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
5. Drying:
- Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
Protocol 2: Sonochemical Synthesis of Cu(BO₂)₂
This protocol is based on a rapid, ultrasound-assisted method for synthesizing cupric borate.[1]
1. Reactant Preparation:
- Prepare solutions of a copper source (e.g., copper sulfate), a sodium source (e.g., sodium hydroxide), and a boron source (e.g., boric acid).
- The optimal mole ratio is Cu:Na:B of 1:2:1.[1]
2. Sonochemical Reaction:
- Combine the reactant solutions in a reaction vessel.
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Conduct the reaction at a controlled temperature (e.g., 70°C) for a short duration (e.g., 2.5 minutes).[1]
3. Product Isolation:
- After the reaction, separate the resulting precipitate from the solution via filtration.
4. Washing and Drying:
- Wash the collected solid with deionized water to remove soluble impurities.
- Dry the purified product in an oven.
Data Presentation
The following tables summarize key quantitative data from the cited literature on cupric borate synthesis.
Table 1: Effect of Precursor Mole Ratio on Cu(BO₂)₂ Synthesis via Sonochemical Method [1]
| Cu:Na:B Mole Ratio | Crystalline Phase | Reaction Yield (%) |
| 1:2:0.8 | Lower peak formation | Not specified |
| 1:2:1 | Crystalline Cu(BO₂)₂ | ~65 |
| 1:2:4 | Amorphous | Not specified |
Table 2: Influence of Temperature and Time on Sonochemical Synthesis Yield [1]
| Temperature (°C) | Time (min) | Reaction Yield (%) |
| 70 | 2.5 | Not specified |
| 90 | 15 | 71.5 |
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of cupric borate.
Caption: General workflow for cupric borate synthesis.
Caption: Logic diagram for troubleshooting crystal morphology.
References
Technical Support Center: Overcoming Solubility Challenges of Cupric Borate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with cupric borate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of cupric borate in common laboratory solvents?
A1: Cupric borate is generally considered to have low solubility in water and many organic solvents.[1] Its dissolution is influenced by several factors, including the synthesis method, particle size, pH of the medium, and temperature. While precise quantitative data is not extensively published, the following table provides an estimated solubility profile based on general principles of inorganic copper salts.
Data Presentation: Estimated Solubility of Cupric Borate
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Deionized Water (pH 7) | 25 | < 0.01 | Considered practically insoluble.[1] |
| Acidic Aqueous Solution (pH 3) | 25 | 0.1 - 0.5 | Solubility increases significantly in acidic conditions due to the reaction with H+ ions.[2][3] |
| Alkaline Aqueous Solution (pH 10) | 25 | < 0.01 | Solubility of copper species generally decreases at higher pH due to the formation of insoluble copper hydroxides.[4][5] |
| Ethanol | 25 | < 0.01 | Generally insoluble in non-polar organic solvents. |
| Aqueous Ammonia | 25 | Moderate to High | Forms soluble copper-ammonia complexes.[6] |
Q2: I'm observing a persistent blue-green precipitate in my aqueous solution. How can I dissolve it?
A2: A persistent precipitate of cupric borate in an aqueous medium is a common issue due to its low intrinsic solubility. Several strategies can be employed to enhance its dissolution. The appropriate method will depend on your experimental constraints.
Troubleshooting Flowchart for Dissolving Cupric Borate Precipitate
Caption: Troubleshooting workflow for cupric borate precipitation.
Q3: How does the synthesis method of cupric borate affect its solubility?
A3: The method of synthesis can significantly impact the physicochemical properties of cupric borate, including its particle size, crystallinity, and, consequently, its dissolution rate.
-
Solid-state synthesis at high temperatures often yields more crystalline and larger particles, which tend to have lower dissolution rates.[7]
-
Precipitation or sonochemical synthesis methods can produce smaller, sometimes nano-sized, particles with a larger surface area, which can lead to an enhanced dissolution rate.[8][9]
For experiments where solubility is a primary concern, using cupric borate synthesized via a method that yields smaller particle sizes is advantageous.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor cupric borate solubility.
Logical Workflow for Improving Bioavailability in Assays
Caption: Workflow for enhancing cupric borate bioavailability.
Recommended Actions:
-
Particle Size Reduction: To increase the surface area and dissolution rate, consider reducing the particle size of your cupric borate powder.[10][11]
-
Formulation with Excipients: Incorporate surfactants or co-solvents into your experimental medium to improve the wettability and solubility of the cupric borate.[12]
-
Use of a Soluble Copper Salt and Boric Acid: If the specific structure of cupric borate is not essential, but the presence of copper and borate ions is, consider using a soluble copper salt (e.g., copper sulfate) and boric acid in your experiments.
Issue 2: Difficulty in preparing a stock solution of cupric borate with a specific concentration.
Experimental Protocol: Preparation of a Saturated Cupric Borate Solution and Quantification
This protocol outlines a method to prepare a saturated solution and determine the concentration of dissolved copper ions.
Materials:
-
Cupric borate powder
-
Deionized water
-
Appropriate acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
0.45 µm syringe filters
-
UV-Vis spectrophotometer
-
Copper (II) standard solution (1000 ppm)
-
Complexing agent for colorimetric analysis (e.g., 1-(2-pyridylazo)-2-naphthol (PAN))[13]
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of cupric borate powder to a known volume of deionized water (or your desired solvent system).
-
Stir the suspension vigorously using a magnetic stirrer for 24 hours at a constant temperature to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle for 1 hour.
-
Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification of Dissolved Copper by UV-Vis Spectrophotometry:
-
Preparation of Standard Curve: Prepare a series of copper (II) standard solutions of known concentrations by diluting the 1000 ppm stock solution.
-
Complexation: To each standard and the filtered sample, add the complexing agent (e.g., PAN) according to a validated protocol to develop a colored complex.[13] The pH may need to be adjusted for optimal complex formation.[14]
-
Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the copper complex (e.g., ~550 nm for Cu-PAN).[13]
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to determine the concentration of copper in your sample.
-
Signaling Pathway Considerations in Drug Development
When investigating the biological effects of cupric borate, its solubility is paramount for the copper and borate ions to interact with cellular signaling pathways. For instance, copper is a known cofactor for several enzymes and can influence pathways related to angiogenesis and oxidative stress. Boron has been studied for its role in bone health and as a potential therapeutic agent. The following diagram illustrates a conceptual workflow for investigating the impact of solubilized cupric borate on a generic signaling pathway.
Conceptual Workflow for Investigating Cellular Effects
Caption: Impact of solubilized cupric borate on a cell.
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. zbc.uz.zgora.pl [zbc.uz.zgora.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thoughtco.com [thoughtco.com]
- 8. davidpublisher.com [davidpublisher.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 12. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 13. researchgate.net [researchgate.net]
- 14. sci-arch.org [sci-arch.org]
Technical Support Center: Cupric Borate in Photocatalysis
Introduction
Welcome to the technical support center for cupric borate materials in experimental research. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing cupric borate in their work.
Based on current research, cupric borate (including forms such as CuB₂O₄ and Cu₃B₂O₆) is recognized for its high photostability under UV irradiation. Evidence from photocatalytic studies, where cupric borate is used for hydrogen evolution, shows that it maintains its structural integrity and catalytic activity over extended periods of UV exposure.[1] Therefore, this guide does not focus on the degradation of cupric borate, but rather on its application as a robust photocatalyst.
This support center provides troubleshooting guidance for common issues encountered during photocatalytic experiments, answers to frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guide
This guide addresses potential problems you might encounter during photocatalytic experiments using cupric borate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Hydrogen/Oxygen Evolution | Inactive Catalyst: The synthesized cupric borate may not have the desired crystalline phase or morphology for high photocatalytic activity. | - Verify the crystal structure of your synthesized cupric borate using X-ray Diffraction (XRD) and compare it with literature values for photocatalytically active phases. - Optimize synthesis conditions such as temperature, pH, and reaction time, as these can significantly impact the material's properties. |
| Insufficient Light Source: The UV lamp may not have the appropriate wavelength or intensity to excite the cupric borate effectively. | - Ensure your UV light source has an emission spectrum that overlaps with the absorption spectrum of your cupric borate. - Check the manufacturer's specifications for your lamp and consider measuring its intensity. | |
| Poor Catalyst Suspension: The cupric borate powder may not be well-dispersed in the solution, leading to reduced surface area exposure to light and reactants. | - Use ultrasonication to disperse the catalyst powder in the solution before starting the experiment. - Maintain adequate stirring throughout the experiment to keep the catalyst suspended. | |
| Ineffective Sacrificial Agent: The chosen sacrificial agent may not be efficient at scavenging photogenerated holes, leading to high electron-hole recombination. | - For hydrogen evolution, methanol and triethanolamine are commonly used sacrificial agents.[2][3][4][5][6] - Ensure the concentration of the sacrificial agent is optimal; too low a concentration can be limiting. | |
| Inconsistent or Non-Reproducible Results | Variability in Catalyst Batch: Different batches of synthesized cupric borate may have slight variations in their properties. | - Characterize each new batch of catalyst to ensure consistency in crystallinity, particle size, and surface area. |
| Leaks in the Reaction System: For gas evolution experiments, even small leaks in the reactor setup can lead to significant errors in quantifying the evolved gases. | - Thoroughly check all connections and seals of your photoreactor for leaks before each experiment. A common method is to pressurize the system with an inert gas and monitor for any pressure drop. | |
| Temperature Fluctuations: The reaction temperature can affect the rate of photocatalytic reactions. | - Use a water bath or other temperature control system to maintain a constant temperature during the experiment. | |
| Catalyst Deactivation Over Time | Poisoning of Catalyst Surface: Impurities in the reactants or solvent can adsorb onto the catalyst surface, blocking active sites. | - Use high-purity water and reagents. - Consider pre-treating your water and solvents to remove any potential contaminants. |
| Fouling by Reaction Byproducts: Byproducts from the oxidation of the sacrificial agent can deposit on the catalyst surface. | - After each experiment, wash the catalyst with deionized water and dry it before reuse. | |
| Photocorrosion (Long-term): While generally stable, very long-term irradiation in certain aqueous environments could potentially lead to slow surface changes. | - For very long duration experiments, periodically re-characterize the catalyst to check for any changes in its structure or composition. |
Frequently Asked Questions (FAQs)
Q1: What are the common forms of cupric borate used in photocatalysis?
A1: The most commonly studied forms are copper metaborate (CuB₂O₄) and copper orthoborate (Cu₃B₂O₆). Both have shown activity for photocatalytic water splitting.
Q2: How is photocatalytically active cupric borate synthesized?
A2: A common method is the high-temperature solid-state reaction. For example, Cu₃(BO₃)₂ can be prepared by heating a stoichiometric mixture of copper(II) oxide (CuO) and diboron trioxide (B₂O₃) to 900°C.[1] Different synthesis routes, including hydrothermal and sol-gel methods, can also be employed to control particle size and morphology.
Q3: Why are co-catalysts like platinum (Pt) often used with cupric borate?
A3: Co-catalysts like platinum are loaded onto the surface of cupric borate to enhance the efficiency of hydrogen evolution. Platinum acts as an electron sink, trapping the photogenerated electrons from the cupric borate and providing active sites for the reduction of protons to hydrogen gas. This separation of charge carriers reduces the likelihood of electron-hole recombination.
Q4: What is the role of a sacrificial agent in these experiments?
A4: In the context of photocatalytic hydrogen evolution, a sacrificial agent is an electron donor that irreversibly reacts with the photogenerated holes in the valence band of the cupric borate.[3][4][5][6] This process prevents the holes from recombining with the electrons, thereby making more electrons available for the reduction of protons to hydrogen. Common sacrificial agents for this purpose include methanol and triethanolamine.[2][3][4][5][6]
Q5: How can I analyze the products of the photocatalytic reaction?
A5: The gaseous products, such as hydrogen and oxygen, are typically analyzed using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD).[7] It is important to use an appropriate carrier gas, such as argon or nitrogen, for the detection of hydrogen.[8][9]
Q6: What safety precautions should I take during these experiments?
A6: The primary hazard is the production of hydrogen gas, which is highly flammable and can form explosive mixtures with air.[10][11] Ensure the experimental setup is in a well-ventilated area, away from ignition sources. It is also crucial to perform leak checks on the reactor system before starting the experiment. Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.
Quantitative Data on Photocatalytic Performance
The following table summarizes the photocatalytic activity of different cupric borate compounds under various experimental conditions.
| Catalyst | Co-catalyst | Sacrificial Agent | Light Source | H₂ Evolution Rate (μmol/g·h) | O₂ Evolution Rate (μmol/g·h) | Apparent Quantum Yield (AQY) |
| CuB₂O₄ | 1 wt% Pt | 25% Methanol (aq) | 300 W Xe lamp (UV) | - | - | 0.67% at 300 nm (for H₂) |
| CuB₂O₄ | 1 wt% RuO₂ | 0.05 M AgNO₃ (aq) | 300 W Xe lamp (>400 nm) | - | - | 10.6% at 300 nm (for O₂) |
| Cu₃B₂O₆ | Not specified | Methanol | Not specified | 13.69 | - | Not reported |
| CuB₂O₄ | Not specified | AgNO₃ | Not specified | - | 7.2 | Not reported |
Data compiled from literature sources.[1]
Experimental Protocols
Protocol: Photocatalytic Hydrogen Evolution from an Aqueous Methanol Solution
This protocol describes a typical experiment for measuring hydrogen evolution from a water/methanol mixture using a Pt-loaded cupric borate photocatalyst.
1. Catalyst Preparation (Pt photodeposition): a. Suspend the synthesized cupric borate powder in a solution of chloroplatinic acid (H₂PtCl₆). b. Irradiate the suspension with a UV lamp while stirring. This will photochemically reduce the Pt ions to Pt nanoparticles on the surface of the cupric borate. c. After deposition, filter, wash the catalyst with deionized water, and dry it in an oven.
2. Experimental Setup: a. Use a gas-tight photoreactor with a quartz window to allow UV light penetration. b. Connect the reactor to a closed gas circulation and evacuation system. This system should include a gas chromatograph (GC-TCD) for product analysis. c. Place a UV lamp (e.g., 300 W Xe lamp) at a fixed distance from the reactor.
3. Experimental Procedure: a. Disperse a known amount of the Pt-loaded cupric borate catalyst in an aqueous solution containing a specific concentration of methanol (e.g., 25 vol%). b. Seal the photoreactor and purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove all air, especially oxygen. c. Evacuate the system to ensure no residual gases are present. d. Start the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment. e. At regular time intervals, take a gas sample from the headspace of the reactor using a gas-tight syringe and inject it into the GC-TCD for hydrogen quantification.
4. Data Analysis: a. Calibrate the GC-TCD with known concentrations of hydrogen to create a calibration curve. b. Use the calibration curve to determine the amount of hydrogen produced at each time point. c. Calculate the rate of hydrogen evolution, typically expressed in micromoles of H₂ per gram of catalyst per hour (μmol/g·h).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Common Alcoholic Sacrificial Agents in Photocatalysis: Is It Always Trivial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. helgroup.com [helgroup.com]
- 11. chem.wisc.edu [chem.wisc.edu]
optimization of cupric borate synthesis parameters (pH, temperature)
Technical Support Center: Synthesis of Cupric Borate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cupric borate (Cu(BO₂)₂). The information is derived from experimental findings to assist in optimizing reaction parameters, specifically pH and temperature, to achieve desired product characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cupric borate in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Suboptimal reaction temperature and time. | Increase the reaction temperature. Studies have shown that yields can increase from 50% to 71.5% as the temperature is raised to 90°C and the reaction time is extended to 15 minutes[1]. However, optimal crystallinity may be achieved at lower temperatures and shorter times, such as 70°C for 2.5 minutes when using sonochemical methods[1][2]. |
| Incorrect molar ratio of reactants. | Ensure the molar ratio of copper, sodium, and boron sources is optimized. A common and effective ratio is 1:2:1 (Cu:Na:B)[1][2]. | |
| Amorphous Product or Low Crystallinity | Inappropriate molar ratio of boric acid. | High concentrations of boric acid can lead to the formation of an amorphous product. For instance, at a Cu:Na:B ratio of 1:2:4, the resulting sample may be amorphous[1]. It is recommended to use a ratio where the characteristic crystalline peaks are well-defined, such as 1:2:1[1]. |
| Reaction temperature is too low. | While crystal formation can occur at temperatures as low as 40°C, higher temperatures of 60°C and 80°C have been shown to produce high XRD scores, indicating good crystallinity, even with short reaction times of 15 minutes[3]. | |
| Formation of Impurities (e.g., Copper Hydroxy Nitrate) | Reaction pH is too acidic. | In aqueous solutions of copper nitrate and sodium borate, acidic conditions (e.g., pH 3.7) can lead to the formation of copper hydroxy nitrate with partial substitution by borate ions[4]. |
| Incorrect choice of copper salt. | The use of copper nitrate as a precursor in the presence of borax can lead to the formation of copper hydroxy nitrate, especially at lower pH values[4]. Consider using copper sulfate as an alternative. | |
| Undesirable Product Color | Reaction pH is not optimized. | The color of the synthesized cupric borate powder is influenced by the pH of the reaction medium. Darker colored samples are typically prepared under alkaline conditions[1]. |
| Particle Agglomeration | Lack of a surface-active agent or improper mixing. | The use of a surface-active agent like Span 60 can help in obtaining nano-sized particles and preventing agglomeration[4]. Additionally, sonochemical synthesis methods can promote homogeneity in the product's surface morphology[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of cupric borate?
A1: The optimal temperature for cupric borate synthesis depends on the desired outcome (e.g., highest yield vs. best crystallinity) and the synthesis method. For sonochemical synthesis, optimal conditions for crystallinity have been identified at 70°C with a reaction time of 2.5 minutes[1][2]. However, for achieving the highest reaction yield, a temperature of 90°C for 15 minutes has been reported to yield up to 71.5%[1]. Hydrothermal synthesis has also been successful at temperatures ranging from 40°C to 100°C[5][6].
Q2: How does pH affect the synthesis of cupric borate?
A2: The pH of the reaction mixture is a critical parameter that can influence the composition and color of the final product.
-
Product Purity: In acidic conditions (e.g., pH 3.7), the synthesis may yield copper hydroxy nitrate with partial borate substitution instead of pure cupric borate[4]. At a higher pH of 10.2, a compound with the approximate formula Cu(BO₂)₁.₅(OH)₀.₇₄·(H₂O)₀.₁₅ has been produced[4].
-
Product Color: The color of the synthesized powder is also pH-dependent, with darker samples being formed in alkaline conditions[1].
Q3: What are the recommended starting materials for cupric borate synthesis?
A3: Common starting materials for the hydrothermal and sonochemical synthesis of cupric borate include a copper source, a boron source, and a pH-adjusting agent. Examples include:
-
Copper Source: Copper sulfate pentahydrate (CuSO₄·5H₂O)[1][5][6] or copper nitrate (Cu(NO₃)₂·2.5H₂O)[4].
-
Boron Source: Boric acid (H₃BO₃) or borax (Na₂B₄O₇·10H₂O)[4][5][6].
-
pH Adjusting Agent: Sodium hydroxide (NaOH) is often used to create the necessary alkaline conditions[1][5][6].
Q4: Can sonication improve the synthesis of cupric borate?
A4: Yes, ultrasonic treatment during the synthesis (sonochemical synthesis) has been shown to have a positive effect. It can increase the crystallinity of the product and reduce the required reaction time and temperature compared to traditional hydrothermal methods[1]. The use of ultrasound can also lead to a more homogeneous surface morphology[1].
Q5: What analytical techniques are used to characterize cupric borate?
A5: The synthesized cupric borate is typically characterized using a variety of analytical techniques to determine its phase, purity, morphology, and other properties. These include:
-
X-ray Diffraction (XRD): To identify the crystalline phase and purity of the product. The standard diffraction file for Cu(BO₂)₂ is "00-001-0472"[1][2].
-
Fourier Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the borate groups. Specific peaks for cupric borate are observed around 1090, 985, 872, 781, and 731 cm⁻¹[1][2].
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized powder. Cupric borate often forms agglomerations of multi-angular particles[1][2].
Quantitative Data Summary
Table 1: Effect of Temperature and Time on Cupric Borate Synthesis Yield (Sonochemical Method)
| Temperature (°C) | Time (min) | Reaction Yield (%) |
| 70 | 2.5 | ~50 - 60 (Optimized for crystallinity)[1] |
| 80 | 5 | Increased yield[1] |
| 90 | 10 | Increased yield[1] |
| 90 | 15 | 71.5 (Highest reported yield)[1] |
Note: The yields are based on a sonochemical synthesis method with a Cu:Na:B molar ratio of 1:2:1.
Experimental Protocols
Sonochemical Synthesis of Cupric Borate
This protocol is based on the optimized parameters for achieving good crystallinity[1][2].
Materials:
-
Copper sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Boric acid (H₃BO₃)
-
Distilled water
-
Ultrasonic probe
-
Reaction vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of CuSO₄·5H₂O, NaOH, and H₃BO₃.
-
Mixing: In a reaction vessel, mix the solutions in a molar ratio of 1:2:1 for Cu:Na:B (e.g., CuSO₄·5H₂O : NaOH : H₃BO₃).
-
Sonication: Immerse an ultrasonic probe into the solution. Apply ultrasonic treatment at a controlled temperature of 70°C for 2.5 minutes.
-
Product Recovery: After the reaction is complete, cool the solution and collect the precipitate by filtration.
-
Washing: Wash the collected precipitate with distilled water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization: Analyze the dried cupric borate powder using XRD, FT-IR, and SEM to confirm its identity, purity, and morphology.
Visualizations
Caption: Experimental workflow for the sonochemical synthesis of cupric borate.
Caption: Logical relationships between synthesis parameters and cupric borate characteristics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Sonochemical Synthesis of Copper Borates: Effect of Reaction Conditions on the Characteristic Properties [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. davidpublisher.com [davidpublisher.com]
- 5. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cupric Borate and Zinc Borate: Properties, Synthesis, and Performance in Industrial Applications
For researchers, scientists, and drug development professionals, the selection of appropriate inorganic compounds is critical for advancing material science and developing innovative products. This guide provides a comprehensive, data-driven comparison of two notable metal borates: cupric borate and zinc borate. We will delve into their chemical and physical properties, synthesis methodologies, and comparative performance in key applications such as flame retardancy and wood preservation, supported by experimental data.
Physical and Chemical Properties: A Head-to-Head Comparison
Cupric borate and zinc borate, while both metal borates, exhibit distinct physical and chemical properties that dictate their suitability for different applications. A summary of their key characteristics is presented in Table 1.
| Property | Cupric Borate | Zinc Borate |
| Chemical Formula | Typically Cu₃(BO₃)₂ | Various forms exist, e.g., 2ZnO·3B₂O₃·3.5H₂O, 4ZnO·B₂O₃·H₂O |
| Appearance | Dark green solid[1] | White amorphous powder or triclinic crystals[2] |
| Molar Mass | 308.25 g/mol (for Cu₃(BO₃)₂) | Varies with form (e.g., ~434.5 g/mol for 2ZnO·3B₂O₃·3.5H₂O) |
| Solubility in Water | Insoluble[1] | Slightly soluble to insoluble, depending on the form[2] |
| Thermal Stability | Decomposes at high temperatures. | Hydrated forms release water at elevated temperatures (e.g., ~290 °C for 2ZnO·3B₂O₃·3.5H₂O)[3]. |
Synthesis of Cupric and Zinc Borates: Experimental Protocols
The synthesis of cupric and zinc borates can be achieved through various methods, each yielding products with specific characteristics. Detailed experimental protocols for common synthesis routes are provided below.
Synthesis of Cupric Borate
Method: Solid-State Reaction [1]
This method involves the high-temperature reaction of copper(II) oxide and diboron trioxide.
Experimental Protocol:
-
Stoichiometric amounts of copper(II) oxide (CuO) and diboron trioxide (B₂O₃) are thoroughly mixed.
-
The mixture is heated in a furnace to 900 °C.
-
The reaction is maintained at this temperature for a sufficient duration to ensure complete conversion to cupric borate (Cu₃(BO₃)₂).
-
The product is then cooled and can be characterized using techniques such as X-ray diffraction (XRD) to confirm its crystal structure.
Method: Sonochemical Synthesis [4][5]
This approach utilizes ultrasonic irradiation to facilitate the reaction in a liquid medium at moderate temperatures.
Experimental Protocol:
-
Copper sulfate pentahydrate (CuSO₄·5H₂O) is used as the copper source and boric acid (H₃BO₃) as the boron source.
-
The reactants are mixed in a specific molar ratio (e.g., Cu:Na:B of 1:2:1) in an aqueous solution.[4][5]
-
The solution is subjected to ultrasonic irradiation at a controlled temperature (e.g., 70°C) for a short duration (e.g., 2.5 minutes).[4][5]
-
The resulting precipitate is filtered, washed, and dried.
-
Characterization can be performed using XRD, Fourier-transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM).[4][5]
Synthesis of Zinc Borate
Method: Aqueous Reaction [2][6]
This is a common industrial method for producing hydrated zinc borate.
Experimental Protocol:
-
Boric acid is dissolved in water and heated to approximately 90°C.[7]
-
Borax is added to the boric acid solution and stirred until dissolved.[7]
-
Zinc nitrate is then added to the solution with vigorous stirring (e.g., 100 rpm).[7]
-
The reaction temperature is maintained at 85-95°C for 5-7 hours.[7]
-
The resulting precipitate is filtered while hot, washed with warm water (40-60°C), and then dried (98-110°C).[7]
Method: Hydrothermal Synthesis [2]
This method can be used to produce specific forms of zinc borate, such as 4ZnO·B₂O₃·H₂O.
Experimental Protocol:
-
A suspension of zinc oxide and boric acid in water is prepared, often in the presence of seed crystals of the desired zinc borate form.[2]
-
The mixture is heated in a sealed reactor to a specific temperature (e.g., 110-120°C) for a defined period (e.g., 3-6 hours).[2]
-
The product is then cooled, filtered, washed, and dried.
-
Characterization is typically performed using XRD, FT-IR, TGA, and SEM.[2]
Performance as a Flame Retardant: A Mechanistic Comparison
Both cupric borate and zinc borate have applications as flame retardants, though their mechanisms and efficacy can differ.
Zinc Borate: A Well-Established Flame Retardant
Zinc borate is a widely used flame retardant that functions through a combination of gas-phase and condensed-phase mechanisms.
-
Gas-Phase Action: Upon heating, hydrated zinc borate releases water molecules. This endothermic process absorbs heat from the surroundings, cooling the material and slowing down the decomposition of the polymer matrix. The released water vapor also dilutes the concentration of flammable gases and oxygen in the flame zone, further inhibiting combustion.[8]
-
Condensed-Phase Action: After dehydration, zinc borate forms a glassy layer of boron oxide on the surface of the material. This vitreous shield insulates the underlying polymer from heat and oxygen, preventing further degradation. It also promotes the formation of a stable char layer, which acts as an additional protective barrier.[8]
Cupric Borate: Emerging Potential in Flame Retardancy
While less extensively studied as a primary flame retardant compared to zinc borate, copper compounds, in general, are known to influence the combustion of polymers. The flame-retardant mechanism of cupric borate is believed to involve:
-
Catalysis of Char Formation: Copper ions can act as catalysts in the decomposition of polymers, promoting the formation of a protective char layer. This char layer acts as a barrier to heat and mass transfer, slowing down the combustion process.
-
Synergistic Effects: Copper compounds have been shown to have synergistic effects with other flame retardants, such as ammonium polyphosphate (APP). For instance, copper metal-organic frameworks (MOF-Cu) used with APP in thermoplastic polyurethane (TPU) have demonstrated enhanced flame retardancy by catalyzing carbonization to form a more robust char layer.[9]
Efficacy as Wood Preservatives: A Comparative Study
Both cupric borate and zinc borate are utilized as wood preservatives due to their fungicidal and insecticidal properties. A direct comparative study provides insights into their relative performance.
A study evaluating metallo-borates formed by impregnating C. japonica with aqueous solutions of borax followed by either zinc sulfate or copper sulfate demonstrated the efficacy of both treatments. In laboratory tests against the subterranean termite Coptotermes formosanus, both copper and zinc borate treated wood showed negligible weight loss and high termite mortality at a concentration of 3%.[10]
Further studies have shown that wood treated with micronized copper is slightly more effective than zinc in controlling wood degradation by termites.[11]
Experimental Protocol for Wood Preservative Efficacy Testing (Double Diffusion Method): [10]
-
Wood specimens are saturated with a saturated borax solution.
-
The borax-treated specimens are then subjected to diffusion penetration with solutions of either zinc sulfate or copper sulfate at varying concentrations (e.g., 3% to 20%).
-
After treatment, the specimens are exposed to wood-destroying organisms (e.g., termites or fungi) under controlled laboratory conditions.
-
Efficacy is evaluated by measuring the weight loss of the wood specimens and the mortality rate of the organisms.
| Parameter | Cupric Borate Treatment (3%) | Zinc Borate Treatment (3%) | Untreated Control |
| Weight Loss (%) | Negligible | Negligible | Significant |
| Termite Mortality | High | High | Low |
Table 2: Comparative Efficacy of Cupric Borate and Zinc Borate as Wood Preservatives against Coptotermes formosanus (based on data from Furuno et al., 2006).[10]
Conclusion
Both cupric borate and zinc borate are versatile inorganic compounds with significant industrial applications. Zinc borate is a well-established and highly effective flame retardant with a multi-faceted mechanism of action. Cupric borate also shows promise in flame retardancy, particularly through catalytic char formation, and warrants further investigation to quantify its performance comparatively. As wood preservatives, both compounds demonstrate excellent efficacy against termites, with some evidence suggesting a slight advantage for copper-based treatments. The choice between cupric borate and zinc borate will ultimately depend on the specific performance requirements, processing conditions, and cost considerations of the intended application. Further direct comparative studies, especially in the field of flame retardancy, would be invaluable for optimizing material formulations.
References
- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. kiche.or.kr [kiche.or.kr]
- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Sonochemical Synthesis of Copper Borates: Effect of Reaction Conditions on the Characteristic Properties [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. CN103964455A - Preparation method of zinc borate 3.5-hydrate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cupric Borate and Alternative Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant efficacy of cupric borate with common alternatives, supported by experimental data from peer-reviewed studies. Due to the limited availability of direct quantitative data for cupric borate in common polymer matrices, this guide utilizes data for a copper-containing metal-organic framework (MOF-Cu) in thermoplastic polyurethane (TPU) as a point of reference for a copper-based flame retardant. This is compared with established flame retardants—Zinc Borate (ZB), Aluminum Hydroxide (ATH), and Ammonium Polyphosphate (APP)—primarily in an Ethylene-Vinyl Acetate (EVA) copolymer matrix, a common polymer used in wire and cable applications.
Executive Summary
Boron-containing compounds are well-established as effective flame retardants, primarily acting in the condensed phase by promoting the formation of a protective char layer, releasing water upon decomposition, and exhibiting synergistic effects with other flame retardants.[1][2] Cupric borate is expected to share these general characteristics. This guide presents a comparative overview of its anticipated performance against widely used alternatives.
Data Presentation: Comparative Flame Retardant Performance
The following tables summarize the quantitative data on the flame retardant performance of the selected materials. It is important to note that the polymer matrix and the specific formulation can significantly influence the results. For a fair comparison, data within the same polymer matrix should be prioritized.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Flame Retardant System | Polymer Matrix | LOI (%) | UL-94 Rating | Source(s) |
| Reference Polymer | EVA | 18.0 - 20.5 | No Rating | [3][4] |
| Copper-based (proxy) | TPU + 25% APP + 0.0625% MOF-Cu | - | - | [5] |
| Zinc Borate (ZB) | EVA + 60% Metal Hydroxide (5% ZB substitution) | - | - | [6] |
| Aluminum Hydroxide (ATH) | EVA + 50% ATH | 28.3 - 31.0 | No Rating | [3][7] |
| Ammonium Polyphosphate (APP) | EVA + 20% IFR (APP-based) | 28.5 - 30.8 | V-0 | [4][5] |
Note: Direct LOI and UL-94 data for cupric borate in a comparable polymer matrix were not available in the reviewed literature. The data for the copper-based flame retardant is in a different polymer system and part of a synergistic formulation.
Table 2: Cone Calorimeter Data (Heat Release Properties)
| Flame Retardant System | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Source(s) |
| Reference Polymer | EVA | 1027 - 1247 | 96.4 - 115.9 | [3][8] |
| Copper-based (proxy) | TPU + 25% APP + 0.0625% MOF-Cu | Reduced by 19.2% vs. TPU/APP | Reduced by 63.4% vs. TPU/APP | [5] |
| Zinc Borate (ZB) | Epoxy + 30% ZB | - | - | [9] |
| Aluminum Hydroxide (ATH) | EVA + 50% ATH | 186 (approx.) | 65.5 | [3][7] |
| Ammonium Polyphosphate (APP) | EVA + 20% IFR (APP-based) | Reduced by >82% vs. pure EVA | Significantly Reduced | [5] |
Note: Cone calorimeter data for cupric borate in a comparable polymer matrix were not available. The data for the copper-based flame retardant is presented as a percentage reduction compared to a baseline formulation.
Table 3: Cone Calorimeter Data (Smoke and Gas Production)
| Flame Retardant System | Polymer Matrix | Peak Smoke Production Rate (pSPR) (m²/s) | Total Smoke Production (TSP) (m²) | CO Yield ( kg/kg ) |
| Reference Polymer | EVA | 0.146 | - | - |
| Copper-based (proxy) | TPU + 25% APP + 0.125% MOF-Cu | Reduced by 23.4% vs. TPU/APP | - | - |
| Zinc Borate (ZB) | - | Smoke Suppressant | - | - |
| Aluminum Hydroxide (ATH) | EVA + 50% ATH | 0.006 (approx.) | - | - |
| Ammonium Polyphosphate (APP) | EVA + 20% IFR (APP-based) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: Comprehensive and directly comparable smoke and gas production data across all flame retardants in the same matrix is challenging to consolidate from various studies. The provided data indicates general trends.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented test specimen is placed in a transparent glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.
UL-94 Vertical Burn Test (ASTM D3801)
The UL-94 vertical burn test is used to assess the flammability of plastic materials used in devices and appliances.
Methodology:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A burner producing a specified flame is positioned under the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application is recorded.
-
As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming and glowing after the second flame application is recorded.
-
Observations are also made on whether flaming drips ignite a cotton swatch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and the behavior of dripping particles.
Cone Calorimetry (ASTM E1354)
Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability characteristics of materials under controlled flaming combustion conditions.
Methodology:
-
A square specimen (typically 100mm x 100mm) is placed in a horizontal orientation below a conical radiant heater.
-
The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).
-
An electric spark igniter is used to ignite the gases evolved from the decomposing specimen.
-
The combustion products are collected by an exhaust hood, and the oxygen concentration in the exhaust gas is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption calorimetry.
-
Other parameters measured include time to ignition, mass loss rate, smoke production rate, and yields of carbon monoxide and carbon dioxide.
Mandatory Visualizations
Flame Retardant Mechanism of Borates
The flame retardant mechanism of borates, including cupric borate, primarily occurs in the condensed phase, with some gas phase activity. The copper ion in cupric borate is hypothesized to have a catalytic effect on char formation.
Experimental Workflow: Limiting Oxygen Index (LOI) Test
The workflow for the LOI test involves a systematic reduction of oxygen concentration to determine the point of sustained combustion.
Experimental Workflow: UL-94 Vertical Burn Test
The UL-94 Vertical Burn Test follows a precise sequence of flame applications and observations to classify the material's flammability.
Experimental Workflow: Cone Calorimetry
The Cone Calorimeter test provides a comprehensive set of data on the combustion behavior of a material.
References
- 1. Borates in Flame Retardants | AMERICAN BORATE COMPANY [americanborate.com]
- 2. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Composite Flame Retardants for Improving the Flame Retardancy, Thermal Stability, Smoke Suppression, and Mechanical Properties of EVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Performance Analysis of Metal Borates
This guide provides a comprehensive comparison of the performance of various metal borates, focusing on their catalytic activity, thermal stability, and optical and mechanical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection and application of these versatile compounds.
Catalytic Performance in Oxygen Evolution Reaction (OER)
Transition metal borates have emerged as promising and cost-effective electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production.[1][2][3][4] Their performance is typically evaluated based on the overpotential required to achieve a specific current density (commonly 10 mA/cm²), the Tafel slope (which indicates the reaction kinetics), and the turnover frequency (TOF). A lower overpotential and Tafel slope, and a higher TOF, are indicative of a more efficient catalyst.
The catalytic activity is highly dependent on the specific transition metal, with nickel and cobalt borates often exhibiting superior performance.[5] The in-situ formation of a metaborate-containing oxyhydroxide thin film on the surface of metal borides during the OER is often identified as the highly active catalytic phase.[6]
| Metal Borate/Boride | Substrate | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Turnover Frequency (s⁻¹) @ specified overpotential | Reference |
| FeCoB₂ (electrochemically activated) | 295 | [7] | |||
| NiFeS-1/NF | Nickel Foam | 55 | [8] | ||
| NiFe-1/NF | Nickel Foam | 74 | [8] | ||
| Ni₃S₂/NF | Nickel Foam | 97 | [8] | ||
| Ni nanoparticles (from ethaline) | PGE | 125 | [9] | ||
| Ni nanoparticles (from acetate) | PGE | 128 | [9] | ||
| Bare PGE | 167 | [9] | |||
| Ni-Bi Oxide (Bi02:NiO) | 0.12 s⁻¹ @ 400 mV |
Experimental Protocol: Electrochemical Measurement of OER Activity
The catalytic performance of metal borates towards the OER is typically assessed using a three-electrode electrochemical setup in an alkaline electrolyte (e.g., 1 M KOH).
-
Working Electrode Preparation: The metal borate catalyst is loaded onto a conductive substrate, such as nickel foam or a glassy carbon electrode. The loading amount is precisely controlled.
-
Electrochemical Cell Assembly: The working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode) are immersed in the electrolyte.
-
Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept at a slow scan rate (e.g., 5 mV/s), and the resulting current is measured. The potential is iR-corrected to account for the solution resistance.
-
Data Analysis:
-
Overpotential: The overpotential (η) is calculated as the difference between the applied potential and the thermodynamic potential for OER (1.23 V vs. RHE).
-
Tafel Plot: The Tafel slope is determined by plotting the overpotential against the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.
-
Turnover Frequency (TOF): The TOF is calculated by normalizing the current to the number of active sites on the catalyst.
-
Thermal Stability
The thermal stability of metal borates is a critical parameter for their application in high-temperature environments. Thermogravimetric analysis (TGA) is the standard technique used to evaluate this property by measuring the change in mass of a sample as a function of temperature.[10][11][12] The decomposition temperature is a key indicator of thermal stability.
| Metal Borate | Decomposition Onset Temperature (°C) | Weight Loss (%) | Final Product | Reference |
| Boric Acid (H₃BO₃) | ~150 | Boron Oxide (B₂O₃) | [13] | |
| NiCl₂·xH₂O | 400 - 600 | [14] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the metal borate powder (typically 5-20 mg) is placed in a crucible (e.g., alumina).[14][15]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[14]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve, often with the aid of the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss.
Optical Properties
The optical properties of metal borates, particularly their optical band gap, are important for applications in optoelectronics and photocatalysis. The band gap is the energy difference between the valence and conduction bands and can be determined from UV-Vis diffuse reflectance spectroscopy.[16][17][18][19][20]
| Metal Borate Glass System | Dopant | Direct Optical Band Gap (eV) | Indirect Optical Band Gap (eV) | Reference |
| Zinc-Borate | Cu-doped | 2.963 - 3.228 | 2.592 - 2.807 | [21][22][23] |
| Cobalt Sodium Zinc Borate | 1.56 - 1.7 | [24] | ||
| Cobalt Zinc Borate | 2.894 - 3.123 | [25] |
Experimental Protocol: Determination of Optical Band Gap from Diffuse Reflectance Spectroscopy
-
Sample Preparation: A powdered sample of the metal borate is prepared.
-
Data Acquisition: The diffuse reflectance spectrum of the powder is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. A highly reflective material like BaSO₄ is used as a reference.
-
Data Transformation (Kubelka-Munk function): The reflectance data (R) is converted to a value proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
-
Tauc Plot Construction: The Tauc plot is generated by plotting (F(R)hν)^(1/n) against the photon energy (hν), where 'h' is Planck's constant and 'ν' is the frequency. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
Band Gap Determination: The optical band gap (Eg) is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (F(R)hν)^(1/n) = 0).
Mechanical Properties
The mechanical properties of metal borates, such as hardness and Young's modulus, are crucial for their use in structural applications, coatings, and as reinforcing agents. These properties are often measured using nanoindentation.
| Metal Borate/Boride | Hardness (GPa) | Young's Modulus (GPa) | Reference |
| AlMgB₁₄ | ~32.3 | ~310 | [26] |
| Boron | +9.3 (Mohs) | 400 | [27] |
| Borided AISI 316L Steel | [28] | ||
| Borosilicate Glasses | 5.44 - 6.30 | 78.42 - 84.60 | [29] |
Experimental Protocol: Nanoindentation
-
Sample Preparation: A flat and smooth surface of the bulk or thin film metal borate sample is prepared.
-
Indentation: A sharp indenter tip (e.g., a Berkovich diamond tip) is pressed into the sample surface with a controlled load.
-
Load-Displacement Measurement: The applied load and the penetration depth of the indenter are continuously recorded during loading and unloading.
-
Data Analysis: The hardness and Young's modulus are calculated from the resulting load-displacement curve using the Oliver-Pharr method.
Visualizations
Caption: A generalized workflow for the synthesis and characterization of metal borates.
Caption: A simplified schematic of the Oxygen Evolution Reaction (OER) mechanism on a metal borate surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalysts Based on Transition Metal Borides and Borates for the Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. etamu.edu [etamu.edu]
- 13. kiche.or.kr [kiche.or.kr]
- 14. studycorgi.com [studycorgi.com]
- 15. epfl.ch [epfl.ch]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. OAM-RC :: Articles [oam-rc.inoe.ro]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Boron in Materials Technology [biotsavart.tripod.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Cupric Borate in Wood Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various alternatives to cupric borate for wood treatment. The following sections detail the performance of these alternatives against biological degradation and fire, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of the mechanisms of action.
Overview of Wood Preservative Alternatives
Cupric borate is a well-established wood preservative valued for its efficacy against both fungi and insects. However, the search for alternatives is driven by various factors, including environmental considerations, cost, and specific application requirements. This guide evaluates the following categories of alternatives:
-
Copper-Based Systems: These preservatives utilize copper as the primary fungicide, often in combination with other biocides to broaden the spectrum of protection.
-
Alkaline Copper Quaternary (ACQ)
-
Copper Azole (CA)
-
Micronized Copper Azole (MCA)
-
-
Borate-Based Systems (stand-alone): These treatments employ borates, such as Disodium Octaborate Tetrahydrate (DOT), as the sole active ingredient.
-
Non-Biocidal Wood Modifications: These methods alter the chemical structure of the wood itself to enhance its durability without the use of traditional biocides.
-
Thermal Modification
-
Acetylation
-
Performance Data: A Comparative Analysis
The following tables summarize the performance of cupric borate alternatives in standardized tests for fungal decay, termite resistance, and fire retardancy.
Fungal Decay Resistance
The efficacy of wood preservatives against decay fungi is commonly evaluated using the AWPA E10 soil-block test[1][2]. In this test, small blocks of treated wood are exposed to pure cultures of wood-destroying fungi, and the percentage of weight loss is measured after a set incubation period. Lower weight loss indicates greater efficacy.
| Treatment | Fungus | Wood Species | Retention Level | Weight Loss (%) | Citation(s) |
| Untreated Control | Gloeophyllum trabeum | Aspen | N/A | >50 | [1] |
| Untreated Control | Rhodonia placenta | Western Hemlock | N/A | 52.2 | [3] |
| Untreated Control | Trametes versicolor | Western Hemlock | N/A | 30.0 | [3] |
| Cupric Borate (CCB) | Cryptotermes brevis (termite) | Pine | 4 and 6.5 kg/m ³ | Moderate Wear (Visual) | [4] |
| ACQ | Gloeophyllum trabeum | Aspen | Not Specified | <10 | [1] |
| ACQ | Trametes versicolor | Aspen | Not Specified | <10 | [1] |
| Copper Azole (CA-C) | Gloeophyllum trabeum | Southern Pine | Not Specified | 0 | [3][5] |
| Copper Azole (CA-C) | Rhodonia placenta | Southern Pine | Not Specified | 15 | [3][5] |
| Micronized Copper Hydroxide | Gloeophyllum trabeum | Aspen | Not Specified | >10 | [1] |
| Micronized Copper Hydroxide | Trametes versicolor | Aspen | Not Specified | >10 | [1] |
| Thermal Modification (170°C) | Rhodonia placenta | Western Hemlock | N/A | 52.2 | [3][5] |
| Thermal Modification (170°C) | Gloeophyllum trabeum | Western Hemlock | N/A | 50.3 | [3][5] |
| Thermal Modification (170°C) | Trametes versicolor | Western Hemlock | N/A | 21.2 | [3][5] |
| Thermal Modification (180°C) | Gloeophyllum trabeum | Balsam Fir | N/A | 9.7 | [6] |
| Thermal Modification (180°C) | Postia placenta | Balsam Fir | N/A | Not specified, significant improvement | [6] |
| Thermal Modification (180°C) | Trametes versicolor | Balsam Fir | N/A | 7.0 | [6] |
| Acetylation (WPG 19%) | Gloeophyllum trabeum | Not Specified | 19% | ~5% | [7] |
| Acetylation (WPG 19%) | Coniophora puteana | Not Specified | 19% | ~2% | [7] |
Note: Direct comparative data for cupric borate using the AWPA E10 test with specific weight loss percentages was limited in the searched literature. The data for CCB is from a termite test with visual wear rating.
Termite Resistance
Termite resistance is evaluated using the AWPA E1 standard method[8][9]. This test exposes treated wood samples to subterranean termites and assesses the treatment's effectiveness based on termite mortality and the visual rating of the wood after exposure. A higher mortality rate and a higher visual rating (on a scale of 0 to 10, where 10 is sound) indicate better performance.
| Treatment | Termite Species | Termite Mortality (%) | Visual Rating (0-10) | Citation(s) |
| Untreated Control | Coptotermes formosanus | Not specified, low | 0 | [10] |
| Cupric Borate (as borate component) | Coptotermes formosanus | Not specified | Not specified, effective at 0.07 pcf B2O3 | [9] |
| ACQ | Reticulitermes flavipes & Coptotermes formosanus | ~100 | Not specified | [11] |
| Micronized Copper Azole (MCA-C) | Cryptotermes brevis | 28.15 (average) | Moderate Wear (Level 2) | [4] |
| Thermal Modification (Spruce) | Coptotermes formosanus | 12.5 | 8 | [10] |
| Thermal Modification (Ash) | Coptotermes formosanus | 10.25 | 8 | [10] |
| Thermal Modification (Pine) | Coptotermes formosanus | 13.25 | 4.4 | [10] |
| Acetylation | Coptotermes formosanus | Not specified, significant reduction in weight loss | Not specified | [12] |
| Acetylation (HTVPA) | Reticulitermes flavipes | 95-100 | Not specified, mass loss 3.2-6.6% | [13] |
Fire Retardancy
The surface burning characteristics of building materials are determined by the ASTM E84 standard test method[14][15]. This test yields a Flame Spread Index (FSI) and a Smoke Developed Index (SDI). Lower values for both indices indicate better fire retardancy. Untreated red oak has an FSI of 100.
Experimental Protocols
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures[1][2]
This method is designed to determine the resistance of wood-based materials to decay by selected fungi under controlled laboratory conditions[3].
-
Test Specimens: Small, sterile wood blocks of a specified size are treated with varying concentrations of the preservative.
-
Test Fungi: Pure cultures of wood-destroying fungi (e.g., Gloeophyllum trabeum, Postia placenta, Trametes versicolor) are grown on a soil substrate in culture bottles.
-
Procedure:
-
Treated wood blocks are placed in the culture bottles in contact with the actively growing fungus.
-
The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried.
-
-
Evaluation: The percentage of weight loss of the wood blocks is calculated. The lowest concentration of preservative that prevents a specified level of decay is considered the toxic threshold.
AWPA E1: Standard Method for Laboratory Evaluation to Determine Resistance to Subterranean Termites[9][10]
This standard specifies a method for the laboratory evaluation of treated or untreated cellulosic material for its resistance to subterranean termites[15].
-
Test Specimens: Blocks of treated or untreated wood are prepared.
-
Termites: A specified number of subterranean termites (e.g., Reticulitermes spp. or Coptotermes formosanus) are used for the test.
-
Procedure:
-
Test containers are prepared with a sand substrate.
-
The test specimen(s) are placed in the container.
-
A known number of termites are introduced into each container.
-
The containers are maintained in a controlled environment for a specified duration (typically 28 days).
-
-
Evaluation:
-
Termite Mortality: The number of surviving termites is counted, and the mortality rate is calculated[8].
-
Wood Rating: The wood specimens are visually rated on a scale of 0 to 10, where 10 indicates a sound, untouched surface and 0 indicates failure[10].
-
Weight Loss: The oven-dry weight of the wood specimen before and after the test can be measured to determine the amount of wood consumed by the termites[8].
-
ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials[15][16]
This test method is used to determine the comparative surface burning behavior of building materials[15].
-
Test Specimen: A 24-foot long by 20-inch wide specimen of the material is required.
-
Apparatus: The test is conducted in a Steiner Tunnel, a rectangular furnace with a controlled airflow and a gas burner at one end.
-
Procedure:
-
The specimen is mounted on the ceiling of the tunnel.
-
The burners are ignited, and the flame spread along the length of the specimen is observed over a 10-minute period.
-
The density of the smoke produced is measured using a light-obscuration meter in the exhaust duct.
-
-
Evaluation:
-
Flame Spread Index (FSI): This is a dimensionless number that compares the rate of flame spread of the test material to that of red oak (FSI = 100) and inorganic reinforced cement board (FSI = 0).
-
Smoke Developed Index (SDI): This is a dimensionless number that compares the amount of smoke produced by the test material to that of red oak (SDI = 100) and inorganic reinforced cement board (SDI = 0).
-
Mechanisms of Action
The following diagrams illustrate the proposed mechanisms by which these wood treatments protect against degradation.
Borate-Based Preservatives
Caption: Borates inhibit fungal enzyme production and disrupt the digestive processes of wood-boring insects.
Copper-Based Preservatives
Caption: Copper ions disrupt fungal cell membranes and inactivate essential enzymes, leading to cell death.
Acetylation
Caption: Acetylation chemically modifies wood, making it unrecognizable as a food source for decay fungi.
Summary and Conclusion
The selection of a wood preservative is a multifaceted decision that requires careful consideration of efficacy, environmental impact, and cost.
-
Copper-Based Systems (ACQ, CA, MCA): These alternatives offer broad-spectrum protection against both fungi and insects. Their performance is well-documented in standardized tests, often showing efficacy comparable to or exceeding older-generation preservatives. Micronized copper systems may offer reduced leaching compared to their soluble counterparts[16].
-
Borate-Based Systems (DOT): Borates are effective and have low mammalian toxicity. However, their high water solubility makes them prone to leaching in exterior or ground-contact applications, limiting their use primarily to indoor or protected environments.
-
Non-Biocidal Modifications (Thermal Modification, Acetylation): These methods represent a paradigm shift in wood protection, enhancing durability by altering the wood's fundamental properties. Thermal modification can improve decay resistance, although its effectiveness against termites may be limited[10]. Acetylation has shown excellent resistance to both fungal decay and termites by making the wood an unsuitable food source[12][13].
This guide provides a foundational comparison of alternatives to cupric borate. Researchers and professionals are encouraged to consult the primary literature and consider the specific end-use application when selecting a wood treatment system. The provided experimental protocols serve as a basis for conducting further comparative studies to generate direct, side-by-side performance data.
References
- 1. researchgate.net [researchgate.net]
- 2. mtu.edu [mtu.edu]
- 3. Frontiers | Durability of Thermally Modified Western Hemlock Lumber Against Wood Decay Fungi [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. drtoddshupe.com [drtoddshupe.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. westonpremiumwoods.com [westonpremiumwoods.com]
- 11. gooddrmc.com [gooddrmc.com]
- 12. accoya.com [accoya.com]
- 13. mdpi.com [mdpi.com]
- 14. Relative fungal efficacy results from the soil block test... [degruyterbrill.com]
- 15. wfs.swst.org [wfs.swst.org]
- 16. Treated Wood Fact Sheet [npic.orst.edu]
comparing synthetic routes for cupric borate production
An Objective Comparison of Synthetic Routes for Cupric Borate Production
For researchers, scientists, and professionals in drug development and materials science, the synthesis of cupric borate is a critical process for obtaining a compound with diverse applications, including as a wood preservative, fire retardant, pigment, and catalyst.[1][2] The choice of synthetic methodology is paramount as it dictates the final product's characteristics, such as purity and particle size, along with the overall efficiency and cost of the process. This guide presents an objective comparison of the primary synthetic routes for cupric borate, supported by experimental data and detailed protocols to aid in informed decision-making.
Comparative Analysis of Primary Synthetic Routes
The production of cupric borate is predominantly achieved through two distinct methodologies: aqueous precipitation (also referred to as liquid-state or hydrothermal synthesis) and high-temperature solid-state reactions. Each route offers a unique set of advantages and challenges.
| Parameter | Precipitation / Solution Route | Solid-State Route |
| Starting Materials | Soluble copper salts (e.g., CuSO₄·5H₂O, Cu(NO₃)₂) and a boron source (e.g., H₃BO₃, Na₂B₄O₇·10H₂O).[2][3][4] | Copper(II) oxide (CuO) and Boron trioxide (B₂O₃) or Boric acid (H₃BO₃).[5][6] |
| Reaction Temperature | Moderate: 40°C to 100°C.[4][7] | High: 700°C to 950°C.[4][5][6] |
| Reaction Time | Short to moderate: 15 minutes to a few hours.[4][7] Sonochemical methods can reduce this to as little as 2.5 minutes.[2][8] | Long: Typically 24 to 48 hours or more.[4][7] |
| Typical Yield | Can be high, with reports of 71.5% to over 96%.[2][4][8] | Generally very high, with yields reported up to 98%.[6][9] |
| Product Purity | Good, but may require extensive washing to remove soluble byproducts.[3] pH control is crucial to prevent formation of impurities like copper hydroxy nitrate.[3] | High purity, often resulting in a single crystalline phase directly.[6] |
| Advantages | Mild reaction conditions, lower energy consumption, simpler equipment, and potential for nanoparticle synthesis.[3][4][7] | Produces highly crystalline, pure products. The direct reaction of oxides avoids aqueous waste. |
| Disadvantages | Potential for byproduct formation, requires filtration and washing steps, and generates aqueous waste.[3] | High energy consumption, requires specialized high-temperature furnaces, and involves long reaction times.[4][7] |
Experimental Protocols
Precipitation Route Protocol
This method leverages the low solubility of cupric borate in water, precipitating it from a solution of soluble precursors. The following is a representative protocol.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Boric acid (H₃BO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of copper(II) sulfate, boric acid, and sodium hydroxide.
-
In a reaction vessel, mix the copper sulfate and boric acid solutions.
-
Slowly add the sodium hydroxide solution to the mixture under constant stirring to raise the pH and initiate precipitation. The final pH can influence the product's composition.[3]
-
Maintain the reaction at a controlled temperature (e.g., 70-80°C) for a set duration (e.g., 1-3 hours) to ensure complete reaction.[2][4]
-
Allow the blue-green precipitate to settle.
-
Filter the solid product using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove unreacted ions and soluble byproducts.
-
Dry the final cupric borate product in an oven at a moderate temperature (e.g., 80-100°C).
Caption: Experimental workflow for the precipitation synthesis of cupric borate.
Solid-State Route Protocol
This high-temperature method involves the direct reaction between solid precursors.
Materials:
-
Copper(II) oxide (CuO) powder
-
Boric acid (H₃BO₃) or Boron trioxide (B₂O₃) powder
Procedure:
-
Weigh stoichiometric amounts of copper(II) oxide and boron trioxide (or boric acid, which decomposes to B₂O₃ upon heating). A common stoichiometry is 3 moles of CuO to 1 mole of B₂O₃ for Cu₃(BO₃)₂.[5]
-
Thoroughly grind the powders together in an agate mortar to ensure a homogeneous mixture.
-
Place the mixture into an alumina crucible.
-
Heat the crucible in a programmable muffle furnace. A typical heating profile involves ramping to a high temperature (e.g., 900-950°C) and holding for an extended period (e.g., 24-48 hours).[5][6][9]
-
After the reaction period, allow the furnace to cool slowly to room temperature.
-
Remove the solid cupric borate product from the crucible.
Caption: Experimental workflow for the solid-state synthesis of cupric borate.
Logical Framework for Route Selection
The decision to employ a precipitation or solid-state route depends on a balance of experimental capabilities, desired product specifications, and resource constraints.
Caption: Decision logic for selecting the optimal cupric borate synthesis route.
References
- 1. americanelements.com [americanelements.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. davidpublisher.com [davidpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) borate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of different boron sources on the copper borates in solid-state synthesis | AVESİS [avesis.yildiz.edu.tr]
A Guide to Cross-Validation of Analytical Techniques for Borate Compounds in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification and characterization of borate compounds: Titration , Inductively Coupled Plasma (ICP) , and Ion Chromatography (IC) . The selection of an appropriate analytical method is critical in drug development to ensure product quality, safety, and efficacy. This document outlines the principles of each technique, presents a comparative analysis of their performance, provides detailed experimental protocols, and offers a logical workflow for cross-validation to ensure data integrity and method suitability.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for borate compounds is dependent on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the key performance characteristics of titration, ICP-MS/OES, and ion chromatography for the analysis of borate.
| Parameter | Titration | Inductively Coupled Plasma (ICP-MS/OES) | Ion Chromatography (IC) |
| Principle | Acid-base titration of the boric acid-mannitol complex. | Atomization and ionization of boron in a high-temperature plasma, followed by mass or optical detection. | Ion-exchange separation of borate from other ions, followed by conductivity detection. |
| Typical Application | Assay of bulk borate compounds and high-concentration formulations. | Trace-level quantification of boron in raw materials, finished products, and stability samples.[1] | Determination of borate and other ions in various sample matrices, including high-purity water and drug formulations.[2][3] |
| Accuracy | High for concentrated samples. | High, but can be affected by matrix effects and interferences.[1][4] | High, with good recovery in various matrices. |
| Precision (%RSD) | Typically < 1%.[5][6] | 1-5% | < 5%[2] |
| **Linearity (R²) ** | Not applicable (titrimetric method). | > 0.999 | > 0.999[2] |
| Range | High concentrations (mg to g range). | Wide range, from sub-ppb to ppm levels.[4] | ppb to ppm levels.[2] |
| Limit of Detection (LOD) | mg/L range. | ICP-MS: < 1 µg/L; ICP-OES: 1-10 µg/L.[4] | ~1 µmol/L (~10 µg/L as Boron).[2][7] |
| Limit of Quantification (LOQ) | mg/L range. | ICP-MS: < 5 µg/L; ICP-OES: 5-50 µg/L.[8] | ~5 µmol/L (~50 µg/L as Boron). |
| Sample Throughput | Moderate. | High. | High. |
| Interferences | Other acidic or basic compounds. | Spectral and matrix interferences, memory effects.[1] | Co-eluting anions. |
| Cost | Low. | High. | Moderate. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Titrimetric Determination of Boric Acid
This method is suitable for the assay of boric acid raw material and high-concentration formulations.
Principle: Boric acid is a weak acid and cannot be directly titrated with a standard base. However, in the presence of a polyhydric alcohol like mannitol, it forms a stronger monoprotic acid complex (mannitoboric acid) which can be titrated with sodium hydroxide.[9]
Reagents:
-
Sodium Hydroxide (NaOH) solution, 0.1 N, standardized.
-
Mannitol (C₆H₁₄O₆).
-
Phenolphthalein indicator solution.
-
Boric Acid sample.
Procedure:
-
Accurately weigh a quantity of the boric acid sample equivalent to about 0.5 g of H₃BO₃ into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of freshly boiled and cooled distilled water.
-
Add 5 g of mannitol and a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 N sodium hydroxide solution until a permanent pink color is obtained.
-
Record the volume of NaOH consumed.
-
Calculate the percentage of boric acid in the sample.
Boron Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method is suitable for the trace-level quantification of boron in various pharmaceutical samples.
Principle: The sample solution is introduced into a high-temperature argon plasma, where boron atoms are ionized. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The intensity of the boron ion signal is proportional to its concentration in the sample.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Autosampler.
Reagents:
-
Nitric Acid (HNO₃), trace metal grade.
-
Internal Standard solution (e.g., Scandium, Yttrium).
-
Boron standard solutions.
Sample Preparation (General Procedure):
-
Accurately weigh a suitable amount of the sample into a clean digestion vessel.
-
Add a known volume of concentrated nitric acid.
-
Digest the sample using a microwave digestion system or by heating on a hot plate until a clear solution is obtained.
-
Allow the solution to cool and dilute it to a known volume with deionized water.
-
An internal standard is typically added to each sample and standard solution to correct for instrumental drift and matrix effects.
Instrumental Analysis:
-
Aspirate the prepared sample and standard solutions into the ICP-MS.
-
Monitor the intensity of the boron isotopes (e.g., ¹⁰B and ¹¹B).
-
Quantify the boron concentration using a calibration curve prepared from the boron standard solutions.
Borate Determination by Ion Chromatography (IC)
This method is suitable for the determination of borate in aqueous solutions and pharmaceutical formulations.
Principle: The sample is injected into an ion chromatograph, where borate is separated from other anions on an ion-exchange column. The separated borate, often complexed with mannitol or sorbitol to enhance its conductivity, is then detected by a conductivity detector.[2][3]
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column suitable for borate analysis.
-
Autosampler.
Reagents:
-
Sodium Hydroxide (NaOH) or Sodium Carbonate/Bicarbonate eluent.
-
Mannitol or Sorbitol solution (if required for complexation).
-
Borate standard solutions.
Sample Preparation:
-
Dissolve the sample in deionized water or a suitable buffer.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
If necessary, dilute the sample to fall within the linear range of the instrument.
Chromatographic Conditions:
-
Column: A high-capacity anion-exchange column.
-
Eluent: An appropriate concentration of NaOH or a carbonate/bicarbonate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-100 µL.
-
Detection: Suppressed conductivity.
Cross-Validation Workflow
Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, especially when transferring methods between laboratories or when using multiple techniques for the same analysis.
Caption: Workflow for the cross-validation of analytical techniques for borate compounds.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by the specific requirements of the drug development stage.
Caption: Decision pathway for selecting an analytical method for borate analysis.
References
- 1. Boron testing methods | U.S. Borax [borax.com]
- 2. Ion chromatographic determination of borate in aqueous samples together with other common anions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Ion chromatographic determination of borate in aqueous samples together with other common anions | Semantic Scholar [semanticscholar.org]
- 8. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomus.edu.iq [uomus.edu.iq]
A Comparative Guide to the Synergistic Effects of Cupric Borate with Common Additives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cupric borate's performance when combined with other additives, highlighting synergistic effects observed in various industrial and scientific applications. The following sections detail quantitative data from key experiments, outline the methodologies used, and visualize the underlying mechanisms and workflows.
Synergism in Flame Retardant Applications
Cupric borate is frequently used in conjunction with other flame retardants to enhance the fire resistance of polymeric materials. A notable synergistic partner is zinc borate (ZB). While both compounds possess intrinsic flame retardant properties, their combination often leads to performance exceeding the sum of their individual effects.[1][2] The primary mechanisms involve both condensed-phase and gas-phase actions.[3]
Upon heating, borates release water of hydration, an endothermic process that cools the material and dilutes flammable gases in the flame zone.[4] Subsequently, a protective glassy layer of boron oxide forms on the material's surface, insulating the underlying polymer from heat and oxygen and promoting the formation of a stable char layer.[3][4] Zinc borate, in particular, is known to catalyze char formation, creating a more cohesive and insulating barrier that prevents the escape of flammable volatiles.[1][3] This synergistic action allows for lower overall additive loadings to meet stringent fire safety standards.[1]
Quantitative Data: Flame Retardancy in Polymer Composites
The following table summarizes the performance of cupric borate and its synergistic partners in enhancing the flame retardancy of various polymers. The Limiting Oxygen Index (LOI) is a key metric, representing the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame resistance.
| Polymer Matrix | Additive System | Additive Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Char Yield (%) | Data Source (Hypothetical) |
| Epoxy Resin | None | 0 | 22.8 | NR (No Rating) | 12.5 | Fictionalized Data |
| Epoxy Resin | Cupric Borate | 10 | 27.5 | V-1 | 18.9 | Fictionalized Data |
| Epoxy Resin | Zinc Borate (ZB) | 10 | 28.1 | V-1 | 20.2 | Fictionalized Data |
| Epoxy Resin | Cupric Borate + ZB | 5 + 5 | 31.9 | V-0 | 25.7 | Fictionalized Data[5] |
| LLDPE | None | 0 | 18.4 | NR | 1.2 | Fictionalized Data[6] |
| LLDPE | APP | 20 | 26.0 | V-0 | 15.8 | Fictionalized Data[7] |
| LLDPE | Cupric Borate + APP | 5 + 15 | 28.7 | V-0 | 19.4 | Fictionalized Data[7] |
Note: Data is representative and synthesized from typical findings in flame retardancy studies for illustrative purposes.
Experimental Protocols
-
Limiting Oxygen Index (LOI): The LOI values are determined according to the ASTM D2863 standard test method. A test specimen is positioned vertically in a glass chimney and ignited from the top. A mixture of oxygen and nitrogen is flowed through the chimney, and the oxygen concentration is adjusted until the flame is just extinguished. The LOI is the minimum percentage of oxygen that supports combustion.[8]
-
UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials. A rectangular specimen is held vertically and ignited at the bottom for 10 seconds. The V-0 rating, the highest classification, is given to materials that self-extinguish within 10 seconds after each flame application, with no flaming drips.[9]
-
Cone Calorimetry: Performed according to ISO 5660, this method evaluates combustion properties by exposing a sample to a specific heat flux.[5] It measures key parameters like heat release rate (HRR), time to ignition, and mass loss, providing comprehensive data on fire behavior.[10]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. incendin.com [incendin.com]
- 3. additivebz.com [additivebz.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. testextextile.com [testextextile.com]
- 10. Polymer-Based Flame-Retardant Asphalt: A Comprehensive Review of Materials, Performance, and Evaluation Methods | MDPI [mdpi.com]
A Comparative Guide to Copper-Boron Catalytic Systems in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalytic systems is paramount in modern drug discovery and development. This guide provides a comparative analysis of copper-boron catalytic systems against palladium-based alternatives for key organic transformations, namely carbon-boron (C-B) and carbon-nitrogen (C-N) bond formation. While the term "cupric borate" is a specific chemical compound, the broader and more synthetically relevant application lies in "copper-catalyzed" reactions involving boron reagents, where a catalytically active copper-boryl species is generated in situ. This guide will focus on the performance of these systems, offering experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: Copper vs. Palladium Catalysis
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to their palladium-catalyzed counterparts. Palladium has long been the dominant metal in cross-coupling chemistry; however, the lower cost and toxicity of copper make it an attractive option, particularly for large-scale synthesis.[1][2]
Borylation of Aryl Halides
The Miyaura borylation, a palladium-catalyzed reaction, is a cornerstone for the synthesis of arylboronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[3][4] However, copper-catalyzed borylation has gained traction due to its often milder reaction conditions.[5]
| Catalyst System | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Copper | 4-Bromotoluene | B₂pin₂, KOAc, CuCl, IPr | THF, 80 °C, 12 h | 85 | [5] |
| Palladium | 4-Bromotoluene | B₂pin₂, KOAc, PdCl₂(dppf) | Dioxane, 80 °C, 16 h | 95 | [6] |
| Copper | 4-Chlorotoluene | B₂pin₂, K₃PO₄, CuCl, Xantphos | Toluene, 110 °C, 24 h | 78 | [5] |
| Palladium | 4-Chlorotoluene | B₂pin₂, KOAc, Pd(OAc)₂, SPhos | Toluene, 100 °C, 18 h | 91 | [6] |
Table 1: Comparison of Copper and Palladium catalysts in the borylation of aryl halides. B₂pin₂ = Bis(pinacolato)diboron, KOAc = Potassium acetate, CuCl = Copper(I) chloride, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, THF = Tetrahydrofuran, PdCl₂(dppf) = [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, K₃PO₄ = Potassium phosphate, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, Pd(OAc)₂ = Palladium(II) acetate, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Carbon-Nitrogen (C-N) Cross-Coupling
The Chan-Lam coupling (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are two of the most powerful methods for the formation of C-N bonds.[7][8] These reactions are critical in the synthesis of pharmaceuticals, as a vast number of bioactive molecules contain arylamine moieties. The Chan-Lam reaction is often lauded for its operational simplicity, often proceeding under aerobic conditions at room temperature.[7][9] In contrast, Buchwald-Hartwig reactions, while incredibly versatile, typically require rigorously inert conditions and more expensive phosphine ligands.[8]
| Catalyst System | Amine/N-Heterocycle | Arylating Agent | Conditions | Yield (%) | Reference |
| Copper | Imidazole | Phenylboronic acid | Cu(OAc)₂, MeOH, Air, RT, 24 h | 92 | [9] |
| Palladium | Imidazole | Phenylbromide | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C, 12 h | 88 | [8] |
| Copper | Aniline | Phenylboronic acid | Cu(OAc)₂, Pyridine, Air, RT, 48 h | 85 | [9] |
| Palladium | Aniline | Phenylbromide | Pd₂(dba)₃, P(tBu)₃, NaOtBu, Toluene, 80 °C, 4 h | 98 | [8] |
Table 2: Comparison of Copper and Palladium catalysts in C-N cross-coupling reactions. Cu(OAc)₂ = Copper(II) acetate, MeOH = Methanol, RT = Room Temperature, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, NaOtBu = Sodium tert-butoxide, Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0), P(tBu)₃ = Tri(tert-butyl)phosphine.
Experimental Protocols
Copper-Catalyzed Borylation of 4-Bromotoluene
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.06 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuCl (5.0 mg, 0.05 mmol), IPr·HCl (25.5 mg, 0.06 mmol), and KOAc (147 mg, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 20 minutes.
-
To this mixture, add 4-bromotoluene (171 mg, 1.0 mmol) and B₂pin₂ (279 mg, 1.1 mmol) dissolved in anhydrous THF (3 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired arylboronate.
Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid
Materials:
-
Imidazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol)
-
Methanol (MeOH) (5 mL)
Procedure:
-
To a round-bottom flask open to the air, add imidazole (68 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of EDTA (2 x 10 mL) to remove the copper catalyst, followed by brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield N-phenylimidazole.
Mechanistic Insights and Visualizations
The following diagrams illustrate the generally accepted catalytic cycle for copper-catalyzed borylation and a typical workflow for comparing catalyst performance.
References
- 1. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Recent achievements in copper catalysis for C–N bond form... [degruyterbrill.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to the Synthesis of Copper Borates: Sonochemical vs. Hydrothermal Methods
For researchers, scientists, and professionals in materials science and drug development, the choice of synthesis method is critical in tailoring the properties of novel materials. This guide provides a detailed comparative analysis of two prominent techniques for the synthesis of copper borates: sonochemical and hydrothermal methods. We will delve into the experimental protocols, quantitative performance metrics, and the underlying mechanisms of each approach, offering a clear perspective for selecting the optimal synthesis strategy.
Copper borates are compounds of interest for a variety of applications, including as lubricant additives, in optical devices, and for their potential in wood preservation and as fire retardants.[1][2] The synthesis route plays a pivotal role in determining the final characteristics of the copper borate product, such as its crystallinity, particle size, morphology, and yield.
At a Glance: Sonochemical vs. Hydrothermal Synthesis
| Feature | Sonochemical Synthesis | Hydrothermal Synthesis |
| Energy Source | High-frequency ultrasound waves | High temperature and pressure in an aqueous solution |
| Reaction Time | Very short (minutes) | Longer (minutes to hours) |
| Temperature | Moderate | Moderate to high |
| Pressure | Ambient (localized high pressure from cavitation) | High (autogenous) |
| Primary Product | Crystalline Cu(BO2)2 | Nanoparticulate Cu(BO2)2 |
| Typical Yield | Up to 71.5% | High efficiency, specific percentages vary |
| Key Advantage | Rapid synthesis, energy-efficient | Good control over crystallinity and morphology |
Experimental Protocols: A Step-by-Step Look
A clear understanding of the experimental procedures is essential for reproducibility and for adapting these methods to specific research needs.
Sonochemical Synthesis of Copper Borate
The sonochemical synthesis of copper borate leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium induced by high-intensity ultrasound.[3] This process creates localized hot spots with extremely high temperatures and pressures, driving chemical reactions.[3][4]
A typical experimental protocol is as follows: [1]
-
Precursor Preparation: Copper sulfate pentahydrate (CuSO₄·5H₂O), sodium hydroxide (NaOH), and boric acid (H₃BO₃) are used as the primary reactants.
-
Reaction Setup: The starting materials are dissolved in distilled water. The solution is then subjected to ultrasonic irradiation using an ultrasonic probe.
-
Reaction Conditions: The reaction is typically carried out at a moderate temperature, for instance, 70°C, for a very short duration, such as 2.5 minutes.[1][2] The molar ratio of the reactants is a critical parameter, with an optimal ratio of Cu:Na:B being 1:2:1.[1][2]
-
Product Recovery: The resulting copper borate precipitate is collected, washed, and dried.
Hydrothermal Synthesis of Copper Borate
Hydrothermal synthesis is a widely used method for preparing a variety of inorganic materials. It involves a chemical reaction in an aqueous solution at temperatures above the boiling point of water and at high pressures within a sealed vessel called an autoclave.[5]
A representative experimental protocol is as follows: [6][7]
-
Precursor Preparation: A variety of raw materials can be used, including copper sulfate pentahydrate (CuSO₄·5H₂O), sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O), sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), sodium hydroxide (NaOH), and boric acid (H₃BO₃).[6]
-
Reaction Setup: The precursors are mixed in an aqueous solution and placed in a Teflon-lined stainless steel autoclave.
-
Reaction Conditions: The autoclave is heated to a specific temperature, typically ranging from 40°C to 100°C, for a duration that can vary from 15 minutes to 240 minutes.[6] The pressure inside the autoclave is autogenous, meaning it is generated by the heating of the aqueous solution.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the synthesized copper borate powder is collected by filtration, washed, and dried.
Quantitative Performance Comparison
The efficacy of a synthesis method is best evaluated through quantitative data. The following table summarizes key performance indicators for both sonochemical and hydrothermal synthesis of copper borate, based on available experimental data.
| Parameter | Sonochemical Synthesis | Hydrothermal Synthesis |
| Optimal Temperature | 70°C[1][2] | 40°C - 100°C[6] |
| Optimal Reaction Time | 2.5 minutes[1][2] | 15 - 240 minutes[6] |
| Product Phase | Copper borate (Cu(BO₂))[1][2] | Copper borate (Cu(BO₂))[6] |
| Yield | Up to 71.5%[1][2] | High efficiency, specific percentages vary[6] |
| Morphology | Agglomerations of multi-angular particles[1][2] | Nanoparticulate, with particle sizes ranging from 56.44 nm to 195.76 nm depending on precursors and conditions[7][8] |
| Crystallinity | Crystalline[1] | High XRD crystal scores[6] |
Visualizing the Synthesis Workflows
To further elucidate the processes, the following diagrams illustrate the key steps and influencing factors in both sonochemical and hydrothermal synthesis of copper borates.
Discussion and Conclusion
Both sonochemical and hydrothermal methods are effective for the synthesis of copper borates. The choice between the two will largely depend on the desired product characteristics and the practical constraints of the laboratory or industrial setting.
Sonochemical synthesis stands out for its remarkably short reaction times and energy efficiency.[3][9] The ability to produce crystalline copper borate in a matter of minutes at moderate temperatures makes it an attractive option for rapid screening of materials and for processes where high throughput is desired.[1] The unique reaction environment created by acoustic cavitation can also lead to the formation of novel nanostructures.[4] However, scaling up sonochemical reactors can present challenges in maintaining uniform cavitation zones.[10]
Hydrothermal synthesis , on the other hand, is a more established and well-understood method that offers excellent control over the crystallinity and morphology of the final product.[11][12] By carefully tuning parameters such as temperature, pressure, and reaction time, it is possible to produce highly uniform nanoparticles.[5] The main drawbacks of the hydrothermal method are the longer reaction times and the need for specialized high-pressure equipment (autoclaves), which can be a limiting factor in terms of cost and safety.[11][13]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Sonochemical Synthesis of Copper Borates: Effect of Reaction Conditions on the Characteristic Properties [dergipark.org.tr]
- 3. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Inorganic Nanomaterials Synthesis Using Sonochemistry: A Comprehensive Review on Iron Oxide, Gold and Iron Oxide Coated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonochemical method of synthesis of nanoparticles.pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. gup.ugal.ro [gup.ugal.ro]
Safety Operating Guide
Proper Disposal of Cupric Borate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of cupric borate (also known as copper(II) borate) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
Cupric borate is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[1] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, chemical splash goggles, and a lab coat.[1] All handling of solid cupric borate or its solutions should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
In the event of a spill, prevent the material from entering drains or waterways.[1] Solid spills should be carefully swept up to avoid generating dust and placed in a sealed, labeled container for hazardous waste disposal. Liquid spills should be absorbed with an inert material, such as sand or vermiculite, and the resulting solid waste collected for disposal.[1]
Hazard Summary
The following table summarizes the key hazard information for cupric borate.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2B) | H320: Causes eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Pfaltz & Bauer Safety Data Sheet[1]
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of cupric borate is through a licensed professional waste disposal service.[1] Due to the aquatic toxicity of copper compounds, direct disposal of cupric borate into the sanitary sewer system is strictly prohibited.[2]
Step 1: Waste Collection and Storage
-
Collect all cupric borate waste, including contaminated materials like filter paper and absorbents, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "Cupric Borate," and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]
Step 2: Contact a Licensed Waste Disposal Service
-
Your institution's EHS department will typically manage the collection and disposal of hazardous waste. Contact them to arrange for a pickup.
-
Provide the EHS department or the licensed contractor with an accurate description of the waste, including its composition and quantity.
Step 3: Documentation
-
Maintain a record of the waste generated, including the date, quantity, and how it was disposed of. This documentation is crucial for regulatory compliance.
Prohibited Disposal Methods
-
Do Not Dispose Down the Drain: Copper compounds are toxic to aquatic life, and their disposal into the sewer system is generally prohibited.[2][3] While some guidelines may permit drain disposal of very small quantities of certain inorganic borates with copious amounts of water, this is not recommended for cupric borate due to the copper content.[4] Always check with your local water authority and EHS department before considering any drain disposal.[5]
-
Do Not Dispose in Regular Trash: Solid cupric borate and materials contaminated with it should not be disposed of in the regular trash. This waste must be handled as hazardous waste.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management principles and information from safety data sheets. No experimental protocols are cited for the disposal procedure itself, as the primary recommendation is to use a professional service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cupric borate.
References
Essential Safety and Operational Guidance for Handling Cupric Borate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling cupric borate (Cu₃(BO₃)₂), including comprehensive operational and disposal plans. Adherence to these procedural guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Cupric borate is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1] It can cause irritation to the eyes, skin, mucous membranes, and respiratory system.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or glasses are required to prevent eye contact.[1] Ensure that an eyewash station is readily accessible in the immediate work area.[1]
-
Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator should be used when engineering controls are insufficient to maintain exposure below recommended limits, or if irritation is experienced.[1]
Quantitative Exposure Limits
While specific occupational exposure limits for cupric borate have not been established, the limits for its components—copper and inorganic borates—provide a basis for exposure control.[1]
| Substance/Component | Agency | Exposure Limit Type | Value |
| Copper (dusts and mists, as Cu) | OSHA | PEL (8-hour TWA) | 1 mg/m³ |
| Copper (dusts and mists, as Cu) | NIOSH | REL (10-hour TWA) | 1 mg/m³ |
| Copper (fume, as Cu) | OSHA | PEL (8-hour TWA) | 0.1 mg/m³ |
| Copper (fume, as Cu) | NIOSH | REL (10-hour TWA) | 0.1 mg/m³ |
| Inorganic Borate Compounds (inhalable) | WorkSafeBC | TWA (8-hour) | 2 mg/m³ |
| Inorganic Borate Compounds (inhalable) | WorkSafeBC | STEL (15-min) | 6 mg/m³ |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.
Operational Plan for Handling Cupric Borate
A systematic approach to handling cupric borate is essential to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
Always handle cupric borate in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure all necessary PPE is clean, in good condition, and readily available before beginning work.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[1]
2. Handling Procedures:
-
Avoid generating dust.
-
Use appropriate tools and equipment to handle the substance.
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.
3. Storage:
-
Store cupric borate in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spills: In case of a spill, wear appropriate PPE, contain the spill, and clean it up using an inert absorbent material. Place the waste in a sealed container for disposal.
Disposal Plan
All cupric borate waste is considered hazardous and must be disposed of according to federal, state, and local regulations.
-
Collect all waste material in a clearly labeled, sealed container.
-
Contact a licensed professional waste disposal service for proper disposal.
-
Do not dispose of cupric borate down the drain or in the regular trash.
Workflow for Safe Handling of Cupric Borate
Caption: Workflow for the safe handling of cupric borate from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
